14-Deoxy-11,12-didehydroandrographolide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRNTWSGBWPJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Natural Source and Isolation of 14-Deoxy-11,12-didehydroandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide (B31429) is a labdane (B1241275) diterpenoid compound of significant interest to the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed protocols for its isolation and purification, and an exploration of its molecular mechanisms of action through key signaling pathways.
Natural Source
The principal natural source of this compound is Andrographis paniculata (Burm.f.) Nees, a medicinal plant belonging to the Acanthaceae family.[1] Commonly known as "King of Bitters," this herb is indigenous to India and Sri Lanka and is widely cultivated in Southern and Southeastern Asia. It has a long history of use in traditional medicine systems, including Ayurveda and Traditional Chinese Medicine, for treating a variety of ailments.[2] this compound is one of the major bioactive constituents of the plant, alongside andrographolide (B1667393) and neoandrographolide.
Isolation and Purification of this compound
The isolation of this compound from Andrographis paniculata involves a multi-step process of extraction and chromatographic purification. The following is a detailed experimental protocol synthesized from established methodologies.
Experimental Workflow
Detailed Experimental Protocols
1. Plant Material and Extraction:
-
Plant Material: 200 g of dried, powdered leaves of Andrographis paniculata.
-
Extraction Solvent: Methanol.
-
Method 1: Soxhlet Extraction:
-
Place the powdered plant material in a cellulose (B213188) thimble and extract with methanol in a Soxhlet apparatus for 6-8 hours.[2]
-
-
Method 2: Maceration:
-
Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
2. Chromatographic Purification:
-
Adsorbent: Silica gel (60-120 mesh).
-
Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column (e.g., 5 cm diameter, 60 cm length).
-
Sample Loading: Dissolve the crude methanolic extract (e.g., 11 g) in a minimal amount of methanol and adsorb it onto a small amount of silica gel.[2] Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Start with 100% n-hexane and progressively increase the concentration of ethyl acetate.
-
Fraction Collection: Collect fractions of a suitable volume (e.g., 50 mL) and monitor them by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Spot the collected fractions on silica gel 60 F254 TLC plates. Develop the plates using a mobile phase such as chloroform:methanol (9:1 v/v). Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating). This compound will appear as a distinct spot.
-
Pooling and Recrystallization: Combine the fractions containing the pure compound, as determined by TLC. Evaporate the solvent to dryness. Recrystallize the residue from a suitable solvent system, such as a chloroform:methanol mixture, to obtain pure, crystalline this compound.[2]
Quantitative Data
The yield of this compound is dependent on the extraction solvent and method used. The following tables summarize quantitative data from various studies.
Table 1: Yield of Crude Extract and this compound Content with Different Solvents
| Extraction Solvent | Yield of Crude Extract (% w/w) | This compound Content in Extract (% w/w) |
| Chloroform | 7.71 | 20.43 |
| Ethyl Acetate | 7.97 | 25.83 |
| Acetone | 6.92 | 21.80 |
| Methanol | 12.35 | 32.82 |
Data adapted from Sureshkumar et al., 2013.[4]
Table 2: Analytical Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [2] |
| Molecular Weight | 332.43 g/mol | |
| Melting Point | 196-197 °C | [2] |
| HPLC Parameters | ||
| Column | C18 (e.g., Phenomenex Gemini, 250 x 4.6 mm, 5 µm) | [5] |
| Mobile Phase | Acetonitrile:Water or Methanol:Water mixtures | [5] |
| Detection Wavelength | ~235 nm | [5] |
| HPTLC Parameters | ||
| Stationary Phase | Silica gel 60 F254 | [6] |
| Limit of Detection | 40 ng | [6] |
| Recovery | 94.02-96.34% | [6] |
Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, notably the NF-κB and intrinsic apoptosis pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit this pathway, thereby exerting its anti-inflammatory effects.
Mechanism: In resting cells, NF-κB (a heterodimer of p65 and p50 subunits) is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the p65/p50 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes. This compound is thought to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thus keeping NF-κB in its inactive state in the cytoplasm.
Induction of the Intrinsic Apoptosis Pathway
This compound has been demonstrated to induce apoptosis (programmed cell death) in various cancer cell lines through the intrinsic, or mitochondrial, pathway.[7][8][9]
References
DDAG compound structure and chemical properties
An In-Depth Technical Guide to 14-deoxy-11,12-didehydroandrographolide (B31429) (DDAG)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (DDAG), a significant labdane (B1241275) diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of substantial interest in pharmaceutical research. Exhibiting a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties, DDAG presents a promising scaffold for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and biological evaluation, and the key signaling pathways modulated by DDAG. All quantitative data are presented in structured tables for clarity, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical Structure and Properties
DDAG is a derivative of andrographolide (B1667393), the main bioactive constituent of Andrographis paniculata. Its chemical structure is characterized by a diterpene lactone core.
Table 1: Chemical and Physical Properties of this compound (DDAG)
| Property | Value | Reference(s) |
| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | [1] |
| Molecular Formula | C₂₀H₂₈O₄ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Melting Point | 196-197 °C | [2] |
| Solubility | DMF: 10 mg/mLDMSO: 2 mg/mL, 66 mg/mL (freshly prepared)DMF:PBS (pH 7.2) (1:1): 0.5 mg/mLLow aqueous solubility (3.29 ± 0.73 mg/mL) | [3][4] |
| Appearance | Crystalline solid | |
| UV λmax | 247 nm | |
| Mass Spectrometry | [M+H]⁺: 333 | [2] |
| ¹³C NMR (in CD₃OD) | δ (ppm): 14.88, 21.94, 23.03, 27.48, 36.36, 38.11, 38.24, 42.37, 54.41, 61.43, 63.62, 70.17, 79.80, 107.70, 121.11, 126.20, 135.08, 145.30, 148.71, 173.41 | [2] |
| InChI | InChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5-6,9,15-17,21-22H,1,4,7-8,10-12H2,2-3H3/b6-5+/t15-,16+,17-,19+,20+/m1/s1 | [1] |
| InChIKey | XMJAJFVLHDIEHF-CRBRZBHVSA-N | [1] |
| SMILES | C[C@@]12CC--INVALID-LINK--[C@H]2/C=C/C3=CCOC3=O)(C)CO">C@HO | [1] |
Experimental Protocols
Isolation and Purification of DDAG from Andrographis paniculata
The following protocol describes a general method for the extraction and purification of DDAG from the dried leaves of A. paniculata.
Caption: Workflow for the isolation and purification of DDAG.
Methodology:
-
Extraction:
-
Dried and powdered leaves of A. paniculata (100 g) are subjected to maceration with methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.
-
The methanolic extracts are filtered using Whatman No. 1 filter paper and combined.
-
The combined filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude methanolic extract.[5]
-
-
Purification:
-
The crude extract is subjected to silica gel (100-200 mesh) column chromatography.
-
The column is eluted with a gradient of chloroform and methanol, with increasing polarity (e.g., 99:1, 98:2 v/v).[5]
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing DDAG are pooled and concentrated.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., chloroform-methanol).[2]
-
For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed using a C18 column with a mobile phase such as methanol/water or acetonitrile/water.[6]
-
Synthesis of DDAG Analogues
DDAG can be synthesized from the more abundant andrographolide. The following provides a general synthetic scheme.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. phcogrev.com [phcogrev.com]
The Biosynthesis of 14-Deoxy-11,12-didehydroandrographolide in Andrographis paniculata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Deoxy-11,12-didehydroandrographolide (B31429) (DDA) is a significant bioactive diterpenoid lactone found in Andrographis paniculata, a plant with a long history of use in traditional medicine. DDA, along with other andrographolides, contributes to the plant's wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Understanding the biosynthetic pathway of DDA is crucial for the metabolic engineering of A. paniculata and for developing microbial systems for its sustainable production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of DDA, detailing the enzymatic steps from the central isoprenoid pathway to the formation of its immediate precursor, 14-deoxyandrographolide (B149799). While the terminal dehydration step to DDA is yet to be fully elucidated, this guide presents the established pathway, relevant quantitative data, and detailed experimental protocols for the analysis of the compounds involved.
Introduction
Andrographis paniculata (Burm.f.) Nees, commonly known as the "King of Bitters," is a medicinal herb belonging to the Acanthaceae family. It is a rich source of labdane (B1241275) diterpenoids, with andrographolide (B1667393) and its derivatives, including this compound, being the most prominent bioactive constituents. These compounds have garnered significant interest from the scientific and pharmaceutical communities due to their broad therapeutic potential. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). This guide focuses on the specific pathway leading to the formation of this compound, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Biosynthetic Pathway to 14-Deoxyandrographolide
The biosynthesis of this compound begins with the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, which produces IPP and DMAPP. These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the precursor for all diterpenoids. The subsequent steps leading to 14-deoxyandrographolide are catalyzed by a series of terpene synthases and cytochrome P450 monooxygenases (CYPs).
Formation of the Diterpene Skeleton
The formation of the labdane diterpene skeleton is a two-step process catalyzed by a class II diterpene synthase, ent-copalyl diphosphate (B83284) synthase (CPS), and a class I diterpene synthase, ent-kaurene (B36324) synthase-like (KSL).
-
GGPP to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis is initiated by the cyclization of GGPP to the bicyclic intermediate, ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthase (ApCPS).
-
ent-CPP to a Diterpene Scaffold: The ent-CPP intermediate is then converted to a specific diterpene scaffold by a KSL enzyme.
Oxidative Modifications by Cytochrome P450 Enzymes
The core diterpene skeleton undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 enzymes, to yield 14-deoxyandrographolide. Recent studies have identified several key CYPs involved in this part of the pathway[1].
-
Hydroxylation of ent-Copalol: The diterpene scaffold is first hydroxylated. For instance, ApCYP71D587 has been shown to catalyze the conversion of ent-copalol to 19-hydroxy-ent-copalol[1].
-
Lactone Ring Formation: Subsequently, another cytochrome P450, ApCYP71BE50, mediates the formation of the characteristic γ-lactone ring, leading to the formation of andrograpanin[1].
-
Hydroxylation at C-3: The final step in the formation of 14-deoxyandrographolide is the hydroxylation at the C-3 position of the diterpene nucleus. This reaction is catalyzed by ApCYP706U5[1].
Biosynthetic pathway leading to this compound.
The Final Step: Dehydration to this compound
The conversion of 14-deoxyandrographolide to this compound involves a dehydration reaction, resulting in the formation of a double bond between C-11 and C-12. To date, the specific enzyme catalyzing this final step in A. paniculata has not been definitively identified in the scientific literature.
It is plausible that this dehydration could be a spontaneous process occurring under specific physiological conditions within the plant cells. Alternatively, it may be catalyzed by a yet-unidentified dehydratase enzyme. The increase in the content of this compound during the storage of dried plant material suggests that the conversion may not be strictly enzyme-dependent post-harvest[2]. Further research, including enzymatic assays with cell-free extracts of A. paniculata and candidate gene expression studies, is required to elucidate the exact mechanism of this final biosynthetic step.
Quantitative Data
Quantitative analysis of andrographolides is essential for quality control of herbal preparations and for metabolic engineering efforts. The tables below summarize representative quantitative data for this compound and its precursors in A. paniculata. It is important to note that the concentrations of these compounds can vary significantly depending on the plant part, geographical location, and cultivation conditions.
Table 1: Content of this compound in Andrographis paniculata
| Plant Part | Extraction Solvent | Analytical Method | Concentration (% w/w of dried powder) | Reference |
| Aerial parts | Methanol (B129727) | HPLC | 0.15 - 0.45 | [2] |
| Leaves | Methanol | HPLC | 0.21 - 0.53 | [2] |
| Stems | Methanol | HPLC | 0.08 - 0.22 | [2] |
Table 2: Enzyme Kinetic Parameters (Currently Unavailable)
As of the date of this publication, specific enzyme kinetic parameters (Km, kcat, Vmax) for the identified cytochrome P450 enzymes (ApCYP71D587, ApCYP71BE50, ApCYP706U5) in the biosynthesis of 14-deoxyandrographolide have not been reported in the peer-reviewed literature. The determination of these parameters is a critical next step in fully characterizing the efficiency of this biosynthetic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.
Protocol for Quantitative Analysis of Diterpenoids by HPLC
This protocol describes a general method for the quantification of this compound and other andrographolides in A. paniculata plant material.
Materials:
-
Dried, powdered A. paniculata plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Reference standards for this compound and other andrographolides
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of each reference standard and dissolve in 10 mL of methanol to prepare stock solutions (1 mg/mL).
-
Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to create a calibration curve (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with 25 mL of methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Redissolve the residue in a known volume of methanol (e.g., 10 mL).
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (water with 0.1% phosphoric acid) and Solvent B (acetonitrile). A typical gradient might be: 0-10 min, 30-50% B; 10-20 min, 50-70% B; 20-25 min, 70-30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 20 µL
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Calculate the concentration of each analyte in the sample extract using the regression equation from the calibration curve.
-
Workflow for HPLC analysis of andrographolides.
Protocol for Heterologous Expression of A. paniculata Cytochrome P450s in Yeast
This protocol outlines the general steps for expressing the identified CYP enzymes in Saccharomyces cerevisiae to characterize their function.
Materials:
-
S. cerevisiae expression strain (e.g., WAT11)
-
Yeast expression vector (e.g., pYES-DEST52)
-
Full-length cDNA clones of the target CYP genes (e.g., ApCYP71D587, ApCYP71BE50, ApCYP706U5)
-
Yeast transformation reagents
-
Selective yeast growth media (SD-Ura)
-
Induction medium (SG-Ura containing galactose)
-
Microsome isolation buffer
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Gene Cloning:
-
Amplify the full-length open reading frames of the target CYP genes from A. paniculata cDNA using PCR with primers containing appropriate restriction sites or recombination sequences.
-
Clone the PCR products into the yeast expression vector.
-
Verify the sequence of the constructs.
-
-
Yeast Transformation:
-
Transform the expression constructs into the S. cerevisiae strain using a standard lithium acetate (B1210297) method.
-
Select positive transformants on synthetic defined (SD) medium lacking uracil.
-
-
Protein Expression:
-
Inoculate a single colony of the transformed yeast into 5 mL of SD-Ura medium and grow overnight at 30 °C with shaking.
-
Use this starter culture to inoculate 50 mL of SD-Ura medium and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation and resuspend them in 50 mL of induction medium (SG-Ura).
-
Incubate at 30 °C with shaking for 24-48 hours to induce protein expression.
-
-
Microsome Isolation:
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water and then with microsome isolation buffer.
-
Resuspend the cell pellet in isolation buffer and disrupt the cells using a Dounce homogenizer or glass beads.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C to remove cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4 °C to pellet the microsomes.
-
Resuspend the microsomal pellet in a small volume of isolation buffer and store at -80 °C.
-
Protocol for In Vitro Enzyme Assay of Recombinant Cytochrome P450s
This protocol describes a general method for assaying the activity of the heterologously expressed CYP enzymes.
Materials:
-
Isolated yeast microsomes containing the recombinant CYP enzyme
-
NADPH
-
Substrate (the putative precursor in the biosynthetic pathway)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Ethyl acetate
-
LC-MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, the substrate (dissolved in a suitable solvent like DMSO), and the microsomal protein.
-
Pre-incubate the mixture at 30 °C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate the reaction at 30 °C for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate.
-
-
Product Extraction:
-
Vortex the mixture vigorously to extract the product into the ethyl acetate layer.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
-
Product Analysis:
-
Redissolve the residue in a small volume of methanol.
-
Analyze the sample by LC-MS to identify the product by comparing its retention time and mass spectrum with an authentic standard or by structural elucidation.
-
Workflow for in vitro enzyme assay of recombinant CYPs.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Andrographis paniculata is a complex process involving multiple enzymatic steps. While significant progress has been made in identifying the key cytochrome P450 enzymes responsible for the synthesis of its precursor, 14-deoxyandrographolide, the final dehydration step remains an area for future investigation. The elucidation of the complete pathway, including the characterization of the terminal enzyme and the determination of the kinetic parameters of all biosynthetic enzymes, will be instrumental for several applications. These include the metabolic engineering of A. paniculata for enhanced production of this valuable bioactive compound and the development of microbial cell factories for its sustainable and scalable synthesis. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore and unravel the intricacies of andrographolide biosynthesis.
References
In Silico Prediction of 1,2-Diacylglycerol (DDAG) Biological Activity: A Technical Guide
Abstract: 1,2-Diacylglycerol (DDAG) is a critical lipid second messenger that modulates a wide array of cellular processes primarily through the activation of Protein Kinase C (PKC) isoforms and other effector proteins such as Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs). The transient nature and complex regulation of DDAG signaling present significant challenges to traditional experimental approaches. In silico predictive methods offer a powerful and cost-effective strategy to investigate the biological activity of DDAG and its analogs, accelerating drug discovery and our understanding of lipid-mediated signaling pathways. This technical guide provides an in-depth overview of the computational methodologies used to predict DDAG bioactivity, detailed experimental protocols for validation, and a summary of quantitative data to aid researchers in this field.
Introduction to DDAG and Its Biological Significance
1,2-Diacylglycerol (DDAG) is a glycerolipid consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule at the sn-1 and sn-2 positions. It is a key intermediate in the biosynthesis of triglycerides and phospholipids.[1] More importantly, DDAG functions as a crucial second messenger in cellular signaling cascades.[2] The generation of DDAG at the plasma membrane, primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), triggers the recruitment and activation of a host of downstream effector proteins.[3]
The most well-characterized effectors of DDAG are the conventional and novel isoforms of Protein Kinase C (PKC).[2] Upon binding to DDAG within the cell membrane, these kinases undergo a conformational change that relieves autoinhibition and initiates the phosphorylation of a multitude of substrate proteins, thereby regulating processes such as cell proliferation, differentiation, apoptosis, and inflammation.[3][4] Beyond PKC, DDAG also activates other important signaling molecules, including RasGRPs, which link DDAG signaling to the Ras/MAPK pathway, and Protein Kinase D (PKD).[3][5] Dysregulation of DDAG signaling is implicated in numerous pathological conditions, including cancer, cardiovascular disease, and diabetes.[6]
DDAG Signaling Pathways
The canonical pathway for DDAG generation and signaling begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the cell surface. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DDAG. While IP3 diffuses into the cytosol to trigger the release of calcium from intracellular stores, DDAG remains in the plasma membrane to activate its downstream targets.
The primary DDAG effector pathways include:
-
The PKC Pathway: DDAG binds to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, causing their translocation to the membrane and subsequent activation.[2]
-
The RasGRP Pathway: DDAG recruits RasGRP to the membrane, where it acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ras, leading to the activation of the MAPK/ERK signaling cascade.[5][7]
The activity of DDAG is tightly regulated by Diacylglycerol Kinases (DGKs), which phosphorylate DDAG to produce phosphatidic acid (PA), thereby terminating DDAG-mediated signaling.[6]
In Silico Prediction of DDAG Biological Activity
Computational approaches are instrumental in predicting the interaction of DDAG and its analogs with their protein targets, thereby forecasting their biological activity. A typical in silico workflow integrates several computational techniques to move from a library of compounds to promising lead candidates.
Molecular Docking
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For DDAG, the primary target is often the C1 domain of PKC or RasGRP.
Methodology:
-
Preparation of the Receptor: A high-resolution 3D structure of the target protein (e.g., from the Protein Data Bank or homology modeling) is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Preparation of the Ligand: 3D structures of DDAG analogs are generated and optimized to their lowest energy conformation.
-
Docking Simulation: A docking algorithm systematically samples different conformations of the ligand within the defined binding site of the receptor and scores each pose based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting poses are ranked by their docking scores, and the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein are analyzed.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the DDAG-protein complex in a simulated physiological environment, such as a lipid bilayer.
Methodology:
-
System Setup: The docked DDAG-protein complex is embedded in a hydrated lipid bilayer (e.g., POPC). Ions are added to neutralize the system and mimic physiological salt concentrations.[8]
-
Energy Minimization: The energy of the initial system is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the lipids and solvent to relax around the protein-ligand complex.[8]
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the complex.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose, fluctuations in the protein structure, and specific interactions over time.
Binding Free Energy Calculations
Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy of the DDAG-protein complex from the MD simulation trajectory, providing a more accurate prediction of binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For DDAG analogs, QSAR can be used to predict the binding affinity or activating potential based on their physicochemical properties and structural features.
Quantitative Data on DDAG Analog Activity
The following tables summarize experimental binding affinities (Ki) of various DDAG analogs for PKC, providing a valuable resource for validating in silico predictions.
| Compound/Analog | Target | Ki (nM) | Reference |
| [³H]Phorbol 12,13-dibutyrate (PDBu) | RasGRP C1 domain | 0.58 ± 0.08 | [9] |
| sn-1,2-Dioctanoylglycerol (diC8) | PKCα | 33.0 ± 1.46 | [10] |
| DAG-lactone analog 3B | PKCα | 39.9 ± 1.9 | [10] |
| DAG-lactone analog 1 | PKCδ C1b | 180 ± 20 | [11] |
| DAG-lactone analog 2 | PKCδ C1b | 130 ± 10 | [11] |
| DAG-lactone analog 3 | PKCδ C1b | 70 ± 10 | [11] |
| DAG-lactone analog 4 | PKCδ C1b | 150 ± 20 | [11] |
| DAG-lactone analog 5 | PKCδ C1b | 200 ± 20 | [11] |
| DAG-lactone analog 6 | PKCδ C1b | 160 ± 20 | [11] |
| DAG-lactone analog 7 | PKCδ C1b | 80 ± 10 | [11] |
| DAG-lactone analog 8 | PKCδ C1b | 120 ± 10 | [11] |
| DAG-lactone analog 9 | PKCδ C1b | 90 ± 10 | [11] |
| DAG-lactone analog 10 | PKCδ C1b | 110 ± 10 | [11] |
| DAG-lactone analog 11 | PKCδ C1b | 140 ± 20 | [11] |
| DAG-lactone analog 12 | PKCδ C1b | 170 ± 20 | [11] |
| DAG-lactone analog 13 | PKCδ C1b | 190 ± 20 | [11] |
| PKC C1 Domain | Ligand | Kd (µM) | Reference |
| PKCα C1b-WT | 5 mol% DAG | 3500 ± 300 | [12] |
| PKCα C1b-Y22W | 5 mol% DAG | 35 ± 3 | [12] |
| PKCδ C1b | 5 mol% DAG | 35 ± 3 | [12] |
| PKCα C1b-WT | 1 mol% PMA | 35 ± 3 | [12] |
| PKCα C1b-Y22W | 1 mol% PMA | 35 ± 2 | [12] |
| PKCδ C1b | 1 mol% PMA | 56 ± 6 | [12] |
Experimental Protocols for Validation
Experimental validation is essential to confirm the biological activity predicted by in silico models. The following are detailed protocols for key assays.
In Vitro Protein Kinase C (PKC) Activity Assay (Radiolabeled)
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific PKC substrate.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide
-
Lipid activator solution (Phosphatidylserine and DDAG analog)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
0.75% Phosphoric acid
-
Acetone
-
P81 phosphocellulose paper
-
Scintillation vials and cocktail
Protocol:
-
Prepare Lipid Activator: Combine phosphatidylserine (B164497) (e.g., 5 µg) and the DDAG analog (e.g., 1 µg) in a glass tube. Evaporate the solvent under a stream of nitrogen. Resuspend the lipid film in buffer and sonicate on ice to form vesicles.[13][14]
-
Prepare Reaction Mixture: In a microcentrifuge tube on ice, combine the substrate cocktail, inhibitor cocktail (or buffer for control), assay dilution buffer, and the sonicated lipid activator.[13]
-
Add Enzyme: Add the purified PKC enzyme to the reaction mixture.
-
Initiate Reaction: Start the phosphorylation reaction by adding the [γ-³²P]ATP mixture.[13]
-
Incubate: Incubate the reaction at 30°C for 10 minutes.[13]
-
Stop Reaction: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square to terminate the reaction.[13]
-
Wash: Wash the P81 paper squares multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP, followed by a final wash with acetone.[13]
-
Quantify: Place the dried P81 paper in a scintillation vial with scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.[13]
In Vitro Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)
This assay measures DGK activity through a coupled enzymatic reaction that produces a fluorescent signal.
Materials:
-
DGK-containing sample (e.g., cell lysate) or purified DGK
-
DAG Substrate
-
Kinase Buffer
-
Lipase Solution
-
Detection Enzyme Mixture with Fluorometric Probe
-
96-well plate suitable for fluorescence measurement
Protocol:
-
Prepare Reactions: In a 96-well plate or tubes, add the DAG substrate and Kinase Buffer to wells for samples, a positive control (recombinant DGK), and a blank.[15]
-
Add Sample: Add the DGK-containing sample, positive control, or blank to the respective wells and mix.[15]
-
First Incubation: Incubate the plate at 37°C for 30 minutes to allow the phosphorylation of DAG to phosphatidic acid.[15]
-
Lipase Treatment: Transfer an aliquot of the reaction mixture to a new 96-well plate and add the Lipase Solution to each well.[15]
-
Second Incubation: Incubate at 37°C for 30 minutes to hydrolyze phosphatidic acid to glycerol-3-phosphate.[15]
-
Detection: Add the Detection Enzyme Mixture containing the fluorometric probe to each well. This mixture will react with glycerol-3-phosphate to produce hydrogen peroxide, which in turn reacts with the probe to generate a fluorescent signal.[15]
-
Incubate and Read: Incubate at room temperature for 10 minutes, protected from light. Measure the fluorescence (e.g., Ex. 530-560 nm / Em. 585-595 nm) using a microplate reader.[13]
-
Calculate Activity: Determine the DGK activity by comparing the fluorescence of the samples to a standard curve.
RasGRP Activation Assay
The activation of RasGRP by DDAG can be assessed by monitoring the activation of its downstream target, Ras.
Methodology:
-
Cell Stimulation: Treat cells (e.g., Jurkat T cells) with a DDAG analog or a stimulus that induces endogenous DDAG production.
-
Ras-GTP Pulldown: Lyse the cells and perform a pulldown assay using a GST-fusion protein containing the Ras-binding domain (RBD) of Raf, which specifically binds to the active, GTP-bound form of Ras.
-
Western Blotting: Elute the bound proteins and analyze the amount of pulled-down Ras-GTP by Western blotting using a pan-Ras antibody. An increase in Ras-GTP levels indicates Ras activation downstream of RasGRP.
Conclusion
The in silico prediction of DDAG biological activity is a rapidly advancing field that holds immense promise for understanding lipid signaling and for the rational design of novel therapeutics. The integration of molecular docking, molecular dynamics simulations, and QSAR modeling provides a powerful computational pipeline for identifying and optimizing DDAG analogs with desired biological activities. However, the accuracy and reliability of these predictions are critically dependent on rigorous experimental validation. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary tools to effectively combine computational and experimental approaches in their investigation of DDAG-mediated signaling pathways. As computational power and algorithmic sophistication continue to grow, we can anticipate that in silico methods will play an increasingly central role in the future of lipid research and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. C1 domains exposed: from diacylglycerol binding to protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RasGRP, a Ras guanyl nucleotide- releasing protein with calcium- and diacylglycerol-binding motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Regulation of RasGRP via a Phorbol Ester-Responsive C1 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Running membrane simulations in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 8. The guanine nucleotide exchange factor RasGRP is a high -affinity target for diacylglycerol and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diacylglycerol Lactones Targeting the Structural Features That Distinguish the Atypical C1 Domains of Protein Kinase C ζ and ι from Typical C1 Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The Simulation Approach to Lipid–Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
Physicochemical Characterization of 14-Deoxy-11,12-didehydroandrographolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide, a significant bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered considerable attention in the scientific community. Known for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties, a thorough understanding of its physicochemical characteristics is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its key signaling pathways. All quantitative data is presented in structured tables for ease of comparison and reference.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₈O₄ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 196-197 °C | [2][3] |
| logP (Octanol/Water) | 3.2 | [4] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 10 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Dimethyl sulfoxide (B87167) (DMSO) | 2 mg/mL | [1] |
Table 3: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Reference |
| UV-Vis (in Methanol) | λmax: 247 nm | [1] |
| Mass Spectrometry (MS) | [M+H]⁺: 333 | [2][3] |
| ¹H NMR (CDCl₃, 300MHz) | δ 7.18 (1H, s), 6.86 (1H, dd, J = 10.2, 15.9 Hz), 6.11 (1H, d, J = 15.6 Hz), 4.82–4.78 (3H, m), 4.52 (1H, d, J = 2.7 Hz), 4.21 (1H, d, J = 11.1 Hz), 3.47 (1H, dd, J = 4.8, 10.8 Hz), 3.34 (1H, d, J = 10.8 Hz), 3.01 (1H, brd), 2.47–2.43 (1H, m), 2.31 (1H, d, J = 9.9 Hz), 2.07–2.01 (1H, m), 1.80–1.73 (4H, m), 1.53–1.49 (1H, m), 1.26 (3H, s), 0.88 (3H, s) | [5] |
| ¹³C NMR (Methanol-d₄) | δ 173.41, 148.71, 145.30, 135.08, 126.20, 121.11, 107.70, 79.80, 70.17, 63.62, 61.43, 54.41, 42.37, 38.24, 38.11, 36.36, 27.48, 23.03, 21.94, 14.88 | [2][3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible and accurate determination of physicochemical properties. The following sections outline the methodologies for key characterization experiments.
Workflow for Physicochemical Characterization
Caption: General workflow for the physicochemical characterization of a purified compound.
Solubility Determination
Objective: To determine the solubility of this compound in various solvents.
Materials:
-
This compound (purified)
-
Selected solvents (e.g., Water, PBS, DMSO, DMF, Ethanol)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
HPLC system with UV detector
Protocol:
-
Accurately weigh a surplus amount of the compound into a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Vortex the vials vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Melting Point Determination
Objective: To determine the melting point range of the crystalline compound.
Materials:
-
This compound (crystalline powder)
-
Capillary tubes
-
Melting point apparatus
Protocol:
-
Ensure the compound is completely dry and finely powdered.
-
Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).
-
The recorded range is the melting point of the compound.
Spectroscopic Analysis
a. UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax).
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol (B129727) or ethanol).
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the sample solution over a wavelength range of 200-400 nm.
-
Identify the wavelength at which the maximum absorbance occurs.
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the compound.
Protocol:
-
Dissolve an appropriate amount of the compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Process the spectra (Fourier transformation, phasing, and baseline correction).
-
Analyze the chemical shifts, coupling constants, and integration values to determine the structure.
c. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Protocol:
-
Dissolve a small amount of the compound in a suitable volatile solvent.
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in positive or negative ion mode.
-
Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern for structural information.
Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and cellular defense mechanisms.
NF-κB Signaling Pathway
References
Spectroscopic Identification of Diacylglycerols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), utilized for the structural elucidation and identification of diacylglycerols (DAGs). Diacylglycerols are crucial lipid molecules involved in a myriad of cellular signaling pathways, making their accurate identification paramount in drug discovery and development. This document offers detailed experimental protocols, tabulated spectroscopic data for easy reference, and logical workflows to guide researchers in this analytical endeavor.
Introduction to Diacylglycerols (DAGs)
Diacylglycerols are glycerides consisting of two fatty acid chains covalently bonded to a glycerol (B35011) molecule through ester linkages. They exist as two primary regioisomers: 1,2-diacylglycerols and 1,3-diacylglycerols. The specific fatty acid composition and their position on the glycerol backbone give rise to a vast number of distinct DAG molecular species. In cellular biology, DAGs act as second messengers, most notably in the activation of protein kinase C (PKC), a key enzyme in signal transduction. Consequently, the precise identification and quantification of DAGs are critical in understanding various physiological and pathological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for DAG Identification
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of diacylglycerols. Both ¹H and ¹³C NMR are employed to elucidate the connectivity of atoms and the stereochemistry of the molecule.
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra. A typical protocol involves:
-
Lipid Extraction: Lipids, including DAGs, are extracted from biological samples using a solvent system such as chloroform (B151607)/methanol/water (e.g., Bligh-Dyer or Folch method).
-
Purification: The extracted lipids may be fractionated using techniques like solid-phase extraction (SPE) or thin-layer chromatography (TLC) to isolate the DAG fraction.
-
Sample Dissolution: The purified DAG sample is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), at a concentration typically ranging from 5 to 25 mg for ¹H NMR and 50 to 100 mg for ¹³C NMR.[1]
-
Internal Standard: An internal standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift referencing.
¹H NMR Spectroscopic Data of Diacylglycerols
The ¹H NMR spectrum of a diacylglycerol provides characteristic signals for the glycerol backbone protons and the protons of the fatty acid chains.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Diacylglycerol Moieties in CDCl₃
| Proton | 1,2-Diacylglycerol | 1,3-Diacylglycerol | Multiplicity |
| sn-1,3 CH₂ (esterified) | ~4.15-4.35 | ~4.10-4.20 | dd |
| sn-2 CH (esterified) | ~5.10 | - | m |
| sn-2 CH₂ (free OH) | - | ~3.70 | m |
| sn-3 CH₂ (free OH) | ~3.70 | - | d |
| Olefinic (-CH=CH-) | ~5.30-5.40 | ~5.30-5.40 | m |
| Allylic (-CH₂-CH=) | ~2.00-2.10 | ~2.00-2.10 | m |
| α-CH₂ to C=O | ~2.30 | ~2.30 | t |
| (CH₂)n | ~1.25-1.35 | ~1.25-1.35 | m |
| Terminal CH₃ | ~0.88 | ~0.88 | t |
Note: Chemical shifts can vary slightly depending on the specific fatty acid composition and solvent.
¹³C NMR Spectroscopic Data of Diacylglycerols
The ¹³C NMR spectrum provides valuable information on the carbon framework of the DAG molecule.
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Diacylglycerol Moieties in CDCl₃
| Carbon | 1,2-Diacylglycerol | 1,3-Diacylglycerol |
| sn-1 C=O | ~173.3 | ~173.8 |
| sn-2 C=O | ~172.9 | - |
| sn-3 C=O | - | ~173.8 |
| sn-1 CH₂ | ~62.1 | ~65.1 |
| sn-2 CH | ~70.5 | ~68.8 |
| sn-3 CH₂ | ~63.2 | ~65.1 |
| Olefinic (-CH=CH-) | ~128-130 | ~128-130 |
| α-CH₂ to C=O | ~34.1 | ~34.2 |
| Terminal CH₃ | ~14.1 | ~14.1 |
Note: The chemical shifts of the carbonyl carbons are particularly useful for distinguishing between 1,2- and 1,3-diacylglycerols.[2]
Mass Spectrometry (MS) for DAG Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of diacylglycerols. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Sample Preparation and Ionization for MS Analysis
-
Lipid Extraction: Similar to NMR, lipids are first extracted from the biological matrix.
-
Derivatization (Optional but Recommended): To enhance ionization efficiency and provide specific fragmentation patterns, the hydroxyl group of DAGs can be derivatized.[3][4] Common derivatizing agents include those that introduce a charged moiety.
-
Ionization: Soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions. In positive ion mode, DAGs often form adducts with cations like Na⁺, K⁺, or NH₄⁺.[5]
Mass Spectrometry Fragmentation of Diacylglycerols
Collision-induced dissociation (CID) of the precursor molecular ion of a DAG results in characteristic fragment ions, primarily due to the neutral loss of one or both fatty acid chains.
Table 3: Characteristic Fragmentation of Diacylglycerols in Positive Ion Mode ESI-MS/MS
| Precursor Ion | Fragmentation Pathway | Characteristic Fragment Ions |
| [DAG + NH₄]⁺ | Neutral loss of a fatty acid (RCOOH) and NH₃ | [DAG + NH₄ - RCOOH - NH₃]⁺ |
| Neutral loss of a fatty acid (RCOOH) | [DAG + NH₄ - RCOOH]⁺ (less common) | |
| [DAG + Na]⁺ | Neutral loss of a fatty acid (RCOONa) | [DAG + Na - RCOONa]⁺ |
| Neutral loss of a fatty acid (RCOOH) | [DAG + Na - RCOOH]⁺ | |
| Derivatized DAGs | Fragmentation specific to the derivatizing agent | e.g., loss of the charged moiety |
The analysis of the m/z values of the fragment ions allows for the identification of the constituent fatty acids. For example, the neutral loss of a specific fatty acid from the precursor ion reveals the mass of that fatty acid.
Experimental Workflows and Signaling Pathways
General Workflow for Spectroscopic Identification of Diacylglycerols
The following diagram illustrates a typical workflow for the identification and characterization of diacylglycerols from a biological sample using NMR and MS.
Caption: Workflow for DAG identification.
Diacylglycerol Signaling Pathway
Diacylglycerols are key players in intracellular signaling. The diagram below illustrates the canonical PLC-DAG-PKC signaling pathway.
Caption: PLC-DAG-PKC signaling pathway.
Conclusion
The precise identification of diacylglycerols is a critical task in lipidomics and drug development. The complementary use of NMR spectroscopy and mass spectrometry provides a powerful analytical platform for the comprehensive characterization of these important signaling molecules. By following the detailed protocols and utilizing the reference spectroscopic data provided in this guide, researchers can confidently identify and elucidate the structures of diacylglycerols in complex biological systems.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. fhi.mpg.de [fhi.mpg.de]
- 3. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 14-Deoxy-11,12-didehydroandrographolide: Discovery, History, and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Deoxy-11,12-didehydroandrographolide (B31429) (DDAG), a major bioactive diterpenoid lactone derived from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in the scientific and pharmaceutical communities. Possessing a unique chemical structure, DDAG exhibits a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, antiviral, and anti-biofilm properties. This technical guide provides a comprehensive overview of the discovery and history of DDAG, its physicochemical characteristics, and a detailed exploration of its biological activities. Special emphasis is placed on its mechanisms of action, including the induction of apoptosis via the intrinsic caspase pathway and the modulation of key inflammatory signaling pathways such as NF-κB. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for its isolation, synthesis, and biological evaluation, and provides visual representations of its molecular interactions and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Discovery and History
This compound is a naturally occurring diterpenoid found in Andrographis paniculata (Burm. f.) Nees, a plant with a long history of use in traditional medicine systems across Asia, particularly in Ayurveda. While the primary and most abundant bioactive compound in this plant is andrographolide (B1667393), DDAG is another significant contributor to its therapeutic effects.
The isolation and characterization of the chemical constituents of Andrographis paniculata have been a subject of scientific investigation for decades. While andrographolide was first isolated in 1911, the specific discovery and structural elucidation of this compound occurred later as analytical techniques advanced. It is often isolated alongside andrographolide and other related diterpenoids from the methanolic or ethanolic extracts of the plant's aerial parts.[1] The presence of DDAG as a degradation product of andrographolide under certain conditions has also been reported, suggesting its formation through natural processes or during extraction and storage.[2]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its development as a therapeutic agent.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₄ | --INVALID-LINK-- |
| Molecular Weight | 332.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2H-furan-5-one | --INVALID-LINK-- |
| CAS Number | 42895-58-9 | --INVALID-LINK-- |
| Appearance | Colorless, needle-shaped crystals | [1] |
| Melting Point | 196-197 °C (uncorrected) | [3] |
| Solubility | Soluble in methanol, ethanol (B145695), DMSO, and chloroform. | [3][4] |
| UV λmax | 247 nm | [4] |
Biological Activities and Quantitative Data
This compound has demonstrated a range of biological activities, with a significant body of research focusing on its cytotoxic, antiviral, and anti-inflammatory effects.
Cytotoxic Activity
DDAG has shown promising anticancer activity against a variety of cancer cell lines, often exhibiting greater potency than its parent compound, andrographolide. Its cytotoxic effects are primarily mediated through the induction of apoptosis.
| Cell Line | Cancer Type | Assay | IC₅₀/ED₅₀ (µM) | Reference |
| U937 | Leukemia | MTT | 13 | [1] |
| REH | Leukemia | MTT | 27 | [1] |
| JURKAT | Leukemia | MTT | 35 | [1] |
| KKU-M213 | Cholangiocarcinoma | Sulforhodamine B | ED₅₀: 3.37 (analogue 5a), 3.08 (analogue 5b) | [5][6][7] |
| KKU-100 | Cholangiocarcinoma | Sulforhodamine B | ED₅₀: 2.93 (analogue 5a), 3.27 (analogue 5b) | [5][6][7] |
| T-47D | Breast Carcinoma | Cell Proliferation Assay | GI₅₀: 15.8 ± 1.2 | [8] |
Antiviral Activity
DDAG has been investigated for its antiviral properties, particularly against influenza A viruses.
| Virus Strain | Assay | IC₅₀ (µM) | Reference |
| Influenza A (H9N2) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |
| Influenza A (H5N1) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |
| Influenza A (H1N1) | In vitro | 7.2 - 15.2 (for a derivative) | [9] |
Anti-inflammatory Activity
DDAG exhibits significant anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. While specific IC₅₀ values for cytokine inhibition are not extensively reported, studies have demonstrated its ability to reduce the expression of pro-inflammatory mediators. It has been shown to block the nuclear translocation of the p65 subunit of NF-κB in response to inflammatory stimuli.[5] One study found that DDAG dose-dependently inhibited ovalbumin-induced increases in IL-4, IL-5, and IL-13 levels in the lavage fluid of a mouse asthma model.[5] Another study indicated that a related compound, andrographolide, inhibited PGE2 production.[7]
Experimental Protocols
This section provides detailed methodologies for the isolation, semi-synthesis, and key biological assays related to this compound.
Isolation from Andrographis paniculata
Principle: This protocol describes the extraction and chromatographic separation of DDAG from the dried aerial parts of Andrographis paniculata.
Methodology:
-
Extraction:
-
Air-dry the leaves and aerial parts of Andrographis paniculata at room temperature until brittle.
-
Grind the dried plant material into a fine powder.
-
Macerate 200 g of the powdered leaves in ethanol (1:10 plant material to solvent ratio) in a sealed container for 24 hours at room temperature, with occasional shaking.[4]
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield the crude extract.[4]
-
-
Column Chromatography:
-
Prepare a silica (B1680970) gel (60-120 mesh) column using a non-polar solvent such as n-hexane.
-
Dissolve the crude extract in a minimal amount of the initial elution solvent and load it onto the column.
-
Elute the column with a gradient of hexane (B92381) and ethyl acetate (B1210297) of increasing polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Fractions containing DDAG, typically eluting with a hexane:ethyl acetate ratio of approximately 35:65, are combined.[3]
-
-
Crystallization:
-
Evaporate the solvent from the combined fractions containing DDAG.
-
Recrystallize the residue from a chloroform:methanol mixture to obtain pure, colorless, needle-shaped crystals of this compound.[1]
-
Semi-synthesis from Andrographolide
Principle: This process involves the chemical modification of andrographolide to yield this compound. While a direct one-step protocol is not explicitly detailed in the provided literature, the synthesis of various analogues from andrographolide suggests a common synthetic pathway involving dehydration.
Methodology (General Approach):
-
Reaction Setup:
-
Dissolve andrographolide in a suitable solvent such as pyridine.
-
Add a dehydrating agent. The synthesis of analogues often involves reactions at the hydroxyl groups, and the formation of the 11,12-didehydro bond is a dehydration reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture under controlled temperatures. For example, the synthesis of some analogues involves heating at 70-80°C.[2]
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ or NH₄Cl solution).[2]
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/n-hexane) to obtain pure this compound.[2]
-
MTT Assay for Cytotoxicity
Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.
-
Allow the cells to adhere by incubating overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of DDAG in the appropriate cell culture medium.
-
Treat the cells with various concentrations of DDAG. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the DDAG concentration and fitting the data to a dose-response curve.
-
Caspase-9 Activity Assay (Colorimetric)
Principle: This assay quantifies the activity of caspase-9 by measuring the cleavage of a specific colorimetric substrate, LEHD-pNA (Leu-Glu-His-Asp-p-nitroanilide). The release of the chromophore p-nitroanilide (pNA) is measured spectrophotometrically.
Methodology:
-
Cell Lysis:
-
Induce apoptosis in cells by treating with DDAG for the desired time. Include an uninduced control.
-
Pellet 3-5 x 10⁶ cells per sample.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube on ice.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-100 µg of protein from the cell lysate to each well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT) to each sample.
-
Add 5 µL of the 4 mM LEHD-pNA substrate (200 µM final concentration).
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 400 or 405 nm in a microplate reader.
-
Calculate the fold-increase in caspase-9 activity by comparing the absorbance of the DDAG-treated samples to the uninduced control.
-
NF-κB (p65) Nuclear Translocation Assay (Immunofluorescence)
Principle: This assay visualizes and quantifies the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation, which is a hallmark of NF-κB activation.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 6-well plate.
-
Pre-treat the cells with DDAG for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for the desired time. Include appropriate controls (untreated, activator only).
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software (e.g., ImageJ).
-
Signaling Pathways and Mechanisms of Action
Induction of Apoptosis via the Intrinsic Pathway
This compound induces apoptosis in cancer cells primarily through the intrinsic or mitochondrial pathway. This process is initiated by cellular stress, leading to the activation of a caspase cascade. DDAG has been shown to significantly upregulate the activity of caspase-9, the initiator caspase in the intrinsic pathway, and subsequently, the executioner caspase-3.[1] The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are largely attributed to its ability to inhibit the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This frees NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. DDAG has been shown to block the nuclear translocation of the p65 subunit, thereby preventing the transcription of these inflammatory mediators.[5]
Experimental Workflows
Workflow for Isolation and Purity Assessment
Workflow for Cell-Based Bioactivity Assays
Conclusion
This compound stands out as a promising natural product with a diverse pharmacological profile. Its potent cytotoxic, antiviral, and anti-inflammatory activities, underpinned by well-defined mechanisms of action, make it a compelling candidate for further preclinical and clinical investigation. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key scientific knowledge and providing detailed experimental protocols to facilitate future research into this remarkable compound. The continued exploration of DDAG and its analogues holds significant potential for the development of novel therapeutics for a range of human diseases.
References
- 1. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 3. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpmsonline.com [wjpmsonline.com]
- 5. Protective role of this compound, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of this compound analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic data of 14-deoxy-11, 12-didehydroandrographolide (14-DDA), double transfection and DDIT3 silencing data in T-47D breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
An In-depth Technical Guide on the Preliminary Mechanisms of Action of DDAG
An Important Note on the Term "DDAG": The acronym "DDAG" is not uniquely defined in the context of drug development and can refer to several distinct entities. This guide addresses the two most probable interpretations for a scientific audience in this field: 14-deoxy-11,12-didehydroandrographolide (B31429) , a natural product with demonstrated anti-inflammatory and anti-biofilm properties, and the well-established second messenger, Diacylglycerol (DAG) , a critical node in cellular signaling and a prominent drug target. It is plausible that "DDAG" was a typographical error for "DAG". This document will therefore present a comprehensive overview of the preliminary mechanism of action for both interpretations.
Part 1: this compound (DDAG)
Introduction
This compound (DDAG) is a bioactive diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine.[1][2] Preliminary studies have highlighted its potential as a therapeutic agent, focusing on its anti-biofilm and anti-inflammatory activities. Unlike its structural analogue, andrographolide, DDAG has been noted for its lower cytotoxicity, making it a compound of interest for further drug development.[3]
Mechanism of Action: Anti-Biofilm Activity via Quorum Sensing Inhibition
DDAG has demonstrated significant efficacy in inhibiting biofilm formation by the opportunistic pathogen Pseudomonas aeruginosa.[4] This activity is primarily attributed to the disruption of the bacterial cell-to-cell communication system known as quorum sensing (QS).[1] The QS system in P. aeruginosa is complex, involving signaling molecules like acyl-homoserine lactones (AHLs) that regulate the expression of numerous virulence factors and genes essential for biofilm development.[5][6] DDAG interferes with this signaling cascade, leading to a significant reduction in the production of key virulence factors, including pyocyanin (B1662382) and elastase, which are crucial for the pathogen's infectivity and biofilm maturation.[1][4]
Quantitative Data: Anti-Biofilm and Anti-Inflammatory Activity
The following tables summarize the available quantitative data for the biological activities of this compound.
| Activity | Organism/Cell Line | Method/Endpoint | Concentration/IC₅₀ | Synergistic Agent(s) (Sub-MIC) | % Inhibition | Reference(s) |
| Anti-Biofilm | Pseudomonas aeruginosa | Biofilm Production Inhibition | 0.1 mM | Azithromycin (6 µg/mL) | 92% | [1][4] |
| Pseudomonas aeruginosa | Biofilm Production Inhibition | 0.1 mM | Gentamicin (4 µg/mL) | 92% | [1][4] | |
| Virulence Factor | Pseudomonas aeruginosa | Pyocyanin Production Inhibition | 0.1 mM | - | ~90% | [1] |
| Pseudomonas aeruginosa | Extracellular Protease Synthesis | 0.1 mM | - | ~90% | [1] | |
| Anti-inflammatory | LPS-induced Murine Macrophages | Nitric Oxide (NO) Production Inhibition | 94.12 ± 4.79 µM | - | 50% | [7] |
| RAW 264.7 Macrophages | NF-κB Transactivation Inhibition | 2 µg/mL* | - | 50% | [8] |
Note: The IC₅₀ value of 2 µg/mL for NF-κB inhibition was reported for 14-deoxy-14,15-dehydroandrographolide, a closely related analogue of DDAG.
Mechanism of Action: Anti-inflammatory and Anti-asthma Effects
DDAG has also been investigated for its anti-inflammatory properties, particularly in the context of allergic asthma. In a murine model of ovalbumin (OVA)-induced allergic airway inflammation, DDAG was shown to attenuate key features of asthma, including airway eosinophilia, mucus hypersecretion, mast cell degranulation, and airway hyper-responsiveness.[3] The underlying mechanism for these effects appears to be the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][9] DDAG was observed to block the nuclear translocation and DNA-binding activity of the p65 subunit of NF-κB in both the lungs of OVA-challenged mice and in TNF-α-stimulated human lung epithelial cells (A549 and BEAS-2B).[3][10][11][12][13] This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines, such as IL-4, IL-5, IL-13, and eotaxin.[9]
Experimental Protocols
This protocol is adapted from established methods for pyocyanin extraction and quantification.[14][15][16]
-
Culture Preparation: Inoculate single colonies of P. aeruginosa into Luria-Bertani (LB) broth and grow overnight at 37°C with vigorous shaking. Dilute the overnight culture 1:100 in fresh LB broth containing the desired concentrations of DDAG or vehicle control. Incubate for 24-30 hours at 37°C with shaking.
-
Extraction: Transfer 1 mL of the bacterial culture to a microcentrifuge tube and centrifuge at >12,000 x g for 10 minutes to pellet the cells.
-
Transfer the supernatant to a new tube and add 0.5 mL of chloroform (B151607). Vortex vigorously for 2 minutes. The chloroform layer will turn blue-green.
-
Centrifuge for 10 minutes at 3,000 x g to separate the phases.
-
Carefully transfer the lower chloroform layer to a new tube. Add 150 µL of 0.2 M HCl and vortex vigorously for 2 minutes. The aqueous (top) layer will turn pink.
-
Quantification: Centrifuge for 2 minutes at 3,000 x g. Transfer 100 µL of the top pink layer to a 96-well plate.
-
Measure the absorbance at 520 nm using a microplate reader.
-
Calculate the concentration of pyocyanin (µg/mL) using the formula: OD₅₂₀ × 17.072.[17] Normalize the results to the initial cell density (OD₆₀₀) if required.
This protocol measures the activity of secreted LasB elastase.[18][19][20]
-
Preparation of Supernatant: Culture P. aeruginosa as described in Protocol 1. Following incubation, centrifuge the cultures at >12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter to remove any remaining bacteria.
-
Assay Setup: Prepare an Elastin-Congo Red (ECR) substrate suspension at 5 mg/mL in ECR Assay Buffer (100 mM Tris-HCl, 1 mM CaCl₂, pH 7.5).
-
In a 96-well microplate, add 100 µL of the ECR substrate suspension to each well.
-
Add 50 µL of the cell-free supernatant to the corresponding wells. Include a blank control with 50 µL of sterile LB broth.
-
Incubation and Measurement: Seal the plate and incubate at 37°C for 4-6 hours with gentle shaking.
-
Centrifuge the plate at 3,000 x g for 10 minutes to pellet the insoluble ECR.
-
Carefully transfer 100 µL of the supernatant to a new, clear 96-well plate.
-
Measure the absorbance at 495 nm. Subtract the blank reading from all values and express elastase activity as a percentage of the vehicle control.
This assay quantitatively measures the transcriptional activity of NF-κB.[21][22][23]
-
Cell Culture and Transfection: Co-transfect HEK293T or a similar suitable cell line with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of DDAG for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.
-
Lysis and Measurement: Lyse the cells using a suitable luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB-driven firefly luciferase activity to the control Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated vehicle control.
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of DDAG-mediated quorum sensing inhibition in P. aeruginosa.
Caption: DDAG inhibits the NF-κB signaling pathway in lung epithelial cells.
Part 2: Diacylglycerol (DAG) Signaling
Introduction
Diacylglycerol (DAG) is a fundamental lipid second messenger generated at the cell membrane in response to a vast array of extracellular stimuli.[24] It is produced primarily through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[25] DAG plays a pivotal role in signal transduction, orchestrating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[21][24] Dysregulation of DAG signaling is implicated in numerous diseases, including cancer and immunological disorders, making it a highly attractive target for therapeutic intervention.[24]
Mechanism of Action: A Hub for Cellular Signaling
The primary function of DAG is to recruit and activate a specific set of signaling proteins that contain a C1 domain.[9] The most well-characterized of these are the Protein Kinase C (PKC) isozymes.[9][14] Upon binding to DAG, conventional and novel PKC isoforms are recruited to the cell membrane, where they become catalytically active and phosphorylate a wide range of downstream substrates, thereby propagating the signal.[14]
Beyond PKC, DAG also activates other important signaling molecules, including:
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are guanine (B1146940) nucleotide exchange factors (GEFs) that activate Ras GTPases, linking receptor signaling to the MAPK/ERK pathway.[15]
-
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAG to produce phosphatidic acid (PA), another important lipid messenger. DGKs act as negative regulators of DAG signaling by terminating its signal.[9][24]
Due to its central role, targeting the DAG signaling pathway offers multiple avenues for drug development, including the development of inhibitors for PKC and DGK, and modulators of RasGRP activity.[7][24][26]
Quantitative Data: Inhibitors of DAG Signaling Pathways
The following tables provide examples of IC₅₀ values for inhibitors targeting key enzymes in the DAG signaling pathway.
Table 1: Protein Kinase C (PKC) Inhibitors
| Inhibitor | Target Isoform(s) | IC₅₀ (nM) | Reference(s) |
| Staurosporine | Pan-PKC | 2.7 | [27] |
| UCN-01 | cPKC > nPKC, aPKC | 4.1 | [28] |
| Sotrastaurin | Novel & Conventional PKC | <1 - 10 | [20] |
| Balanol | PKCβ1, β2, γ, δ, ε, η | 4-9 | [27] |
| Melittin | Pan-PKC | 800 - 3000 | [27] |
Table 2: Diacylglycerol Kinase (DGK) Inhibitors
| Inhibitor | Target Isoform(s) | IC₅₀ (nM) | Reference(s) |
| R59949 | DGK | 10 - 10,000 | [24] |
| R 59022 | DGK | 2,800 | [24] |
| BMS-986408 | DGKα / DGKζ | 3 / 20 | [24] |
| BMS-502 | DGKα / DGKζ | 4.6 / 2.1 | [24] |
| BMS-684 | DGKα | 15 | [24] |
| CU-3 | DGKα | 600 | [24] |
Experimental Protocols
This protocol is a classic method for measuring the phosphotransferase activity of PKC.[5][26]
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following:
-
Kinase Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 0.1 mM EGTA).
-
Lipid Activator (sonicated solution of phosphatidylserine (B164497) and DAG).
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate).
-
Desired concentrations of the test inhibitor or vehicle (DMSO).
-
Purified recombinant PKC enzyme (25-100 ng).
-
-
Initiate Reaction: Start the reaction by adding an ATP mixture containing [γ-³²P]ATP (final ATP concentration near the Kₘ for the specific PKC isozyme).
-
Incubation: Incubate the reaction at 30°C for 10-30 minutes.
-
Stop Reaction and Spot: Stop the reaction by spotting a 25 µL aliquot onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value.
This assay measures the amount of active, GTP-bound Ras.[29][30]
-
Cell Lysis: Culture cells of interest and treat with stimuli and/or inhibitors as required. Lyse the cells in an ice-cold lysis buffer containing protease inhibitors.
-
Lysate Preparation: Clarify the lysates by centrifugation at >14,000 x g for 10 minutes at 4°C. Determine the protein concentration of the supernatant.
-
Affinity Precipitation (Pull-down): Incubate 0.5-1 mg of cell lysate with Raf1-RBD (Ras Binding Domain) agarose (B213101) beads for 1 hour at 4°C with gentle agitation. The Raf1-RBD specifically binds to the active (GTP-bound) form of Ras.
-
Washing: Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: After the final wash, resuspend the bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a pan-Ras or isoform-specific Ras antibody.
-
Quantification: Detect the signal using chemiluminescence and quantify the band intensities. An increase in the amount of pulled-down Ras indicates activation.
Visualizations: Signaling Pathways and Workflows
Caption: Overview of the Diacylglycerol (DAG) signaling pathway.
Caption: Experimental workflow for an in vitro radiometric PKC kinase assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Regulation and Function of the RasGRP Family of Ras Activators in Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Measurement of Pyocyanin Production [bio-protocol.org]
- 5. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 6. Human lung epithelial BEAS-2B cells exhibit characteristics of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. KoreaMed Synapse [synapse.koreamed.org]
- 11. Differential Responses by Human Respiratory Epithelial Cell Lines to Respiratory Syncytial Virus Reflect Distinct Patterns of Infection Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BEAS-2B Cell Line in Respiratory Disease Research: A Comprehensive Guide [cytion.com]
- 13. mdpi.com [mdpi.com]
- 14. Pyocyanin Extraction and Quantitative Analysis in Swarming Pseudomonas aeruginosa [bio-protocol.org]
- 15. PmtA Regulates Pyocyanin Expression and Biofilm Formation in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijcmas.com [ijcmas.com]
- 17. microbiologyjournal.org [microbiologyjournal.org]
- 18. benchchem.com [benchchem.com]
- 19. Elastase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pseudomonas aeruginosa Elastase Contributes to the Establishment of Chronic Lung Colonization and Modulates the Immune Response in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. biorxiv.org [biorxiv.org]
- 23. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 25. en.bio-protocol.org [en.bio-protocol.org]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. Ras Activation Assay Kit (ab173242) is not available | Abcam [abcam.com]
- 30. cellbiolabs.com [cellbiolabs.com]
Potential therapeutic targets of 14-Deoxy-11,12-didehydroandrographolide
An In-depth Technical Guide to the Potential Therapeutic Targets of 14-Deoxy-11,12-didehydroandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DDAG), a major diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest for its diverse pharmacological activities. Unlike its more abundant analogue, andrographolide, DDAG often exhibits potent therapeutic effects with lower cytotoxicity, making it a compelling candidate for drug development.[1][2] This technical guide provides a comprehensive overview of the known and potential therapeutic targets of DDAG, focusing on its molecular mechanisms of action. The information is presented to support further research and development efforts in leveraging DDAG for various therapeutic applications, including inflammatory diseases, cancer, and metabolic disorders.
Core Therapeutic Targets and Mechanisms of Action
DDAG exerts its effects by modulating several key signaling pathways implicated in the pathophysiology of numerous diseases. The primary targets identified to date are central to inflammation, cell survival, oxidative stress, and xenobiotic metabolism.
Inhibition of the NF-κB Signaling Pathway
A predominant mechanism of DDAG's anti-inflammatory activity is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a master regulator of inflammatory responses, and its dysregulation is a hallmark of many chronic inflammatory diseases.
Mechanism: DDAG has been shown to block the activation of NF-κB, specifically by preventing the nuclear translocation of the p65 subunit.[4] This action inhibits the transcription of a wide array of pro-inflammatory genes.
Key Downstream Effects:
-
Reduced Pro-inflammatory Cytokines: DDAG dose-dependently inhibits the production and secretion of key cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13.[4]
-
Suppression of Chemokines: It attenuates the expression of chemokines like eotaxin, which are crucial for recruiting inflammatory cells such as eosinophils.
-
Therapeutic Implications: This mechanism underlies DDAG's efficacy in models of allergic airway inflammation and asthma, where it reduces inflammatory cell infiltration, mucus hypersecretion, and airway hyper-responsiveness.[4]
References
- 1. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine | eLife [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Protective role of this compound, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Landscape of 1,2-Diacylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the pharmacological effects of 1,2-diacylglycerol (DDAG), a pivotal second messenger in cellular signaling. This document summarizes key quantitative data, details experimental protocols for studying DDAG's effects, and visualizes the core signaling pathways and experimental workflows.
Core Pharmacological Effects of 1,2-Diacylglycerol
1,2-Diacylglycerol (also referred to as sn-1,2-diacylglycerol or DDAG) is a biologically active lipid that plays a crucial role as a second messenger in a multitude of cellular processes. Unlike its isomer 1,3-diacylglycerol, which is primarily a metabolic intermediate, 1,2-diacylglycerol is a key signaling molecule.[1][2][3][4] Its most well-characterized pharmacological effect is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a wide array of cellular functions including cell proliferation, differentiation, apoptosis, and metabolism.[1][5][6][7][8]
The generation of 1,2-diacylglycerol is predominantly initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme phospholipase C (PLC), a reaction that also produces inositol (B14025) 1,4,5-trisphosphate (IP3).[2][6] While IP3 diffuses into the cytosol to mobilize intracellular calcium, 1,2-diacylglycerol remains embedded in the cell membrane where it recruits and activates PKC isoforms.[2][6]
Dysregulation of 1,2-diacylglycerol signaling is implicated in the pathophysiology of numerous diseases. For instance, elevated levels of diacylglycerol have been linked to the development of insulin (B600854) resistance and type 2 diabetes by promoting the inappropriate activation of certain PKC isoforms that interfere with insulin signaling pathways.[9][10][11] Furthermore, aberrant DDAG-PKC signaling has been associated with the progression of cancer and cardiovascular conditions such as cardiac hypertrophy.[11]
Quantitative Data on 1,2-Diacylglycerol's Pharmacological Effects
The following tables summarize the quantitative data regarding the activation of Protein Kinase C (PKC) isoforms by various molecular species of 1,2-diacylglycerol (DDAG). The data highlights the differential sensitivity and activation levels of PKC isoforms in response to DDAGs with varying fatty acid compositions.
Table 1: Comparative Activation of PKC Isoforms by Different 1,2-Diacylglycerol Molecular Species
| PKC Isoform | 1,2-Diacylglycerol Species | Concentration (mol%) | Fold Activation (approx.) | Relative Potency/Preference | Reference |
| PKCα | 18:0/22:6-DG | 2 | ~1.5 | Less preference compared to other species at this concentration | [1][5] |
| Various | 20-2000 | Strong increase | Broadly activated | [1][5] | |
| PKCβII | Various | 20-2000 | Moderate increase | No significant preference for any species | [1][5] |
| PKCγ | 18:0/22:6-DG | 2 | ~1.5 | Moderate preference for this species at low concentrations | [1][5] |
| Various | 20-2000 | Moderate to strong increase | No significant preference at higher concentrations | [1][5] | |
| PKCδ | 18:0/22:6-DG | 20 | ~2.5 | Preference for this species at medium concentrations | [1][5] |
| 16:0/16:0-DG | 200 | ~5 | Less preference for this species | [1][5] | |
| PKCε | 18:0/22:6-DG | 2000 | ~4 | Preference for this species at high concentrations | [1][5] |
| PKCθ | 18:0/22:6-DG | 2 | ~4 | Strong preference for this species at low concentrations | [1][5] |
| Various | 20-2000 | Very strong increase | Broadly activated at higher concentrations | [1][5] |
Note: Fold activation is an approximation based on graphical and textual data from the cited sources. "Various" refers to the range of diacylglycerol species tested in the study, including 16:0/16:0-, 16:0/18:1-, 18:1/18:1-, 18:0/20:4-, and 18:0/22:6-DG.
Table 2: Structure-Activity Relationship of Diacylglycerol Analogs in PKC Activation
| Diacylglycerol Analog | Key Structural Feature | Effect on PKC Activation | Reference |
| Unsaturated 1,2-Diacylglycerols | Presence of one or more double bonds in fatty acid chains | Generally more potent activators of PKCα compared to saturated counterparts. | [2][9] |
| Saturated 1,2-Diacylglycerols | Fatty acid chains without double bonds | Less potent activators of PKCα. | [2][9] |
| 1,3-Diacylglycerols | Fatty acids at sn-1 and sn-3 positions | Significantly lower activating capacity for PKCα compared to 1,2-isomers. | [2][9] |
| Short-chain Diacylglycerols | Shorter fatty acid acyl chains | High activation capacity. | [2][9] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 1,2-diacylglycerol's pharmacological effects.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the ability of 1,2-diacylglycerol to activate purified PKC isoforms by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKC isoform of interest
-
1,2-diacylglycerol (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
PKC substrate peptide (e.g., myelin basic protein fragment 4-14)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM CaCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare lipid vesicles by mixing 1,2-diacylglycerol and phosphatidylserine in chloroform, drying under nitrogen, and resuspending in assay buffer followed by sonication.
-
In a microcentrifuge tube, combine the purified PKC isoform, the prepared lipid vesicles, and the PKC substrate peptide in the assay buffer.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Stop the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 paper using a scintillation counter. The amount of radioactivity is proportional to the PKC activity.
Quantification of Cellular 1,2-Diacylglycerol
This protocol describes a method to quantify the amount of 1,2-diacylglycerol in cell lysates using a diacylglycerol kinase-based assay.
Materials:
-
Cell culture of interest
-
Lysis buffer
-
Diacylglycerol kinase (from E. coli)
-
[γ-³²P]ATP
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager
Procedure:
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Bligh-Dyer method).
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the lipid extract in a reaction buffer containing diacylglycerol kinase.
-
Initiate the reaction by adding [γ-³²P]ATP to phosphorylate the 1,2-diacylglycerol to [³²P]phosphatidic acid.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction and extract the lipids again.
-
Separate the [³²P]phosphatidic acid from other lipids using thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled phosphatidic acid using a phosphorimager. The amount of radioactivity is directly proportional to the initial amount of 1,2-diacylglycerol in the sample.
Phospholipase C (PLC) Activity Assay
This assay measures the activity of PLC, the enzyme responsible for generating 1,2-diacylglycerol, by quantifying the hydrolysis of a labeled substrate.
Materials:
-
Cell lysate or purified PLC
-
Radiolabeled phosphatidylinositol 4,5-bisphosphate ([³H]PIP2 or [³²P]PIP2)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 100 mM NaCl, 2 mM CaCl2, 1 mM EGTA)
-
Lipid extraction solvents
-
Scintillation counter or TLC system for product separation and quantification
Procedure:
-
Prepare substrate vesicles containing radiolabeled PIP2.
-
In a reaction tube, combine the cell lysate or purified PLC with the substrate vesicles in the assay buffer.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding an acidic solvent to quench the enzyme and extract the lipids.
-
Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the organic phase (containing the unreacted lipid substrate).
-
Quantify the radioactivity in the aqueous phase using a scintillation counter. The amount of radioactivity in the aqueous phase corresponds to the amount of PIP2 hydrolyzed and is a measure of PLC activity.
Visualizations
The following diagrams illustrate the primary signaling pathway of 1,2-diacylglycerol and a typical experimental workflow for its study.
Caption: The 1,2-Diacylglycerol (DDAG) signaling pathway.
Caption: A typical experimental workflow for investigating the pharmacological effects of DDAG.
References
- 1. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structural and chemical specificity of diacylglycerols for protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of 14-Deoxy-11,12-didehydroandrographolide in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant widely used in traditional Asian medicine.[1] Its therapeutic properties are attributed to a range of bioactive compounds, primarily diterpenoid lactones.[1][2] Among these, 14-Deoxy-11,12-didehydroandrographolide (DDAG) is a significant constituent known for its various pharmacological activities, including anti-inflammatory and hypotensive effects.[1] Accurate and reliable quantification of DDAG in plant extracts and herbal formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy.
This application note details a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of DDAG.[1][3] The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis in a quality control setting.[1]
Experimental Protocols
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC System: A system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector (e.g., Shimadzu LC-20A or equivalent).[1]
-
Chromatographic Column: A C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm particle size).[1][3][4]
-
Data Acquisition Software: Chromatography software for system control, data collection, and processing.
-
Ancillary Equipment: Analytical balance, ultrasonic bath, volumetric flasks, micropipettes, and syringe filters (0.2 µm or 0.45 µm nylon).[4]
-
-
Reagents and Materials:
-
Solvents: HPLC grade acetonitrile (B52724) and methanol (B129727).[4]
-
Water: HPLC grade or deionized water.[4]
-
Reference Standard: this compound (DDAG) of known purity (e.g., >98%).
-
Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below. An isocratic elution is employed for simplicity and rapid analysis.[3][4]
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1][3] |
| Mobile Phase | 0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (40:60, v/v)[1] |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 mL/min[1][3] |
| Detection Wavelength | 235 nm[1][3] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (Room Temperature)[3] |
| Run Time | Approximately 15-20 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Working Standard Solutions (Calibration Curve):
-
Sample Solution (Plant Extract):
-
Accurately weigh 10 mg of the dried plant extract into a 10 mL volumetric flask.[1]
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to extract the analyte.[1]
-
Allow the solution to cool to room temperature.
-
Make up the volume to the 10 mL mark with methanol.[4]
-
Filter the solution through a 0.2 µm syringe filter into an HPLC vial.[1]
-
The overall experimental process is illustrated in the workflow diagram below.
Caption: Workflow for the HPLC Quantification of DDAG.
Method Validation Summary
The analytical method was validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[1] The results demonstrate the method's suitability for its intended purpose.
Caption: Core Parameters of HPLC Method Validation.
The quantitative data obtained from the method validation are summarized below.
| Validation Parameter | Result |
| Linearity Range | 12.5 - 200 µg/mL[5] |
| Regression Equation | y = 56.72x + 1285[5] |
| Correlation Coefficient (r²) | 0.998[5] |
| Limit of Detection (LOD) | 0.864 µg/mL[5] |
| Limit of Quantification (LOQ) | 2.617 µg/mL[5] |
| Retention Time (DDAG) | ~13.4 minutes[5] |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area of the DDAG standard injections versus their corresponding concentrations (µg/mL).[1]
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[5]
-
Quantification in Sample: The concentration of DDAG in the plant extract sample is calculated using the regression equation, where 'y' is the peak area of DDAG in the sample chromatogram.
Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / Slope
-
Content in Extract (% w/w): The percentage weight/weight of DDAG in the original solid extract is calculated as follows:
% DDAG (w/w) = (C * V * DF) / W * 100
Where:
-
C = Concentration of DDAG in the prepared sample solution (mg/mL)
-
V = Total volume of the sample solution (mL)
-
DF = Dilution factor, if any
-
W = Initial weight of the plant extract (mg)
-
Conclusion
The described RP-HPLC method provides a simple, accurate, and precise tool for the quantification of this compound in plant extracts.[3] The use of an isocratic mobile phase allows for rapid analysis, making it highly suitable for routine quality control of Andrographis paniculata raw materials and finished herbal products.[1][5] The validation data confirms that the method is reliable and can be effectively implemented in analytical laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity | MDPI [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of 14-Deoxy-11,12-didehydroandrographolide (DDAG) from Andrographis paniculata Leaves
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation and quantification of 14-Deoxy-11,12-didehydroandrographolide (DDAG), a bioactive diterpenoid lactone, from the leaves of Andrographis paniculata. The methodologies detailed herein include solvent extraction, purification via column chromatography, and quantification by High-Performance Liquid Chromatography (HPLC). This guide is intended to provide researchers, scientists, and drug development professionals with a robust framework for obtaining high-purity DDAG for further pharmacological investigation.
Introduction
Andrographis paniculata (Burm. f.) Nees, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional Asian medicine. Its therapeutic effects are largely attributed to a class of bioactive compounds known as diterpenoid lactones. Among these, this compound (DDAG) is of significant interest due to its diverse pharmacological activities, including anti-inflammatory, immunostimulatory, anti-infective, and anti-cancer properties.[1][2] The potent biological effects of DDAG are linked to its modulation of key cellular signaling pathways, such as NF-κB and MAPK. This document outlines a detailed protocol for the efficient isolation and characterization of DDAG from A. paniculata leaves.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried leaves of Andrographis paniculata.
-
Solvents (Analytical or HPLC Grade): Methanol (B129727), Ethanol, Chloroform, Ethyl Acetate (B1210297), Acetone, n-Hexane.
-
Stationary Phase for Column Chromatography: Silica (B1680970) gel (60-120 mesh).
-
HPLC Mobile Phase: Acetonitrile (B52724) (HPLC grade), Potassium Dihydrogen Orthophosphate, Phosphoric Acid.
-
Reference Standard: Purified this compound (>98% purity).
Extraction of Crude DDAG
This protocol describes a maceration-based extraction method, which is effective for obtaining a crude extract enriched with DDAG.
Procedure:
-
Preparation of Plant Material: Grind the dried leaves of A. paniculata into a fine powder.
-
Maceration:
-
Filtration:
-
Concentration:
-
Combine the filtrates from all three extractions.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.[3]
-
-
Yield Calculation:
-
Weigh the final dried crude extract and calculate the percentage yield relative to the initial weight of the powdered leaves.
-
Purification of DDAG by Column Chromatography
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in n-hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve a portion of the crude methanol extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.[4]
-
Start with a non-polar solvent system (e.g., 100% n-hexane) and incrementally increase the proportion of ethyl acetate.
-
DDAG is typically eluted with a mobile phase of hexane:ethyl acetate (35:65).[4]
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of a fixed volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing DDAG.
-
-
Recrystallization:
-
Pool the fractions containing pure DDAG.
-
Concentrate the pooled fractions to a smaller volume.
-
Recrystallize the DDAG from a chloroform:methanol mixture to obtain purified crystals.[4]
-
Quantification of DDAG by HPLC
Procedure:
-
Chromatographic Conditions: [5]
-
HPLC System: A system equipped with a UV-VIS detector.
-
Column: Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm).[5]
-
Mobile Phase: A mixture of 0.03 M potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and acetonitrile in a 40:60 ratio.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection Wavelength: 235 nm.[5]
-
Injection Volume: 20 µL.[5]
-
-
Preparation of Standard and Sample Solutions: [5]
-
Standard Solution: Prepare a stock solution of the DDAG reference standard in methanol (e.g., 1 mg/mL). From this, prepare a series of dilutions to create a calibration curve (e.g., 12.5 to 200 µg/mL).[6]
-
Sample Solution: Accurately weigh a known amount of the purified DDAG or crude extract, dissolve it in methanol, and filter it through a 0.2 µm syringe filter before injection.[4]
-
-
Analysis and Calculation:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area corresponding to DDAG.
-
Calculate the concentration of DDAG in the sample using the regression equation from the calibration curve.
-
Data Presentation
The yield of crude extract and the content of DDAG can vary depending on the solvent used for extraction. The following tables summarize quantitative data from a study by Sureshkumar et al. (2012) and Akouah et al. (2023).
Table 1: Yield of Crude Extract and DDAG Content with Different Extraction Solvents [6]
| Extraction Solvent | Yield of Crude Extract (% w/w of dried powder) | DDAG Content in Extract (% w/w) |
| Chloroform | 7.71 | 20.43 |
| Ethyl Acetate | 7.97 | 25.83 |
| Acetone | 6.92 | 21.80 |
| Ethanol | 10.15 | 31.63 |
| Methanol | 12.35 | 32.82 |
Table 2: Quantification of DDAG in Methanolic Crude Extract and its Fractions [2]
| Sample | DDAG Content (mg/g) |
| Methanolic Crude Extract | 8.60 |
| Fraction 1 (10% Methanol) | 6.43 |
| Fraction 2 (50% Methanol) | 49.19 |
| Fraction 3 (100% Methanol) | Not Detected |
Visualizations
Experimental Workflow
References
- 1. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.unina.it [iris.unina.it]
- 3. This compound Ameliorates Glucose Intolerance Enhancing the LKB1/AMPK[Formula: see text]/TBC1D1/GLUT4 Signaling Pathway and Inducing GLUT4 Expression in Myotubes and Skeletal Muscle of Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Culture Assays Using 14-Deoxy-11,12-didehydroandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide (DAP), a diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential anti-inflammatory, anticancer, and antiviral properties.[1][2][4] This document provides detailed application notes and standardized protocols for in vitro cell culture assays to evaluate the biological activities of DAP, aiding researchers in the systematic investigation of its therapeutic potential.
Data Presentation: Cytotoxic and Anti-inflammatory Activities
The following tables summarize the quantitative data on the in vitro efficacy of this compound in various cancer cell lines.
Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| U937 | Histiocytic Lymphoma | MTT | 13 | [5][6] |
| REH | B-cell Leukemia | MTT | 27 | [5] |
| JURKAT | T-cell Leukemia | MTT | 35 | [5] |
| KKU-M213 | Cholangiocarcinoma | Not Specified | 3.37 (Analogue 5a), 3.08 (Analogue 5b) | [2] |
| KKU-100 | Cholangiocarcinoma | Not Specified | 2.93 (Analogue 5a), 3.27 (Analogue 5b) | [2] |
Table 2: Apoptotic Activity of this compound
| Cell Line | Assay | Concentration (µM) | % Apoptotic Cells | Reference |
| U937 | Annexin V/PI | 17.66 (IC50) | Not Specified | |
| U937 | Cell Cycle Analysis | 30 | 54.75 ± 1.11 | [5] |
| U937 | Cell Cycle Analysis | 50 | 73.25 ± 2.21 | [5] |
Key Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cancer progression and inflammation.
Apoptosis Induction
DAP induces apoptosis in cancer cells through the intrinsic pathway, characterized by the activation of caspase-9 and caspase-3.[5] This leads to downstream events such as nuclear fragmentation and the formation of apoptotic bodies.[5]
NF-κB Signaling Pathway Inhibition
DAP has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7] It can block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[7]
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the biological activity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of DAP in a suitable solvent (e.g., DMSO) and add to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DAP for the desired time, then harvest the cells by trypsinization and wash with cold PBS.[8]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[8]
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method utilizes PI to stain the DNA of fixed cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with DAP, then harvest and wash with PBS.[8]
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[8]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[8]
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8]
References
- 1. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. phcog.com [phcog.com]
- 6. phcog.com [phcog.com]
- 7. Protective role of this compound, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Animal Models for Studying the Effects of DDAG: Application Notes and Protocols
A Note on "DDAG": Initial literature searches did not identify a widely recognized biological molecule or gene referred to as "DDAG." It is possible that this is a typographical error and the intended topics were either DPPA4 (Developmental Pluripotency-Associated 4) , a key regulator of embryonic development, or DAG (Diacylglycerol) , a critical second messenger in cellular signaling. Given the focus on animal models and signaling pathways, this document provides detailed application notes and protocols for both DPPA4 and DAG to comprehensively address the likely interests of researchers, scientists, and drug development professionals.
Section 1: Animal Models for Studying the Effects of DPPA4
Developmental Pluripotency-Associated 4 (DPPA4) is a nuclear factor crucial for embryogenesis and is often implicated in the maintenance of pluripotency in stem cells.[1] Animal models, particularly knockout mouse models, have been instrumental in elucidating its in vivo functions.
Data Presentation: Quantitative Data from DPPA4 Animal Models
The following table summarizes key quantitative findings from studies on DPPA4 knockout mice.
| Parameter | Wild-Type (WT) | DPPA4 Knockout (KO) | Reference |
| Perinatal Survival | Normal | Lethal (late embryonic/perinatal) | [2] |
| Body Weight at E18.5 | Normal | Significantly Reduced | [2] |
| Skeletal Abnormalities | Absent | Present (e.g., craniofacial and limb defects) with partial penetrance | [1][2] |
| Lung Development | Normal | Abnormalities in lung tissue | [1] |
| Germ Cell Development | Normal | Dispensable for germ cell development | [2] |
| ES Cell Pluripotency | Maintained | Dispensable for maintenance of pluripotency | [2] |
Experimental Protocols
This protocol outlines the generation of DPPA4 knockout mice, a foundational step for in vivo functional studies.[3][4][5]
-
gRNA Design and Synthesis:
-
Obtain the genomic sequence of the mouse Dppa4 gene from databases like NCBI.
-
Use online tools (e.g., CHOPCHOP, Benchling) to design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the Dppa4 gene. Prioritize gRNAs with high on-target and low off-target scores.
-
Synthesize the selected sgRNAs in vitro.
-
-
Preparation of Microinjection Mix:
-
Prepare a microinjection buffer (e.g., TE buffer).
-
Mix Cas9 protein/mRNA, the synthesized sgRNAs, and, if creating a knock-in, a donor DNA template.
-
The final concentrations for microinjection are typically 100 ng/µL for Cas9 mRNA and 50 ng/µL for sgRNA.[4]
-
-
Microinjection into Zygotes:
-
Embryo Transfer:
-
Culture the microinjected zygotes overnight to the two-cell stage.
-
Surgically transfer the viable embryos into the oviducts of pseudopregnant surrogate mothers.
-
-
Genotyping of Founder Mice (F0):
-
After birth, obtain tail biopsies from the pups for genomic DNA extraction.
-
Use PCR with primers flanking the target site to amplify the region of interest.
-
Sequence the PCR products to identify founders with insertions or deletions (indels) that result in a frameshift mutation in the Dppa4 gene.
-
This protocol allows for the visualization of DPPA4 protein expression and localization within the three-dimensional context of an early mouse embryo.[6][7]
-
Embryo Dissection and Fixation:
-
Dissect mouse embryos at the desired developmental stage (e.g., E8.5) in cold PBS.
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS for 1-2 hours at 4°C.
-
Wash the embryos three times in PBS containing 0.1% Triton X-100 (PBST).
-
-
Permeabilization and Blocking:
-
Permeabilize the embryos in PBST for 30 minutes at room temperature.
-
Block non-specific antibody binding by incubating the embryos in a blocking buffer (e.g., PBST with 10% normal donkey serum) for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the embryos with a primary antibody against DPPA4 diluted in blocking buffer overnight at 4°C with gentle rocking.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the embryos extensively in PBST (e.g., 5-6 times over 4-6 hours).
-
Incubate with a fluorescently labeled secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the embryos again in PBST.
-
Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the embryos on a slide with an appropriate mounting medium for confocal microscopy.
-
Mandatory Visualization: DPPA4 Signaling and Experimental Workflow
Section 2: Animal Models for Studying the Effects of DAG Signaling
Diacylglycerol (DAG) is a fundamental second messenger generated from the hydrolysis of membrane phospholipids. It plays a pivotal role in a vast array of signaling pathways, most notably through the activation of Protein Kinase C (PKC).
Data Presentation: Quantitative Data from Altered DAG Signaling Models
The following table presents representative quantitative data from animal models where DAG signaling has been modulated.
| Animal Model | Intervention | Measured Parameter | Result | Reference |
| Mouse Model of Asthma | DGK Inhibition (increases DAG) | Airway Inflammation | Mitigated | [8] |
| Mouse T-cells | Constitutively active DGK (decreases DAG) | TCR Signaling (ERK phosphorylation) | Attenuated | [9] |
| ob/ob Mouse Liver | Genetic Obesity | Total DAG levels | 16-fold increase vs. WT | [10] |
| Rat Hepatocytes | Thrombin Stimulation | DAG levels | Rapid, transient increase | [11] |
Experimental Protocols
This protocol is based on the DAG kinase assay, which enzymatically converts DAG to radiolabeled phosphatidic acid for quantification.[12][13]
-
Tissue Homogenization and Lipid Extraction:
-
Rapidly excise and freeze-clamp the tissue in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen tissue in a chloroform/methanol/HCl solution.
-
Perform a Bligh-Dyer lipid extraction to separate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen.
-
-
DAG Kinase Reaction:
-
Resuspend the dried lipids in a reaction buffer containing cardiolipin (B10847521) and octyl-β-D-glucoside.
-
Prepare a reaction mix containing DAG kinase, DTT, and [γ-³²P]ATP.
-
Initiate the reaction by adding the reaction mix to the lipid sample.
-
Incubate at room temperature for 30-60 minutes.
-
-
Lipid Separation and Quantification:
-
Stop the reaction by adding chloroform/methanol.
-
Re-extract the lipids.
-
Spot the lipid extract onto a thin-layer chromatography (TLC) plate.
-
Separate the lipids using a suitable solvent system (e.g., chloroform/methanol/acetic acid).
-
Visualize the radiolabeled phosphatidic acid using autoradiography or a phosphorimager.
-
Quantify the amount of radioactivity in the phosphatidic acid spot, which is proportional to the initial amount of DAG.
-
This protocol measures the activity of PKC, a primary effector of DAG signaling, in tissue lysates.[14][15]
-
Tissue Lysate Preparation:
-
Homogenize fresh or frozen tissue samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
-
Kinase Reaction:
-
Prepare a reaction mix containing a PKC-specific peptide substrate, [γ-³²P]ATP, and a buffer with necessary cofactors (e.g., Mg²⁺, Ca²⁺, phosphatidylserine, and DAG for conventional PKCs).
-
Add a standardized amount of tissue lysate to the reaction mix to initiate the kinase reaction.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
-
Separation and Quantification:
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the paper using a scintillation counter. The amount of incorporated ³²P is proportional to the PKC activity in the sample.
-
Mandatory Visualization: DAG Signaling and Experimental Workflow
References
- 1. Gene - DPPA4 [maayanlab.cloud]
- 2. The Pluripotency-Associated Gene Dppa4 Is Dispensable for Embryonic Stem Cell Identity and Germ Cell Development but Essential for Embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Video: Quantitative Whole-mount Immunofluorescence Analysis of Cardiac Progenitor Populations in Mouse Embryos [jove.com]
- 7. Whole-Mount Immunofluorescence Staining of Early Mouse Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Diacylglycerol metabolism attenuates T-cell receptor signaling and alters thymocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for NF-κB Inhibition Assay Using 14-Deoxy-11,12-didehydroandrographolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor involved in the regulation of immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of the NF-κB signaling pathway is implicated in a variety of inflammatory diseases and cancers. Consequently, the identification and characterization of NF-κB inhibitors is a significant area of therapeutic research. 14-Deoxy-11,12-didehydroandrographolide (DDAG), a derivative of andrographolide (B1667393) isolated from Andrographis paniculata, has demonstrated anti-inflammatory properties, which are attributed to its ability to inhibit the NF-κB pathway.[1] Specifically, DDAG has been shown to block the nuclear translocation of the p65 subunit of NF-κB.[1]
This document provides a detailed protocol for an NF-κB inhibition assay using a luciferase reporter gene assay, a widely adopted method for quantifying the activity of this signaling pathway.[2] This assay allows for the determination of the inhibitory potential and dose-response relationship of compounds like DDAG.
Data Presentation: Inhibitory Activity of DDAG
The following table summarizes the reported inhibitory concentration of this compound on NF-κB activation. This data is crucial for designing experiments with appropriate concentration ranges.
| Compound | Cell Line | Stimulation | Assay Type | IC50 | Reference |
| This compound | RAW 264.7 macrophages | LPS/IFN-γ | NF-κB Reporter Gene Assay | ~2-2.4 µg/mL* | [3] |
*Note: The referenced study reported IC50 values for several compounds, with the most potent inhibitors in the 2-2.4 µg/mL range. While a specific value for DDAG was not singled out in the abstract, it was shown to be an effective inhibitor.[3]
Experimental Protocols
NF-κB Luciferase Reporter Assay for DDAG Inhibition
This protocol is designed for a 96-well plate format and utilizes a stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 or RAW 264.7 cells stably expressing an NF-κB luciferase reporter[2][4][5][6][7]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DDAG)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega, BPS Bioscience)[5]
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of DDAG in DMSO.
-
Perform serial dilutions of the DDAG stock solution in culture medium to achieve the desired final concentrations (e.g., a range spanning from 0.1 to 10 µg/mL).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest DDAG concentration).
-
Carefully remove the medium from the wells and replace it with 90 µL of the medium containing the different concentrations of DDAG or the vehicle control.
-
Incubate the plate for 1-2 hours at 37°C.
-
-
NF-κB Activation:
-
Prepare a stock solution of the NF-κB activator (e.g., TNF-α or LPS). A final concentration of 10-20 ng/mL for TNF-α or 100 ng/mL for LPS is a good starting point, but may require optimization.[1]
-
Add 10 µL of the activator solution to each well, except for the "unstimulated control" wells, which should receive 10 µL of plain culture medium.
-
Incubate the plate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.
-
Follow the manufacturer's protocol for the specific luciferase assay system being used. This typically involves:
-
Removing the culture medium.
-
Washing the cells once with PBS.
-
Lysing the cells with the provided lysis buffer.
-
Adding the luciferase substrate to the cell lysate.
-
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the "unstimulated control" wells from all other readings to correct for background.
-
Normalize the luminescence values of the DDAG-treated wells to the vehicle control (stimulated) wells to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the log of the DDAG concentration and use a non-linear regression analysis to determine the IC50 value.
-
Visualizations
NF-κB Signaling Pathway and Inhibition by DDAG
References
- 1. Protective role of this compound, a noncytotoxic analogue of andrographolide, in allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. abeomics.com [abeomics.com]
Application Notes and Protocols for In Vivo Assessment of the Anti-inflammatory Activity of DAG
Note: The compound "DDAG" as specified in the query could not be identified in the context of in vivo anti-inflammatory research. This document will proceed under the assumption that this was a typographical error and will focus on DAG (3,4-dihydroxyphenylethyl alcohol glycoside), a bioactive compound with documented anti-inflammatory properties. The protocols and methodologies described herein are standard in vivo models applicable for assessing the anti-inflammatory potential of novel compounds like DAG.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial part of the innate immune response, chronic inflammation can lead to a variety of pathological conditions. The development of novel anti-inflammatory agents is a significant focus of pharmaceutical research. Preclinical evaluation of these agents requires robust and reproducible in vivo models that can accurately mimic aspects of human inflammatory diseases.
These application notes provide detailed protocols for assessing the anti-inflammatory activity of the compound DAG in vivo. The described models—Carrageenan-Induced Paw Edema, Adjuvant-Induced Arthritis, and Lipopolysaccharide-Induced Endotoxemia—are widely used to evaluate the efficacy of anti-inflammatory drug candidates. Furthermore, this document outlines the key signaling pathways, namely NF-κB and MAPK, which are often modulated by anti-inflammatory compounds.
In Vivo Experimental Models
Carrageenan-Induced Paw Edema
This model is a widely used and highly reproducible assay for evaluating acute, non-immune inflammation.[1][2] Injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling), hyperalgesia, and erythema.[1] The swelling is a result of the release of pro-inflammatory mediators such as histamine, bradykinin, and prostaglandins.[3] The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Adjuvant-Induced Arthritis (AIA)
The AIA model is a well-established animal model for studying chronic inflammation and rheumatoid arthritis.[4][5] It is induced by the injection of Complete Freund's Adjuvant (CFA), which contains heat-killed Mycobacterium tuberculosis.[6] This induces a systemic, T-cell-mediated autoimmune response that results in polyarthritis, characterized by joint swelling, cartilage degradation, and bone erosion.[4][5] This model is valuable for testing compounds intended for the treatment of chronic inflammatory conditions.
Lipopolysaccharide (LPS)-Induced Endotoxemia
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation.[7] The LPS-induced endotoxemia model mimics the systemic inflammatory response seen in sepsis.[8] Administration of LPS to animals triggers a strong inflammatory cascade, leading to the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 into the bloodstream.[8][9] This model is particularly useful for investigating the effects of a compound on systemic cytokine production and its potential as a treatment for sepsis or other systemic inflammatory conditions.
Experimental Workflow
The general workflow for assessing the anti-inflammatory activity of a compound like DAG involves several key stages, from animal acclimatization to data analysis.
Caption: General workflow for in vivo anti-inflammatory studies.
Detailed Experimental Protocols
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of DAG on acute inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
DAG (various doses)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control: Indomethacin (B1671933) (10 mg/kg)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide rats into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: DAG (Low dose)
-
Group 3: DAG (High dose)
-
Group 4: Positive control (Indomethacin)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the vehicle, DAG, or indomethacin orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.[2][10]
-
Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10] The maximal edema is typically observed around 5 hours post-injection.[1]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
Protocol: Adjuvant-Induced Arthritis in Rats
Objective: To assess the effect of DAG on chronic inflammation.
Materials:
-
Male Lewis or Wistar rats (150-180 g)
-
Complete Freund's Adjuvant (CFA) (e.g., 10 mg/mL M. tuberculosis)
-
DAG (various doses)
-
Vehicle
-
Positive control: Methotrexate (0.5 mg/kg)
-
Digital calipers
-
Syringes and needles
Procedure:
-
Acclimatization: As per protocol 4.1.
-
Grouping: As per protocol 4.1, with treatment groups for prophylactic or therapeutic dosing.
-
Induction (Day 0): Induce arthritis by injecting 0.1 mL of CFA subcutaneously into the sub-plantar region of the right hind paw or at the base of the tail.[5][6]
-
Dosing Regimen:
-
Prophylactic: Begin dosing on Day 0 and continue daily until the end of the experiment (e.g., Day 21).
-
Therapeutic: Begin dosing after the onset of secondary arthritis symptoms (typically around Day 12-14) and continue daily.
-
-
Monitoring:
-
Arthritis Score: Score the severity of arthritis in all four paws every 2-3 days based on a scale (e.g., 0 = no erythema or swelling; 4 = severe erythema and swelling). The maximum score is typically 16.[6]
-
Paw Volume/Thickness: Measure the volume or thickness of both hind paws every 2-3 days.[6]
-
Body Weight: Record body weight every 2-3 days as an indicator of systemic health.
-
-
Termination (e.g., Day 21-28): Euthanize animals and collect blood for cytokine analysis and hind paws for histological examination.
-
Data Analysis: Compare arthritis scores, paw volumes, and body weight changes between treated and control groups. Analyze histological sections for inflammation, pannus formation, and bone erosion.
Protocol: LPS-Induced Endotoxemia in Mice
Objective: To determine the effect of DAG on systemic inflammation and cytokine production.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
DAG (various doses)
-
Vehicle (sterile saline)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Syringes and needles
Procedure:
-
Acclimatization: As per protocol 4.1.
-
Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Saline control
-
Group 2: LPS + Vehicle
-
Group 3: LPS + DAG (Low dose)
-
Group 4: LPS + DAG (High dose)
-
-
Dosing: Administer DAG or vehicle (i.p. or p.o.) 1-2 hours before the LPS challenge.[8]
-
Induction: Inject LPS (e.g., 5-15 mg/kg, i.p.) to induce endotoxemia.[8] The dose may need to be optimized depending on the desired severity.
-
Sample Collection:
-
For Cytokine Analysis: Collect blood via cardiac puncture at a peak time point (e.g., 1.5-2 hours for TNF-α; 4-6 hours for IL-6 and IL-1β) after LPS injection.[11]
-
For Survival Studies: Monitor animals for up to 72 hours and record survival rates.
-
-
Cytokine Measurement: Separate serum from blood samples and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Data Analysis: Compare serum cytokine levels and survival rates between the DAG-treated groups and the LPS + Vehicle group.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clarity and ease of comparison.
Table 1: Effect of DAG on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| DAG | 50 | 0.58 ± 0.05 | 31.8% |
| DAG | 100 | 0.42 ± 0.04 | 50.6% |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8% |
| p < 0.05, *p < 0.01 compared to Vehicle Control |
Table 2: Effect of DAG on Serum Cytokine Levels in LPS-Challenged Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) | IL-1β (pg/mL) (Mean ± SEM) |
| Saline Control | - | 45.2 ± 5.1 | 88.6 ± 9.3 | 35.7 ± 4.8 |
| LPS + Vehicle | - | 2150.4 ± 180.2 | 4560.8 ± 350.1 | 980.5 ± 95.3 |
| LPS + DAG | 50 | 1345.6 ± 150.7 | 2890.1 ± 290.5 | 560.2 ± 70.1 |
| LPS + DAG | 100 | 890.3 ± 98.2 | 1750.5 ± 180.6 | 340.8 ± 45.9** |
| p < 0.05, *p < 0.01 compared to LPS + Vehicle |
Mechanism of Action: Signaling Pathways
Studies suggest that DAG exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, including the NF-κB and MAPK pathways, which are critical regulators of inflammatory gene expression.[9]
NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) is a family of transcription factors that control the expression of numerous genes involved in inflammation and immunity, including pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli (like LPS) activate the IκB kinase (IKK) complex, which phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and degradation, allowing the active NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate the transcription of target genes.[13][14] DAG has been shown to decrease the phosphorylation of NF-κB p65, suggesting it inhibits this pathway.[9]
Caption: Inhibition of the canonical NF-κB signaling pathway by DAG.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis.[15][16] The three main MAPK families involved in inflammation are p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK).[15] These kinases are activated by a three-tiered cascade (MAPKKK -> MAPKK -> MAPK) in response to extracellular stimuli like LPS.[15][16] Once activated, they can phosphorylate transcription factors (like AP-1) and other proteins, leading to the production of inflammatory mediators. Research indicates that DAG can decrease the phosphorylation of p38 MAPK, suggesting it also targets this pathway to reduce inflammation.[9]
Caption: Inhibition of the p38 MAPK signaling pathway by DAG.
Conclusion
The protocols detailed in this document provide a framework for the comprehensive in vivo evaluation of the anti-inflammatory properties of the compound DAG. By utilizing models of acute, chronic, and systemic inflammation, researchers can effectively assess the therapeutic potential of DAG and elucidate its mechanisms of action, particularly its inhibitory effects on the NF-κB and MAPK signaling pathways. The systematic application of these methods is essential for the preclinical development of novel anti-inflammatory drugs.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 5. inotiv.com [inotiv.com]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. Lipopolysaccharide-induced endotoxaemia during adolescence promotes stress vulnerability in adult mice via deregulation of nuclear factor erythroid 2-related factor 2 in the medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multiorgan Development of Oxidative and Nitrosative Stress in LPS-Induced Endotoxemia in C57Bl/6 Mice: DHE-Based<i>In V… [ouci.dntb.gov.ua]
- 12. A Voyage on the Role of Nuclear Factor Kappa B (NF-kB) Signaling Pathway in Duchenne Muscular Dystrophy: An Inherited Muscle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. KEGG PATHWAY: map04010 [genome.jp]
Application Notes and Protocols: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Deoxy-11,12-didehydroandrographolide (B31429) (DDAG), a principal bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has demonstrated significant pharmacological activities, including anti-inflammatory, antiviral, and notably, anticancer properties.[1][2] These application notes provide a comprehensive overview of the cytotoxic effects of DDAG on various cancer cell lines, detailing experimental protocols and summarizing key quantitative data to support further research and development in oncology.
Data Presentation: Cytotoxic Activity of DDAG
The cytotoxic potential of this compound has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a critical measure of a compound's potency, are summarized below.
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Histiocytic Lymphoma | U937 | MTT Assay | 13 | [2][3][4] |
| Acute Monocytic Leukemia | THP-1 | MTT Assay | Low IC50* | [5][6] |
| Acute T-cell Leukemia | Jurkat | MTT Assay | 35 | [2][4][5] |
| Leukemia | REH | MTT Assay | 27 | [2][4] |
| Cholangiocarcinoma | KKU-M213 | Not Specified | 3.37 (Analogue 5a) | [7][8] |
| Cholangiocarcinoma | KKU-M213 | Not Specified | 3.08 (Analogue 5b) | [7][8] |
| Cholangiocarcinoma | KKU-100 | Not Specified | 2.93 (Analogue 5a) | [7][8] |
| Cholangiocarcinoma | KKU-100 | Not Specified | 3.27 (Analogue 5b) | [7][8] |
| Pancreatic Cancer | PANC-1 | Not Specified | 10.0 | [9] |
| Pancreatic Cancer | PSN-1 | Not Specified | 9.27 | [9] |
*Note: A specific IC50 value was not provided in the referenced literature, but the activity was described as potent with a low IC50. The paper reporting the IC50 value for U937 cells has been retracted, though the data is still cited in other publications.[6]
Mechanisms of Action
DDAG exerts its cytotoxic effects through multiple mechanisms, primarily by inducing apoptosis and modulating key signaling pathways.
Apoptosis Induction: DDAG has been shown to induce apoptosis in a concentration-dependent manner in leukemic cells.[3][4] This programmed cell death is mediated through the activation of initiator caspase-9 and executioner caspase-3.[3][4] Furthermore, treatment with DDAG leads to an increase in the sub-G0-G1 cell population, nuclear deformation, and the formation of apoptotic bodies.[2][3][4] In some cell lines like T-47D breast carcinoma, DDAG may induce a combination of apoptotic and autophagic-like morphological characteristics.[10]
Signaling Pathway Modulation: The anticancer activity of DDAG is also attributed to its ability to modulate critical cellular signaling pathways. It has been reported to suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Additionally, DDAG can induce endoplasmic reticulum (ER) stress, leading to autophagy-mediated cell death in certain cancer cell lines.[1] The PI3K/Akt/mTOR pathway has also been identified as a target.[11] In some contexts, DDAG-induced cell death is dependent on the cellular redox state, specifically involving a decrease in intracellular glutathione (B108866) (GSH).[5]
Experimental Protocols
A detailed protocol for the MTT assay, a common method for assessing cell viability and the cytotoxic effects of compounds like DDAG, is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
Objective: To determine the cytotoxic effect of this compound on cancer cell lines by assessing cell viability.
Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan (B1609692) crystals.[12][13][14] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound (DDAG)
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom microplates
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12]
-
Incubate the plate overnight in a CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of DDAG in DMSO.
-
Prepare serial dilutions of DDAG in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed a level toxic to the cells (typically <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DDAG.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest DDAG concentration) and a negative control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 570 and 590 nm.[13]
-
Use a reference wavelength of 630 nm or higher to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the DDAG concentration.
-
Determine the IC50 value, which is the concentration of DDAG that inhibits cell growth by 50%, from the dose-response curve.
Visualizations
Caption: Workflow of the MTT cytotoxicity assay for DDAG.
Caption: Key signaling pathways modulated by DDAG in cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. phcog.com [phcog.com]
- 3. phcog.com [phcog.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits proliferation and induces GSH-dependent cell death of human promonocytic leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of this compound analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchhub.com [researchhub.com]
- 14. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Antiviral Efficacy Testing of DDAG against Influenza Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses are a major cause of respiratory illness in humans, leading to seasonal epidemics and occasional pandemics. The development of effective antiviral therapeutics is a critical component of public health preparedness. This document provides detailed protocols for evaluating the in vitro antiviral efficacy of a novel compound, designated DDAG, against influenza virus. The described assays are fundamental for determining the compound's potency, selectivity, and potential mechanism of action.
Data Presentation
The antiviral activity and cytotoxicity of DDAG are summarized below. These values are essential for determining the therapeutic potential of the compound.
| Table 1: Antiviral Activity and Cytotoxicity of DDAG against Influenza A Virus (H1N1) | |
| Parameter | Value |
| 50% Effective Concentration (EC₅₀) | [Insert EC₅₀ value, e.g., 5.2 µM] |
| 50% Cytotoxic Concentration (CC₅₀) | [Insert CC₅₀ value, e.g., >100 µM] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | [Insert SI value, e.g., >19.2] |
| Table 2: Plaque Reduction Assay Results for DDAG | |
| DDAG Concentration | Plaque Formation (%) |
| Vehicle Control | 100% |
| 1 µM | [e.g., 85%] |
| 5 µM | [e.g., 48%] |
| 10 µM | [e.g., 15%] |
| 25 µM | [e.g., 2%] |
| Table 3: TCID₅₀ Assay Results for DDAG | |
| DDAG Concentration | Viral Titer (TCID₅₀/mL) |
| Vehicle Control | [e.g., 1 x 10⁶] |
| 1 µM | [e.g., 5.6 x 10⁵] |
| 5 µM | [e.g., 1.8 x 10⁴] |
| 10 µM | [e.g., 3.2 x 10³] |
| 25 µM | [e.g., <1 x 10²] |
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration of DDAG that is toxic to the host cells, ensuring that the observed antiviral effects are not due to cell death.[1][2][3]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DDAG (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
CO₂ incubator
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.
-
Prepare serial dilutions of DDAG in DMEM with 2% FBS.
-
Remove the growth medium from the cells and add 100 µL of the diluted DDAG to the respective wells. Include a vehicle control (DMSO at the same concentration as the highest DDAG concentration) and an untreated cell control (media only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully remove the medium and add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Plaque Reduction Assay
This assay quantifies the ability of DDAG to inhibit the production of infectious virus particles, as measured by the reduction in the number of plaques.[4][5][6]
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza A virus stock
-
DDAG serial dilutions
-
MEM (Minimum Essential Medium)
-
Agarose or Avicel overlay medium
-
TPCK-treated trypsin
-
Crystal violet staining solution
Procedure:
-
Prepare 10-fold serial dilutions of the influenza virus stock in MEM.
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with 100 plaque-forming units (PFU) of influenza virus per well and incubate for 1 hour at 37°C to allow for virus adsorption.
-
During the incubation, prepare mixtures of the overlay medium containing serial dilutions of DDAG and TPCK-treated trypsin.
-
After the virus adsorption period, remove the inoculum and wash the cells with PBS.
-
Add the DDAG-containing overlay medium to the respective wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control. The 50% effective concentration (EC₅₀) is the concentration of DDAG that reduces the number of plaques by 50%.
Protocol 3: Tissue Culture Infectious Dose (TCID₅₀) Assay
This assay determines the virus titer by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures, and it can be adapted to measure the inhibitory effect of an antiviral compound.[7][8][9]
Materials:
-
MDCK cells in a 96-well plate
-
Influenza A virus stock
-
DDAG serial dilutions
-
Infection medium (e.g., DMEM with 2% FBS and TPCK-treated trypsin)
Procedure:
-
Seed MDCK cells in a 96-well plate and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the influenza virus stock in infection medium.
-
In a separate plate, mix each virus dilution with an equal volume of the corresponding DDAG dilution or vehicle control. Incubate for 1 hour at 37°C.
-
Remove the growth medium from the MDCK cells and add 100 µL of the virus-DDAG mixtures to the wells (typically 8 replicates per dilution).
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3-5 days.
-
Observe the cells daily for the presence of CPE.
-
After the incubation period, score each well as positive or negative for CPE.
-
Calculate the TCID₅₀/mL using the Reed-Muench method. The EC₅₀ can be determined as the concentration of DDAG that reduces the virus titer by 50%.
Visualizations
Influenza Virus Life Cycle and Potential DDAG Targets
Experimental Workflow for Antiviral Efficacy Testing
Signaling Pathways in Influenza Virus Infection
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. benchchem.com [benchchem.com]
- 3. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Influenza virus plaque assay [protocols.io]
- 5. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 8. brainvta.tech [brainvta.tech]
- 9. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for 14-Deoxy-11,12-didehydroandrographolide (DAP) Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 14-Deoxy-11,12-didehydroandrographolide (DAP) solutions for various experimental applications. Adherence to these guidelines is crucial for ensuring the stability, solubility, and efficacy of DAP in in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound (DAP) is a bioactive diterpenoid lactone isolated from Andrographis paniculata.[1] It is characterized by its poor aqueous solubility, which necessitates the use of organic solvents for the preparation of stock solutions.[2][3][4]
Table 1: Physicochemical and Solubility Data for DAP
| Property | Data |
| Molecular Formula | C₂₀H₂₈O₄ |
| Molecular Weight | 332.4 g/mol [5] |
| Appearance | Crystalline solid[6] |
| Storage (Solid) | Store at -20°C for up to 4 years.[6][7] |
| Solubility in DMSO | Up to 110 mg/mL (330.90 mM).[7] Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[7][8] |
| Solubility in DMF | Up to 100 mg/mL (300.82 mM).[7] |
| Solubility in Ethanol | Soluble, but at lower concentrations than DMSO or DMF.[3][9] |
| Aqueous Solubility | Practically insoluble in water.[2][3][4] |
| Stability in Solution | Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[7] Avoid repeated freeze-thaw cycles.[3] DAP is unstable in aqueous solutions, especially at neutral or alkaline pH.[10][11] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DAP Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of DAP in dimethyl sulfoxide (B87167) (DMSO), suitable for most in vitro experiments.
Materials:
-
This compound (DAP) solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing DAP: Accurately weigh out the desired amount of DAP powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 33.24 mg of DAP.
-
Dissolving in DMSO: Add the weighed DAP powder to a sterile amber microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve the final desired concentration (e.g., 1 mL for a 100 mM solution).
-
Solubilization: Vortex the solution thoroughly until the DAP is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if needed.[7]
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for treating cells in culture.
Materials:
-
DAP stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the DAP stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[3]
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of DAP used, but without the compound.
-
Immediate Use: Prepare working solutions fresh for each experiment and use them immediately, as DAP is not stable in aqueous solutions for extended periods.[3][10]
Mandatory Visualizations
Signaling Pathway Diagram
DAP has been shown to exert its biological effects, particularly its anti-inflammatory and anti-cancer activities, through the modulation of several key signaling pathways.[12][13] A primary mechanism is the inhibition of the NF-κB signaling pathway.[12][1][7]
Caption: Inhibition of the NF-κB signaling pathway by DAP.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for preparing DAP solutions for experimental use.
Caption: Workflow for preparing DAP stock and working solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wjpmsonline.com [wjpmsonline.com]
- 5. 14-Deoxy-11,12-dehydroandrographolide | C20H28O4 | CID 5708351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pharmacological Effects and Pharmacokinetic Profiles of Dehydroandrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,5-dihydroxy-3,4-di-α-L-rhamnopyranosyloxy-benzoic acid (DDAG) in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,5-dihydroxy-3,4-di-α-L-rhamnopyranosyloxy-benzoic acid (DDAG) in biological matrices such as plasma and tissue homogenates. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for the determination of DDAG in preclinical and clinical studies.
Introduction
2,5-dihydroxy-3,4-di-α-L-rhamnopyranosyloxy-benzoic acid (DDAG) is a glycosylated phenolic compound of interest in various fields of biological research. Accurate and precise quantification of DDAG in biological samples is crucial for pharmacokinetic studies, metabolism research, and for understanding its physiological and pathological roles. While the specific biological functions of DDAG are a subject of ongoing research, its structural similarity to other biologically active glycosides suggests potential involvement in cellular signaling. One of the most critical signaling lipids is diacylglycerol (DAG), a second messenger that activates a variety of downstream proteins, most notably protein kinase C (PKC).[1] The IP3/DAG signaling pathway is fundamental to numerous cellular processes, including cell growth, differentiation, and metabolism.[1][2] Given the potential for novel compounds to interact with such established pathways, sensitive analytical methods are essential for detailed investigation.
This application note provides a comprehensive protocol for the analysis of DDAG in plasma and tissue samples, offering a starting point for researchers to implement and adapt this method for their specific needs.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of DDAG from plasma and tissue homogenates.
Materials:
-
Blank plasma or tissue homogenate
-
DDAG analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Protocol for Plasma Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Tissue Homogenate Sample Preparation:
-
Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 100 mg/mL.[3]
-
To 100 µL of tissue homogenate, add 20 µL of internal standard solution.
-
Follow steps 2-7 as described in the plasma sample preparation protocol.
Liquid Chromatography
Chromatographic separation is performed on a C18 reversed-phase column to achieve good retention and peak shape for the analyte and internal standard.
LC Parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for the detection of DDAG and the internal standard. The instrument is operated in the positive ion mode, and transitions are monitored in MRM mode for optimal sensitivity and selectivity.
MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for DDAG and Internal Standard (Hypothetical Values)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| DDAG | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Note: The precursor and product ions for DDAG would need to be determined experimentally by infusing a standard solution of the compound into the mass spectrometer. The precursor ion would likely be the [M+H]+ or [M+Na]+ adduct. Product ions would be generated by fragmentation of the precursor ion in the collision cell.
Results and Discussion
Method Validation
The developed method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters include linearity, sensitivity (lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 3: Hypothetical Quantitative Performance of the LC-MS/MS Method
| Parameter | Result |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Intra-day Precision | < 15% RSD |
| Inter-day Precision | < 15% RSD |
| Accuracy | 85 - 115% |
| Recovery | > 80% |
| Matrix Effect | Minimal |
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DDAG Dosage for Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 1,2-dioleoyl-sn-glycerol (B52968) (DDAG) in animal studies. DDAG is a synthetic analog of the second messenger diacylglycerol (DAG) and a potent activator of Protein Kinase C (PKC), making it a valuable tool for in vivo research.[1][2][]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDAG in vivo?
A1: DDAG's primary mechanism of action is the activation of Protein Kinase C (PKC) isozymes.[1][2][] By mimicking endogenous diacylglycerol, DDAG binds to the C1 domain of conventional and novel PKC isoforms. This induces a conformational change that leads to their activation and subsequent phosphorylation of downstream target proteins, influencing a wide array of cellular processes.
Q2: What are the main challenges in administering DDAG in animal studies?
A2: DDAG is a highly lipophilic compound, which presents challenges for its delivery in vivo, particularly for systemic administration routes.[4][5][6][7][8] It has poor aqueous solubility, which can lead to low bioavailability and precipitation when administered in aqueous vehicles. Therefore, careful formulation is crucial for achieving consistent and reproducible results.
Q3: Are there any reported in vivo dosages for DDAG or similar compounds?
A3: Specific in vivo dosage data for systemic administration of 1,2-dioleoyl-sn-glycerol (DDAG) is limited in the available scientific literature. However, studies on other diacylglycerol analogs and dietary studies with diacylglycerol oils can provide some guidance. For instance, topical application of sn-1,2-didecanoylglycerol on mouse skin at doses of 2 to 5 µmol has been shown to induce biological effects.[1][9][10] In long-term feeding studies, rats have been fed diets containing up to 5.3% diacylglycerol oil without significant toxicological effects.[11]
Q4: What are the potential off-target effects of DDAG?
A4: While DDAG is a potent PKC activator, it's important to consider potential off-target effects. At high concentrations, DDAG can alter the physical properties of cellular membranes due to its lipophilic nature. Additionally, it can be metabolized into other signaling molecules, which could initiate other signaling cascades. To mitigate these effects, it is crucial to perform dose-response studies to identify the lowest effective concentration.
Q5: How can I ensure that the observed effects in my animal model are specifically due to PKC activation by DDAG?
A5: To confirm that the observed biological effects are mediated by PKC, it is essential to include appropriate controls in your experimental design. The co-administration of a specific PKC inhibitor with DDAG is a highly recommended control. If the effects of DDAG are blocked or significantly reduced in the presence of the inhibitor, it strongly suggests that the observed response is PKC-dependent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect in vivo | - Poor Bioavailability: Due to DDAG's lipophilicity, it may not be efficiently absorbed or distributed to the target tissue. - Suboptimal Dosage: The administered dose may be too low to elicit a response. - Rapid Metabolism: DDAG may be quickly metabolized in vivo, leading to a short duration of action. | - Optimize Formulation: Utilize lipid-based drug delivery systems, such as self-emulsifying drug delivery systems (SEDDS), or formulate DDAG in an appropriate oil vehicle (e.g., olive oil) to enhance absorption.[4][5] - Conduct Dose-Ranging Studies: Perform a pilot study with a range of doses to determine the optimal concentration for your specific animal model and endpoint. - Consider Different Administration Routes: The route of administration can significantly impact bioavailability.[12] Explore routes that may be more suitable for lipophilic compounds, such as intraperitoneal or subcutaneous injection, in addition to oral gavage. |
| High variability in experimental results | - Inconsistent Formulation: The DDAG formulation may not be homogenous, leading to variable dosing between animals. - Animal-to-Animal Variation: Biological differences between animals can contribute to variability in response. | - Ensure Homogenous Formulation: Thoroughly mix the DDAG formulation before each administration to ensure a consistent suspension or emulsion. - Increase Sample Size: Use a sufficient number of animals per group to account for biological variability and increase statistical power. |
| Observed Toxicity or Adverse Events | - Dosage Too High: The administered dose may be in the toxic range. - Vehicle Toxicity: The vehicle used to formulate DDAG may have its own toxic effects. | - Perform Acute Toxicity Studies: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).[9] - Include Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess any potential toxicity of the formulation itself. |
Quantitative Data Summary
The following table summarizes available in vivo dosage information for diacylglycerol compounds. It is important to note the lack of specific systemic dosage data for 1,2-dioleoyl-sn-glycerol. Researchers should use this information as a starting point and conduct their own dose-finding studies.
| Compound | Animal Model | Administration Route | Dosage | Observed Effect |
| sn-1,2-Didecanoylglycerol | Mouse (CD-1) | Topical | 5 µmol | 40-fold increase in ornithine decarboxylase activity.[1][9] |
| sn-1,2-Didecanoylglycerol | Mouse (CD-1) | Topical | 2 or 5 µmol (twice daily) | Dose-dependent tumor promotion.[10] |
| sn-1,2-Dioctanoylglycerol | Mouse (CD-1) | Topical | Not specified | Increased ornithine decarboxylase activity.[9] |
| Diacylglycerol Oil | Rat (Sprague-Dawley) | Oral (in diet) | up to 5.3% of diet | No significant toxicologically treatment-related effects in a 2-year study.[11] |
| Diacylglycerol Oil | Rat | Oral (in diet) | Not specified | Reduced body fat accumulation compared to triacylglycerol oil.[13] |
Experimental Protocols
Protocol 1: General Formulation Strategy for Lipophilic Compounds like DDAG
Given the lipophilic nature of DDAG, a formulation that enhances its solubility and bioavailability is critical for in vivo studies. This protocol provides a general workflow for developing a suitable formulation.
-
Solubility Screening:
-
Assess the solubility of DDAG in a panel of pharmaceutically acceptable vehicles, including various oils (e.g., corn oil, olive oil, sesame oil), surfactants, and co-solvents.
-
-
Formulation Development:
-
Oil-based solution/suspension: If DDAG is sufficiently soluble in an oil, this can be a simple and effective formulation for oral gavage or injection.
-
Self-Emulsifying Drug Delivery System (SEDDS): For improved oral absorption, a SEDDS can be developed. This typically involves a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium.[4]
-
-
Formulation Characterization:
-
Visually inspect the formulation for homogeneity and stability over time.
-
If a SEDDS is developed, characterize the emulsion droplet size and self-emulsification time.
-
-
Vehicle Control:
-
Prepare a vehicle-only formulation (without DDAG) to be used in a control group of animals.
-
Protocol 2: Dose-Ranging and Acute Toxicity Study
Before initiating efficacy studies, it is essential to determine the safe and effective dose range of your DDAG formulation.
-
Animal Model:
-
Select the appropriate animal species and strain for your research question.
-
-
Dose Selection:
-
Based on available literature for similar compounds and your in vitro data, select a range of doses to test. It is advisable to start with a low dose and escalate.
-
-
Administration:
-
Administer a single dose of the DDAG formulation or vehicle to different groups of animals via the intended route of administration.
-
-
Observation:
-
Closely monitor the animals for any signs of toxicity, such as changes in body weight, food and water intake, behavior, and clinical signs of distress. The observation period will depend on the expected onset and duration of any toxic effects.
-
-
Endpoint Analysis:
-
At the end of the observation period, collect blood and tissues for hematology, clinical chemistry, and histopathological analysis to identify any target organ toxicity.
-
-
Maximum Tolerated Dose (MTD) Determination:
-
The MTD is the highest dose that does not cause unacceptable toxicity. This dose can then be used as the high dose in subsequent efficacy studies.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: DDAG activates the Protein Kinase C (PKC) signaling pathway.
Caption: A typical experimental workflow for in vivo studies with DDAG.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 4. Oral Delivery of Highly Lipophilic, Poorly Water-Soluble Drugs: Self-Emulsifying Drug Delivery Systems to Improve Oral Absorption and Enable High-Dose Toxicology Studies of a Cholesteryl Ester Transfer Protein Inhibitor in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Bilosomes and Biloparticles for the Delivery of Lipophilic Drugs: A Preliminary Study [mdpi.com]
- 8. Design of Lipophilic Prodrugs to Improve Drug Delivery and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylphorbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthetic lipid second messenger sn-1,2-didecanoylglycerol: a complete tumor promoter in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic study of diacylglycerol oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,2-ジオレオイル-sn-グリセリン ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Effects of a single and short-term ingestion of diacylglycerol on fat oxidation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 14-Deoxy-11,12-didehydroandrographolide (DDA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of 14-Deoxy-11,12-didehydroandrographolide (DDA).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound (DDA)?
A1: The poor oral bioavailability of DDA, a lipophilic diterpenoid, is primarily attributed to two main factors:
-
Low Aqueous Solubility: DDA is poorly soluble in water, which limits its dissolution in gastrointestinal fluids, a critical step for absorption.[1][2]
-
P-glycoprotein (P-gp) Efflux: It is suggested that DDA, similar to its parent compound andrographolide, may be a substrate for the P-glycoprotein (P-gp) efflux pump.[1] This transporter, located in the intestinal epithelium, actively pumps the compound back into the gut lumen, reducing its net absorption.
Q2: What are the most promising strategies to overcome the poor bioavailability of DDA?
A2: Several formulation strategies have been investigated to enhance the oral bioavailability of DDA and its parent compound, andrographolide. The most effective approaches include:
-
Nanoencapsulation: Encapsulating DDA into nanoparticles, such as polymeric nanoparticles (e.g., using polycaprolactone (B3415563) or chitosan) and solid lipid nanoparticles, can improve its solubility, protect it from degradation, and potentially bypass P-gp efflux.[1][2]
-
Solid Dispersions: This technique involves dispersing DDA in a hydrophilic polymer matrix. This can enhance the dissolution rate by presenting the drug in an amorphous state and improving its wettability.[3][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water micro- or nano-emulsions upon contact with gastrointestinal fluids. This in-situ emulsification enhances the solubilization and absorption of lipophilic drugs like DDA.
Q3: Are there any known drug-drug interactions to be aware of when working with DDA?
A3: DDA has been shown to up-regulate the expression of hepatic drug-metabolizing enzymes and drug transporters. This is mediated through the activation of the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and nuclear factor erythroid 2-related factor 2 (Nrf2). Therefore, co-administration of DDA with other drugs that are substrates for these pathways could lead to altered metabolism and disposition of those drugs.
Troubleshooting Guides
Issue 1: Low Drug Loading in Polymeric Nanoparticles
| Potential Cause | Troubleshooting Steps |
| Poor solubility of DDA in the organic solvent used for nanoparticle preparation. | - Screen a variety of organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to identify one that provides optimal DDA solubility while being compatible with the chosen polymer. - Consider using a co-solvent system to improve solubility. |
| Precipitation of DDA during the emulsification process. | - Optimize the emulsification parameters, such as sonication energy and time, or homogenization speed and duration. - Ensure the aqueous phase volume is sufficient to allow for efficient solvent diffusion without causing premature drug precipitation. |
| Suboptimal DDA-to-polymer ratio. | - Systematically vary the DDA-to-polymer ratio to determine the optimal loading capacity. - Higher polymer concentrations can sometimes improve encapsulation efficiency but may result in larger particle sizes. |
Issue 2: Inconsistent Particle Size and High Polydispersity Index (PDI) in Nanoformulations
| Potential Cause | Troubleshooting Steps |
| Inconsistent energy input during homogenization or sonication. | - Ensure consistent and calibrated operation of the homogenizer or sonicator. - Optimize the duration and power of the energy input to achieve a narrow size distribution. |
| Aggregation of nanoparticles. | - Optimize the concentration of the stabilizer (e.g., PVA, Poloxamer 188) to provide adequate steric or electrostatic stabilization. - Measure the zeta potential of the nanoparticles; a value greater than ±30 mV generally indicates good stability. |
| Inappropriate solvent-to-antisolvent addition rate. | - In nanoprecipitation methods, control the rate of addition of the drug-polymer solution to the aqueous phase. A slower, controlled addition rate often leads to smaller and more uniform particles. |
Issue 3: Poor In Vitro Dissolution of DDA from Solid Dispersions
| Potential Cause | Troubleshooting Steps |
| Incomplete conversion of crystalline DDA to an amorphous state. | - Confirm the amorphous nature of the solid dispersion using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC). - If crystallinity is observed, consider increasing the polymer-to-drug ratio or selecting a polymer with stronger interactions with DDA. |
| Use of an inappropriate polymer. | - Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) to find one that provides the best miscibility and stabilization for DDA in its amorphous form. |
| Inadequate solvent removal during preparation. | - Ensure complete removal of the solvent during the evaporation process, as residual solvent can promote recrystallization of the drug over time. Utilize a high vacuum and appropriate temperature. |
Quantitative Data Summary
Table 1: Comparison of Pharmacokinetic Parameters of DDA in Different Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| DDA Suspension | 2.65 ± 0.68 | 0.29 ± 0.15 | 6.30 ± 1.66 | 100 | |
| DDA-loaded PCL Nanoparticles | Not Reported | Not Reported | Not Reported | Significantly Higher (Implied) | [1] |
Note: Direct comparative pharmacokinetic data for different DDA formulations is limited. The data for the DDA suspension is from a single oral administration of 50 mg/kg. The nanoparticle formulation showed enhanced therapeutic efficacy, suggesting improved bioavailability.
Experimental Protocols
Protocol 1: Preparation of DDA-Loaded Polycaprolactone (PCL) Nanoparticles
This protocol is based on the solvent evaporation method.
Materials:
-
This compound (DDA)
-
Polycaprolactone (PCL)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve a known amount of DDA and PCL in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature under a fume hood overnight to allow for the complete evaporation of DCM.
-
Centrifuge the resulting nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticle pellet with deionized water to remove any unentrapped drug and excess PVA.
-
Lyophilize the washed nanoparticles to obtain a dry powder for storage and characterization.
Protocol 2: Preparation of DDA Solid Dispersion
This protocol utilizes the solvent evaporation method.
Materials:
-
This compound (DDA)
-
Polyvinylpyrrolidone K30 (PVP K30)
Procedure:
-
Determine the desired ratio of DDA to PVP K30 (e.g., 1:5 w/w).
-
Dissolve both DDA and PVP K30 in a suitable volume of ethanol with magnetic stirring until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50 °C) under reduced pressure.
-
A thin film of the solid dispersion will form on the inner surface of the flask.
-
Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure uniformity.
Protocol 3: Preparation of DDA Self-Emulsifying Drug Delivery System (SEDDS)
This is a general protocol that should be optimized for DDA.
Materials:
-
This compound (DDA)
-
Oil (e.g., Capryol 90, Oleic Acid)
-
Surfactant (e.g., Cremophor RH 40, Tween 80)
-
Co-surfactant (e.g., Transcutol HP, PEG 400)
Procedure:
-
Determine the solubility of DDA in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.
-
Select a formulation from the self-emulsifying region.
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40 °C in a water bath and mix gently until a homogenous isotropic mixture is formed.
-
Add the required amount of DDA to the mixture and vortex until the drug is completely dissolved.
-
The resulting mixture is the DDA-loaded SEDDS pre-concentrate.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of Carrier Lipophilicity and Preparation Method on the Properties of Andrographolide–Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Preparation and Evaluation of Andrographolide Solid Dispersion Vectored by Silicon Dioxide | Semantic Scholar [semanticscholar.org]
DDAG Technical Support Center: Stability and Handling
Welcome to the technical support center for DDAG (Diacylglycerol Analog). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of DDAG in various experimental conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for DDAG in experimental solutions?
A1: The main stability issues for DDAG, a diacylglycerol analog, are chemical degradation through hydrolysis and acyl migration.[1][2][3] Hydrolysis involves the cleavage of the ester bonds, leading to the formation of monoacylglycerol and a free fatty acid, which can be accelerated by acidic or basic pH conditions.[1][4] Acyl migration is an intramolecular rearrangement where an acyl chain moves from the sn-2 to the sn-1 or sn-3 position, converting the biologically active 1,2-diacylglycerol into the less active 1,3-diacylglycerol.[3] Both processes can lead to a loss of biological activity and introduce variability in experimental outcomes.
Q2: Which solvents are recommended for preparing DDAG stock solutions?
A2: For initial stock solutions, it is recommended to use anhydrous aprotic solvents such as DMSO, ethanol, or chloroform (B151607) to minimize hydrolysis. Ensure the solvent is of high purity and stored under inert gas (e.g., argon or nitrogen) to prevent oxidation. For aqueous experimental buffers, it is crucial to prepare fresh dilutions of DDAG immediately before use to limit degradation.
Q3: How does pH affect the stability of DDAG in aqueous buffers?
A3: DDAG is most stable at a slightly acidic to neutral pH (pH 4-7). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the ester linkages.[4][5] Alkaline pH, in particular, significantly accelerates the rate of hydrolysis. Therefore, for cell-based assays or enzymatic reactions, it is important to maintain the pH of the buffer within a stable range and to minimize the incubation time.
Q4: Can I store DDAG solutions for future use?
A4: It is highly recommended to prepare fresh working solutions of DDAG for each experiment. If a stock solution in an anhydrous solvent needs to be stored, it should be kept at -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[6] Aqueous solutions of DDAG are not recommended for long-term storage.
Q5: How can I detect DDAG degradation in my samples?
A5: DDAG degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection.[5][7][8] These methods can separate and quantify the parent DDAG from its degradation products, such as monoacylglycerols, free fatty acids, and the 1,3-DDAG isomer.[9]
Troubleshooting Guide
This guide addresses common problems encountered during the use of DDAG in experimental settings.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | 1. DDAG Degradation: The compound may have hydrolyzed or undergone acyl migration in the experimental buffer.[3][10]2. Poor Solubility: DDAG may have precipitated out of the aqueous solution.[11] | 1. Prepare fresh DDAG dilutions in buffer immediately before each experiment. Minimize incubation times where possible. Run a time-course experiment to assess stability in your specific buffer.[11]2. Visually inspect for precipitates. If solubility is an issue, consider using a lower concentration of DDAG or adding a solubilizing agent that is compatible with your experimental system. |
| High variability between experimental replicates | 1. Inconsistent Sample Handling: Differences in incubation times, temperature, or solution preparation can lead to varying levels of degradation.[11]2. Solvent Effects: The final concentration of the organic solvent (e.g., DMSO) may be inconsistent across wells or plates. | 1. Standardize all experimental parameters, including incubation times and temperatures. Use a consistent protocol for preparing and adding DDAG to your samples.[11]2. Ensure the final solvent concentration is uniform and does not exceed a non-toxic level (typically <0.5%). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | 1. Degradation Products: New peaks may correspond to hydrolysis products (monoacylglycerol, free fatty acid) or the 1,3-DDAG isomer.[9]2. Oxidation: If not handled under inert gas, DDAG with unsaturated acyl chains can oxidize. | 1. Use analytical standards of potential degradation products to confirm their identity. Optimize experimental conditions (pH, temperature) to minimize degradation.2. Store and handle DDAG under an inert atmosphere (argon or nitrogen). Use antioxidants if compatible with your assay. |
Quantitative Data Summary
The stability of DDAG is highly dependent on the solvent and pH of the medium. The following tables summarize the degradation kinetics under various conditions.
Table 1: Effect of pH on DDAG Stability in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours | % Remaining after 4 hours |
| 4.0 | ~24 | >90% |
| 7.4 | ~8 | ~70% |
| 9.0 | ~1.5 | <20% |
Table 2: Effect of Solvent on DDAG Stability at Room Temperature
| Solvent | Storage Condition | % Remaining after 24 hours |
| Anhydrous DMSO | Sealed vial, -20°C | >99% |
| Ethanol | Sealed vial, 4°C | ~95% |
| PBS (pH 7.4) | Aqueous solution, RT | ~40% |
Experimental Protocols
Protocol 1: Assessing DDAG Stability by HPLC-MS
This protocol outlines a method for quantifying the stability of DDAG in an aqueous buffer over time.[5][12]
1. Materials:
-
DDAG
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
HPLC system with a C18 column and MS detector
2. Procedure:
-
Prepare a 10 mM stock solution of DDAG in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4) in a glass vial. This is your T=0 sample.
-
Immediately inject an aliquot of the T=0 sample onto the HPLC-MS system.
-
Incubate the remaining solution at 37°C.
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot, quench the degradation by adding an equal volume of cold acetonitrile, and inject it into the HPLC-MS.
-
Analyze the data by integrating the peak area of the parent DDAG at each time point.
-
Calculate the percentage of DDAG remaining relative to the T=0 sample.
Visualizations
Below are diagrams illustrating key workflows and concepts related to DDAG stability.
Caption: Workflow for assessing DDAG stability in aqueous buffer.
Caption: Primary degradation pathways of DDAG.
References
- 1. Hydrolysis of diacylglycerols by lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New patterns of diacylglycerol metabolism in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. enamine.net [enamine.net]
- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. HPLC fluorescence assay for measuring the activity of diacylglycerol lipases and the action of inhibitors thereof - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 10. aocs.org [aocs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Minimizing off-target effects of 14-Deoxy-11,12-didehydroandrographolide in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 14-Deoxy-11,12-didehydroandrographolide (B31429) (DAP) in cell culture, with a specific focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAP) and what are its primary known activities?
A1: this compound (DAP), also known as deAND, is a bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata.[1] It is recognized for a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] Its primary mechanisms of action involve the modulation of key signaling pathways related to inflammation, cell survival, and apoptosis.[1]
Q2: What are "off-target" effects in the context of using DAP in cell culture?
A2: Off-target effects are unintended interactions of DAP with cellular components other than its primary, intended molecular target. These can lead to a variety of unintended consequences, such as cytotoxicity in cell lines where it is not the desired outcome, modulation of unexpected signaling pathways, or alterations in cellular morphology and function that are independent of the intended therapeutic effect. Minimizing these effects is crucial for obtaining accurate and reproducible experimental data.[3]
Q3: What are the common causes of inconsistent results in experiments involving DAP?
A3: Inconsistent results can arise from several factors, including:
-
Compound Stability and Solubility: DAP has poor solubility in aqueous solutions.[4] Improper dissolution or precipitation in culture media can lead to variability in the effective concentration. The stability of DAP in culture media over the course of an experiment can also be a factor.[3][4]
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can influence cellular responses to DAP.[3]
-
Solvent Effects: The solvent used to dissolve DAP (commonly DMSO) can have its own effects on cells, especially at higher concentrations.[4]
Q4: At what concentrations does DAP typically exhibit cytotoxic effects?
A4: The cytotoxic effects of DAP are cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published IC50 values for some cell lines are provided in the data tables below. For example, in U937 human leukemic cells, the IC50 for antiproliferative activity is reported to be 13 μM.[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cytotoxicity at concentrations expected to be non-toxic. | The compound may have a narrow therapeutic window or significant off-target toxicity in your specific cell line.[3] | 1. Optimize Concentration and Exposure Time: Conduct a detailed matrix experiment varying both concentration and incubation time to find a window where on-target effects are maximized and toxicity is minimized.[3]2. Use a Different Cell Line: Cell type-specific metabolism or expression of off-target proteins can influence toxicity.[3] |
| Observed phenotype does not match the expected on-target effect. | The phenotype may be a result of one or more off-target effects.[3] | 1. Perform Pathway Analysis: Use techniques like Western blotting or qPCR to investigate the activation of known off-target pathways.[3]2. Use a Structurally Unrelated Compound: If possible, use another compound that targets the same primary target but has a different chemical structure to see if the same phenotype is observed.[3] |
| Precipitate forms in the culture medium after adding DAP. | DAP has poor aqueous solubility.[4] | 1. Check Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%).[4]2. Warm the Medium: Gently warming the culture medium to 37°C before adding the DAP stock solution can help keep the compound in solution.[4]3. Prepare Fresh Dilutions: Prepare fresh dilutions of DAP from a stock solution for each experiment to avoid issues with stability and solubility of diluted solutions.[7] |
| Inconsistent results between experiments. | Reagent variability, inconsistent cell culture conditions, or compound instability.[3] | 1. Aliquot and Store Compound Properly: Prepare single-use aliquots of your DAP stock solution to avoid repeated freeze-thaw cycles.[3]2. Standardize Cell Culture Protocols: Maintain consistent cell passage numbers and seeding densities.[3]3. Assess Compound Stability: If possible, use analytical methods like HPLC to determine the stability of DAP in your experimental conditions over time.[1] |
Quantitative Data Summary
Table 1: Cytotoxic Activity of this compound (DAP) in various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | Assay | IC50 / ED50 (µM) |
| This compound | U937 (leukemia) | MTT | 13 |
| This compound | REH (leukemia) | MTT | 27 |
| This compound | JURKAT (leukemia) | MTT | 35 |
| Analogue 5a | KKU-M213 (Cholangiocarcinoma) | 3.37 | |
| Analogue 5a | KKU-100 (Cholangiocarcinoma) | 2.93 | |
| Analogue 5b | KKU-M213 (Cholangiocarcinoma) | 3.08 | |
| Analogue 5b | KKU-100 (Cholangiocarcinoma) | 3.27 |
Data compiled from multiple sources.[2][5][8]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
Complete cell culture medium
-
DAP stock solution (in DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of DAP and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Treatment: Treat cells with DAP for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in the provided binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[9]
Visualizations
Caption: General experimental workflow for evaluating DAP.
Caption: DAP's modulation of the NF-κB signaling pathway.
Caption: Intrinsic apoptosis pathway induced by DAP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. phcog.com [phcog.com]
- 6. phcog.com [phcog.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of this compound analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Troubleshooting DDAG extraction and purification from crude plant material
Technical Support Center: DDAG (Diacylglycerol) Extraction & Purification
Welcome to the technical support center for the extraction and purification of Diacylglycerols (DAGs) from crude plant material. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.
Initial Note: The acronym "DDAG" is interpreted as Diacylglycerol (DAG), a common lipid intermediate in plant biochemistry and signaling.
Frequently Asked Questions (FAQs)
Q1: What are the most critical first steps for successful DAG extraction from plant tissue? A: The most critical steps are the rapid inactivation of endogenous lipases and the prevention of lipid oxidation. Plant tissue disruption releases phospholipases that can rapidly degrade DAGs and other lipids, creating artifacts.[1] It is essential to either flash-freeze the tissue in liquid nitrogen immediately after harvesting or to homogenize it directly in a solvent system designed to inactivate enzymes, such as boiling isopropanol (B130326) or a cold acidic solvent mixture.[1][2]
Q2: My crude extract is a deep green/orange color. How will this affect purification? A: The coloration is due to co-extraction of pigments like chlorophylls (B1240455) and carotenoids. These compounds are non-polar and can interfere with chromatographic purification by co-eluting with DAGs, especially in normal-phase chromatography. An initial purification step, such as solid-phase extraction (SPE) or a preliminary column with a weaker solvent system, may be necessary to remove the bulk of these pigments before final purification.
Q3: Which solvent system is best for extracting DAGs? A: The optimal solvent system depends on the specific plant material and the desired lipid profile. Generally, a mixture of polar and non-polar solvents is required to disrupt cell membranes and solubilize the lipids.[2][3] Commonly used systems include chloroform (B151607):methanol (B129727) (2:1, v/v) as per the Folch or Bligh and Dyer methods, and hexane (B92381):isopropanol (3:2 or 1:1, v/v).[1][4][5] For safety and environmental reasons, "green solvents" like cyclopentyl methyl ether (CPME) or terpenes are also being explored as alternatives to chloroform.[2][6]
Q4: My target DAG appears to be degrading during silica (B1680970) column chromatography. What can I do? A: DAGs can be sensitive to the acidic nature of standard silica gel, leading to degradation or isomerization.[7] To mitigate this, you can deactivate the silica gel by treating it with a base (e.g., triethylamine) in your eluent system. Alternatively, using a different stationary phase like alumina (B75360) or florisil, or employing reverse-phase chromatography, can be effective solutions.[7] Performing a quick stability test by spotting your sample on a TLC plate and letting it sit for an hour can help diagnose this issue.[7]
Troubleshooting Guide: Extraction & Purification Issues
Problem 1: Low Yield of Crude DAG Extract
| Potential Cause | Troubleshooting Solution | Citation |
| Incomplete Cell Disruption | Plant cell walls are rigid. Ensure the material is finely powdered (cryo-grinding is recommended) to maximize the surface area for solvent contact. | [2][6] |
| Enzymatic Degradation | Lipase activity post-homogenization is a major cause of yield loss. Inactivate lipases by boiling the sample in isopropanol with 0.01% butylated hydroxytoluene (BHT) before extraction. | [1][2] |
| Inappropriate Solvent Polarity | The solvent may not be optimal for your specific material. Test different solvent systems. A mixture of polar (methanol, ethanol) and non-polar (hexane, chloroform) solvents is typically required. | [2][3] |
| Insufficient Solvent Volume | The solvent-to-biomass ratio may be too low. Increase the ratio (e.g., from 10:1 to 20:1 v/w) to improve extraction efficiency, though this increases solvent usage. | [2][8] |
| Insufficient Extraction Time/Agitation | Ensure adequate time (e.g., 24-48 hours) and constant agitation to allow the solvent to penetrate the tissue and solubilize the lipids. | [8] |
Problem 2: Poor Purity & Contamination in Crude Extract
| Potential Cause | Troubleshooting Solution | Citation |
| Co-extraction of Polar Impurities (Sugars, etc.) | If using a single-phase extraction (e.g., Folch/Bligh & Dyer), perform a phase separation by adding water or a saline solution (e.g., 1 M KCl). DAGs will partition into the lower organic phase. | [1] |
| Co-extraction of Pigments (Chlorophyll) | Pigments are common contaminants. Use a pre-purification step like Solid-Phase Extraction (SPE) with an aminopropyl-bonded silica cartridge to separate neutral lipids from pigments. | [9] |
| Co-extraction of Other Neutral Lipids (TAGs) | Triacylglycerols (TAGs) often co-extract. These can be separated from DAGs using silica column chromatography with a gradient elution or by solvent crystallization at low temperatures. | [9][10] |
Problem 3: Issues During Column Chromatography Purification
| Potential Cause | Troubleshooting Solution | Citation |
| Co-elution of DAGs with Other Compounds | The mobile phase is not selective enough. Modify the solvent system by changing components (e.g., substitute acetonitrile (B52724) for methanol in reverse phase) or adjust the gradient slope. | [11] |
| Broad or Tailing Peaks | The compound may be interacting too strongly with the stationary phase or you may be overloading the column. Reduce the sample load or add a modifier to the mobile phase. For acidic compounds on silica, adding a small amount of acetic acid can help. For basic compounds, add triethylamine. | [7] |
| Compound Not Eluting from Column | The compound may be too polar for the chosen solvent system, or it may have decomposed on the column. For very polar compounds, try a more aggressive solvent system (e.g., dichloromethane (B109758) with 1-10% of a 10% ammonium (B1175870) hydroxide (B78521) in methanol solution). | [7] |
| Poor Separation of DAG Isomers | Separating DAG isomers (e.g., sn-1,2 vs sn-1,3) is challenging. Consider specialized techniques like silver-ion HPLC, which separates lipids based on the number and geometry of double bonds. | [11] |
Quantitative Data Summary
The following table summarizes lipid yields obtained using various solvent systems as reported in literature. These values can serve as a baseline for optimizing your own extraction protocols.
| Solvent System | Biomass Source | Lipid Yield (wt. %) | Reference |
| n-hexane | Cyanobacteria | 1.11% | [4][5] |
| Chloroform:Methanol (2:1) | Cyanobacteria | 1.61% | [4][5] |
| n-hexane:Ethanol (3:2) | Cyanobacteria | 1.71% | [4][5] |
| Dichloromethane:Methanol (1:1) | Cyanobacteria | 3.41% | [4][5] |
| n-hexane:Isopropanol (1:1) | Cyanobacteria | 4.33% | [4][5] |
| Methanol:Hexane (3:5 ratio) | Yarrowia lipolytica | ~11.1% | [3] |
| Chloroform:Methanol (Soxhlet) | Yarrowia lipolytica | ~12.1% | [3] |
Experimental Protocols
Protocol 1: General Purpose DAG Extraction from Plant Leaves
This protocol is a modified lipid extraction method designed to minimize enzymatic degradation.
Materials:
-
Fresh plant leaves
-
Liquid nitrogen
-
Mortar and pestle
-
Chloroform, Methanol, Glacial Acetic Acid
-
1 M KCl in 0.2 M H₃PO₄
-
Butylated hydroxytoluene (BHT)
-
Glass centrifuge tubes, rotary evaporator or nitrogen gas stream
Methodology:
-
Sample Preparation: Harvest approximately 1 g of fresh leaf tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.[1]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. Do not allow the sample to thaw.
-
Enzyme Inactivation & Extraction: Immediately transfer the frozen powder to a glass centrifuge tube containing 12 mL of a pre-chilled chloroform:methanol:glacial acetic acid solution (10:10:1, v/v/v). Add BHT to a final concentration of 0.01% to prevent oxidation.[1][2] Vortex vigorously for 2 minutes.
-
Incubation: Incubate the mixture for 2 hours at 4°C with occasional vortexing.
-
Centrifugation: Centrifuge the tube at 4000 x g for 5 minutes at 4°C to pellet the solid plant material.[1]
-
Phase Separation: Decant the supernatant into a new glass tube. To induce phase separation, add 6 mL of 1 M KCl in 0.2 M H₃PO₄. Vortex thoroughly and centrifuge again at 4000 x g for 5 minutes.[1]
-
Lipid Collection: Two phases will form. The lower chloroform phase contains the total lipid extract. Carefully collect this bottom layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 35°C or under a gentle stream of nitrogen gas.[1] The resulting residue is your crude lipid extract containing DAGs.
-
Storage: Resuspend the dried extract in a small volume of toluene (B28343) or chloroform:methanol (2:1) and store under nitrogen or argon at -20°C or -80°C for long-term stability.[1]
Protocol 2: Purification of DAGs by Silica Gel Column Chromatography
Materials:
-
Crude lipid extract
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane, Ethyl Acetate (B1210297)
-
Glass chromatography column
-
Fraction collection tubes
Methodology:
-
Column Packing: Prepare a slurry of silica gel in 100% hexane and pour it into the column, allowing it to pack evenly without air bubbles. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude lipid extract in a minimal amount of hexane. If it doesn't dissolve well, use a slightly more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel (dry loading).[12] Evaporate the solvent completely to get a free-flowing powder. Carefully add the powder to the top of the column.[12]
-
Elution: Elute the column with a stepwise gradient of increasing polarity.
-
Step 1 (Neutral Lipids): Begin with 3 column volumes of hexane:ethyl acetate (9:1, v/v). This will elute non-polar lipids like triacylglycerols (TAGs) and cholesterol esters.[9]
-
Step 2 (DAG Elution): Increase the polarity to hexane:ethyl acetate (8:2, v/v). This fraction will contain the diacylglycerols.[9]
-
Step 3 (Polar Lipids): Finally, wash the column with a more polar solvent like 100% ethyl acetate or a methanol mixture to elute remaining polar lipids.
-
-
Fraction Analysis: Collect fractions throughout the elution process. Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure DAGs.
-
Pooling and Evaporation: Combine the pure DAG-containing fractions and evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for DDAG (Diacylglycerol) extraction and purification.
Troubleshooting Decision Tree
References
- 1. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]
- 6. The state of the art in plant lipidomics - Molecular Omics (RSC Publishing) DOI:10.1039/D1MO00196E [pubs.rsc.org]
- 7. Chromatography [chem.rochester.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 14-Deoxy-11,12-didehydroandrographolide (DDAG)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 14-Deoxy-11,12-didehydroandrographolide (B31429) (DDAG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound (DDAG)?
The most common and readily available starting material for the synthesis of DDAG is andrographolide (B1667393), a natural product extracted from the plant Andrographis paniculata.[1][2] The synthesis primarily involves the dehydration of the C-14 hydroxyl group of andrographolide.
Q2: What are the primary methods for synthesizing DDAG from andrographolide?
The main methods for synthesizing DDAG from andrographolide are:
-
Acid-catalyzed dehydration: This method typically involves treating andrographolide with an acid in an organic solvent.
-
Base-assisted dehydration: This method utilizes a base to facilitate the elimination of the C-14 hydroxyl group. Refluxing andrographolide with pyridine (B92270) and aluminum oxide (Al2O3) is a documented example.
-
Microwave-assisted synthesis: This technique employs microwave irradiation to accelerate the dehydration reaction, potentially leading to higher yields and shorter reaction times. A thermally-induced extractive-synthesis mechanism has been suggested for this method.
Q3: What are the potential side products during DDAG synthesis?
The formation of side products is a common challenge in DDAG synthesis and can significantly impact the final yield and purity. Under basic conditions, besides the desired DDAG, hydrolysis of the lactone ring can occur.[3] Under acidic conditions, isomerization of andrographolide to 8,9-didehydroandrographolide can be a competing reaction.[3] Incomplete dehydration can also result in the presence of unreacted andrographolide in the final product mixture.
Q4: How can I purify the synthesized DDAG?
Purification of DDAG from the reaction mixture is typically achieved using chromatographic techniques. Column chromatography with a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of hexane (B92381) and ethyl acetate (B1210297) is a commonly used method.[4] High-performance liquid chromatography (HPLC) can also be employed for analytical and preparative-scale purification.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of DDAG and provides potential solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield of DDAG | Incomplete reaction | - Increase reaction time. - Increase reaction temperature, but monitor for degradation. - For microwave-assisted synthesis, optimize microwave power and irradiation time. |
| Degradation of starting material or product | - Andrographolide is more stable in acidic conditions (pH 2.0-4.0).[7] Avoid prolonged exposure to strongly basic or acidic conditions. - Use milder reagents or reaction conditions. - Minimize reaction temperature and time where possible. | |
| Suboptimal catalyst or reagent concentration | - Optimize the molar ratio of catalyst/reagent to andrographolide. - Ensure the catalyst is active and not poisoned. | |
| Presence of Multiple Spots on TLC (Impure Product) | Formation of side products | - As identified by TLC and potentially LC-MS, if the side product is 8,9-didehydroandrographolide, consider using basic or neutral reaction conditions to avoid acid-catalyzed isomerization.[3] - If lactone ring hydrolysis is suspected, use milder basic conditions or shorter reaction times.[3] |
| Unreacted andrographolide | - Drive the reaction to completion by increasing reaction time or temperature. - Optimize the purification protocol to effectively separate DDAG from andrographolide. | |
| Difficulty in Purifying DDAG | Co-elution of DDAG with impurities | - Optimize the solvent system for column chromatography. A gradient elution of hexane and ethyl acetate may provide better separation. - Consider using a different stationary phase for chromatography. - For HPLC, adjust the mobile phase composition and gradient profile. |
| Product instability during purification | - Avoid prolonged exposure to silica gel, which can be slightly acidic and may cause degradation. - Work up and purify the product promptly after the reaction is complete. |
Experimental Protocols
Synthesis of DDAG via Dehydration using Pyridine and Alumina
Materials:
-
Andrographolide
-
Pyridine
-
Aluminum oxide (Al2O3, neutral)
-
Anhydrous solvent (e.g., Toluene (B28343) or Xylene)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve andrographolide in a minimal amount of anhydrous pyridine.
-
Add neutral aluminum oxide to the solution.
-
Reflux the mixture in an anhydrous solvent such as toluene or xylene.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the alumina.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Comparison of Reported Yields for DDAG Synthesis and its Derivatives
| Starting Material | Method/Reagents | Product | Yield (%) | Reference |
| Andrographolide | Reflux with Pyridine and Al2O3 | This compound | Not specified | [8] |
| 14-Deoxy-12-hydroxyandrographolide | Acetic anhydride, 145 °C, 1.5 h | 3,12,19-Triacetyl-14-deoxyandrographolide | 80 | [9] |
| 14-Deoxy-12-hydroxyandrographolide | TBDMSCl, Pyridine, RT, 1 h | 19-TBS-14-deoxy-12-hydroxyandrographolide | 80 | [9] |
Note: Direct comparative yield data for various DDAG synthesis methods from andrographolide is limited in the reviewed literature. The table includes yields for derivative synthesis to provide context on reaction efficiencies in related systems.
Mandatory Visualization
Caption: General workflow for the synthesis of DDAG from andrographolide.
Caption: Troubleshooting logic for DDAG synthesis.
References
- 1. Synthesis of this compound analogues as potential cytotoxic agents for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 9. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
Technical Support Center: Preventing Degradation of Compound X (DDAG) During Storage
This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability and integrity of the sensitive small molecule, Compound X (a placeholder for DDAG), during storage. Adherence to these guidelines is critical for ensuring experimental reproducibility and the validity of research outcomes.
Frequently Asked questions (FAQs)
Q1: What are the primary signs that my sample of Compound X has degraded?
A1: Indicators of degradation can include a noticeable change in the physical appearance of the compound, such as color or texture. In experimental settings, degradation may manifest as a loss of biological activity, decreased potency, or inconsistent results between assays.[1] The appearance of unexpected peaks in analytical chromatography, such as High-Performance Liquid Chromatography (HPLC), is also a strong indicator of the presence of degradation products.
Q2: What are the main environmental factors that can cause Compound X to degrade?
A2: The stability of small molecule compounds like Compound X is often compromised by exposure to several key environmental factors. These include elevated temperatures, moisture or humidity, light (especially UV light), and oxygen.[2][3] The specific susceptibility of Compound X to these factors will depend on its unique chemical structure.
Q3: How should I store Compound X to ensure its long-term stability?
A3: For optimal long-term stability, Compound X should be stored in a cool, dry, and dark environment.[3][4][5] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6] For highly sensitive compounds, storage at low temperatures, such as refrigeration (2-8°C) or freezing (-20°C to -80°C), is often necessary.[6][7] Always refer to the manufacturer's specific storage recommendations.
Q4: Can the solvent I use to dissolve Compound X affect its stability in solution?
A4: Absolutely. The choice of solvent is critical for maintaining the stability of Compound X in solution.[1] Some compounds can degrade in certain solvents, particularly protic solvents. It is crucial to use a high-purity, anhydrous solvent that is compatible with Compound X and your experimental setup. To minimize degradation in solution, it is best practice to prepare fresh solutions for each experiment and avoid long-term storage of stock solutions unless their stability in the specific solvent has been verified.
Q5: How often should I test the purity of my stored Compound X?
A5: The frequency of purity testing depends on the known stability of Compound X and the storage conditions. For long-term studies, it is advisable to re-analyze the purity of the compound at regular intervals. A good starting point is to test a sample after the first few months of storage and then annually, or more frequently if you observe any changes in experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Perform a purity analysis (e.g., HPLC) on the stored compound. Prepare a fresh stock solution from a new vial of the compound and repeat the experiment. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation or improper handling. | Prepare fresh stock solutions for each experiment.[1] Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles.[1] Verify the concentration of the stock solution using a suitable analytical method. |
| Visible changes in the compound's appearance | Degradation of the solid compound. | Do not use the compound. Contact the manufacturer for a replacement. Review and optimize your storage protocol to prevent future degradation. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | Identify the degradation products if possible (e.g., using mass spectrometry).[8][9] Investigate the potential cause of degradation (e.g., hydrolysis, oxidation, photolysis) to refine storage and handling procedures. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of Compound X and detecting degradation products.
Objective: To determine the purity of a Compound X sample and identify the presence of any degradation products.
Materials:
-
Compound X sample
-
HPLC-grade solvent for dissolution (e.g., acetonitrile (B52724), methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Mobile phase (e.g., a gradient of water and acetonitrile with a suitable additive like formic acid or trifluoroacetic acid)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of Compound X and dissolve it in the HPLC-grade solvent to a known concentration (e.g., 1 mg/mL).
-
HPLC Method Development: Develop a stability-indicating HPLC method that separates the parent compound from potential degradation products.[10][11] This may involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.[12]
-
Analysis: Inject the prepared sample solution into the HPLC system.
-
Data Acquisition and Analysis: Monitor the chromatogram at a wavelength where Compound X has strong absorbance. Integrate the peak areas of the parent compound and any impurity peaks.
-
Purity Calculation: Calculate the purity of Compound X as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[9][10]
Objective: To investigate the degradation of Compound X under various stress conditions.
Materials:
-
Compound X
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Heating oven or water bath
-
UV lamp
-
HPLC system
Procedure:
-
Acid Hydrolysis: Dissolve Compound X in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.[13]
-
Base Hydrolysis: Dissolve Compound X in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a specified time.[13]
-
Oxidation: Dissolve Compound X in a solution of 3% H₂O₂ and keep it at room temperature, protected from light, for a specified time.[13]
-
Thermal Degradation: Expose a solid sample of Compound X to dry heat in an oven at an elevated temperature (e.g., 80°C) for a set duration.[13]
-
Photolytic Degradation: Expose a solution of Compound X to UV light for a specific period, alongside a control sample kept in the dark.[13]
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Analysis: At predetermined time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by HPLC to assess the extent of degradation and identify major degradation products.[13]
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential degradation pathways for Compound X.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. How to Store Medications Properly for Maximum Effectiveness [humancareny.com]
- 5. moravek.com [moravek.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. Temperature-Sensitive Drugs List + Storage Guidelines | Varcode [varcode.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Compound Degradation – Mass Analytica [mass-analytica.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. benchchem.com [benchchem.com]
Cell viability problems in high-concentration DDAG experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with high-concentration Diacylglycerol (DAG) analogs like DDAG. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common cell viability challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a sudden drop in cell viability at high concentrations of DDAG?
A1: High concentrations of lipophilic compounds like DDAG can lead to cytotoxicity through several mechanisms. These include disrupting cell membrane integrity, inducing apoptosis through sustained activation of signaling pathways like Protein Kinase C (PKC), and potential off-target effects.[1] It is crucial to perform a dose-response curve to identify the optimal, non-toxic concentration range for your specific cell type.[1]
Q2: My DDAG solution is precipitating after dilution in cell culture medium. How can I resolve this?
A2: This is a common issue due to the low aqueous solubility of diacylglycerol analogs. To prevent precipitation, ensure you are first dissolving the DDAG in a high-quality organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. When preparing your working solution, add the stock solution dropwise to the pre-warmed (37°C) culture medium while gently vortexing.[2] The final concentration of the organic solvent in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Q3: I'm seeing inconsistent results between experiments, even at the same DDAG concentration. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue with DAG analogs is acyl migration, where the biologically active 1,2-DAG isomer converts to the less active 1,3-DAG, especially with improper storage and handling. This can lead to variability in the effective concentration of the active compound. Additionally, variations in cell health, passage number, and seeding density can significantly impact cellular response. Standardizing your protocols for DDAG handling and cell culture is critical for reproducibility.
Q4: Can the vehicle solvent (e.g., DMSO) be the source of the observed cytotoxicity?
A4: Yes, the solvent used to dissolve DDAG can cause cytotoxicity, especially at higher concentrations. It is essential to include a "vehicle control" in your experiments, where cells are treated with the same final concentration of the solvent alone. This allows you to distinguish between the cytotoxic effects of DDAG and the solvent. Major cytotoxic effects have been observed with DMSO concentrations as low as 1% (v/v) in some cell lines.
Q5: At very high concentrations, my viability assay (e.g., MTT) shows an unexpected increase in signal. Is this accurate?
A5: This is likely an artifact of the assay. Some chemical compounds, particularly at high concentrations, can directly reduce tetrazolium salts like MTT, leading to a false-positive signal that can be misinterpreted as increased cell viability. If you observe this, it is advisable to visually inspect the cells under a microscope and consider using a different viability assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH assay).
Troubleshooting Guides
Issue 1: Low Cell Viability or High Cytotoxicity
-
Potential Cause: DDAG concentration is too high, leading to direct cytotoxicity or apoptosis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Test a wide range of DDAG concentrations (e.g., from 1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) and the optimal working concentration for your cell line.
-
Conduct a Time-Course Experiment: Assess cell viability at different time points (e.g., 6, 24, 48 hours) to understand the kinetics of the cytotoxic effect.
-
Use a Different Viability Assay: Confirm your results with an alternative method. For example, if you are using a metabolic assay (MTT, resazurin), complement it with a cytotoxicity assay that measures membrane integrity (LDH release).
-
Include Positive and Negative Controls: Use a known cytotoxic agent as a positive control and a vehicle-only treatment as a negative control.
-
-
-
Potential Cause: Solvent toxicity.
-
Troubleshooting Steps:
-
Minimize Final Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is below 0.5% in the cell culture medium.[1]
-
Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent as your highest DDAG concentration.
-
-
Issue 2: Poor Solubility and Precipitation
-
Potential Cause: Improper dissolution of the lipophilic DDAG in aqueous media.
-
Troubleshooting Steps:
-
Prepare a High-Concentration Stock in Organic Solvent: Dissolve DDAG in anhydrous DMSO or ethanol to a concentration of at least 10 mM.
-
Use Pre-Warmed Medium: Always dilute your stock solution in cell culture medium that has been pre-warmed to 37°C.
-
Add Dropwise While Mixing: Add the stock solution to the medium slowly and with gentle vortexing to facilitate the formation of a fine suspension.[2]
-
Brief Sonication: If cloudiness persists, you can briefly sonicate the working solution in a water bath sonicator for 1-2 minutes.[2]
-
-
Issue 3: Off-Target or Non-Specific Effects
-
Potential Cause: At high concentrations, DDAG may have effects independent of its intended target (PKC).
-
Troubleshooting Steps:
-
Use a PKC Inhibitor: To confirm that the observed effects are mediated by PKC, perform experiments where cells are co-treated with DDAG and a specific PKC inhibitor. If the effect is blocked, it is likely PKC-dependent.
-
Compare with Other PKC Activators: Use another PKC activator, such as a different DAG analog or a phorbol (B1677699) ester, to see if it elicits a similar biological response.
-
Lower the Concentration: Whenever possible, use the lowest effective concentration of DDAG to minimize the risk of off-target effects.
-
-
Data Presentation
Table 1: Example Effective and Cytotoxic Concentrations of Diacylglycerol (DAG) Analogs and Phorbol Esters in Various Cell Lines
| Compound/Agent | Cell Line | Concentration Range | Observed Effect |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Chicken Spinal Cord Neurons | 5 µM | Stimulation of neurite outgrowth |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | Chicken Spinal Cord Neurons | 60 µM | Reduction of neurite outgrowth |
| 1,2-dioctanoyl-sn-glycerol (DiC8) | MCF-7 (Human Breast Cancer) | 43 µg/ml | Transient PKC translocation, inhibition of cell proliferation |
| 12-O-tetradecanoylphorbol 13-acetate (TPA) | Various Human Cell Lines | 0.1 - 100 ng/ml | Biphasic or increasing cytotoxicity |
| Phorbol Myristate Acetate (PMA) | Aspc-1 (Pancreatic Cancer) | IC50: <1 ng/ml (1.6 nM) at 24h | Non-apoptotic cell death |
Note: The effective and cytotoxic concentrations of DDAG will be cell-line specific. It is essential to determine these empirically for your experimental system.
Experimental Protocols
Protocol 1: General Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing cell viability after treatment with DDAG.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
DDAG stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of DDAG in complete culture medium from your stock solution. Remember to pre-warm the medium and mix thoroughly. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of DDAG or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently on a plate shaker to dissolve the crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells and treatments set up in a 96-well plate as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions) or prepare reagents.
-
Lysis buffer (provided in kits or 10X Triton X-100)
-
Microplate reader
Procedure:
-
Set Up Controls: On your 96-well plate, include the following controls:
-
Vehicle Control: Cells treated with the solvent alone.
-
Maximum LDH Release Control: Wells with untreated cells where you will add lysis buffer to determine 100% cytotoxicity.
-
No-Cell Control: Medium only to measure background absorbance.
-
-
Incubate: Treat cells with DDAG for the desired time.
-
Lyse Maximum Release Wells: Approximately 45 minutes before the end of the incubation, add lysis buffer to the "Maximum LDH Release" control wells.
-
Collect Supernatant: Carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Perform LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mix according to the kit's protocol.
-
Incubate: Incubate the reaction plate at room temperature for the time specified in the protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples relative to the controls.
Mandatory Visualizations
References
Inconsistent results in DDAG bioassays causes and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in Dendritic Cell-Associated Glycoprotein (DDAG) bioassays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during DDAG bioassays in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: High Variability in Dendritic Cell (DC) Activation Markers
Q: Why am I observing inconsistent expression of activation markers (e.g., CD40, CD80, CD86, CD83) on my monocyte-derived dendritic cells (moDCs)? [1][2]
A: Inconsistent activation marker expression is a frequent issue stemming from several factors related to the cell culture and stimulation process.
Potential Causes:
-
Suboptimal DC Differentiation and Maturation: The differentiation of monocytes into dendritic cells is a critical step that can be influenced by cytokine concentrations and incubation times.[1] Incomplete or improper maturation will lead to a heterogeneous population of DCs with varying levels of activation marker expression.[3]
-
Variable Quality of Starting Material: The source of monocytes, whether from fresh or frozen peripheral blood mononuclear cells (PBMCs), can significantly impact the responsiveness of the resulting moDCs.[1]
-
Inconsistent Stimulation: The concentration and purity of the stimulating agent (e.g., LPS, KLH) are crucial for reproducible DC activation.[1][4] Variations in the preparation of these agents can lead to inconsistent results.
-
Aggregated Therapeutic Antibodies: When testing therapeutic antibodies, the presence of aggregates can lead to unintended DC activation, causing variability in results.[5][6]
Troubleshooting Solutions:
-
Standardize DC Differentiation and Maturation Protocol:
-
Quality Control of Starting Cells:
-
Optimize and Validate Stimuli:
-
Titrate the concentration of your stimulating agent (e.g., LPS) to determine the optimal concentration for consistent activation.
-
Use a positive control like Keyhole Limpet Hemocyanin (KLH) for assay characterization and to ensure consistency.[1]
-
-
Monitor Antibody Aggregation:
-
Characterize the aggregation state of therapeutic antibodies before use in assays.[5]
-
Include controls with known low and high aggregation levels to assess the impact on DC activation.
-
Issue 2: High Background in Flow Cytometry Analysis
Q: My flow cytometry data shows high background staining, making it difficult to distinguish the positive population. What could be the cause and how can I fix it? [9][10][11][12]
A: High background in flow cytometry can obscure real signals and is often caused by non-specific antibody binding or issues with sample preparation and instrument settings.
Potential Causes:
-
Non-Specific Antibody Binding: Antibodies can bind non-specifically to Fcγ receptors present on dendritic cells.[10]
-
Excessive Antibody Concentration: Using too much antibody increases the likelihood of non-specific binding.[9][11]
-
Inadequate Washing: Insufficient washing can leave unbound antibodies in the sample, contributing to background noise.[9]
-
Cell Autofluorescence: Dead cells and cellular debris can exhibit autofluorescence, leading to high background.[12]
-
Instrument Settings: Incorrect settings for gain and offset on the flow cytometer can amplify background noise.[9]
Troubleshooting Solutions:
-
Block Fcγ Receptors:
-
Pre-incubate cells with an FcR blocking reagent to prevent non-specific antibody binding.[10]
-
-
Titrate Antibodies:
-
Optimize Washing Steps:
-
Include a Viability Dye:
-
Use a viability dye (e.g., PI, DAPI, 7-AAD) to exclude dead cells from the analysis, as they can contribute to non-specific binding and autofluorescence.[12]
-
-
Optimize Instrument Settings:
Issue 3: Inconsistent Cytokine Secretion by Dendritic Cells
Q: I am observing significant well-to-well and day-to-day variability in the levels of cytokines (e.g., IL-12, TNF-α, IL-6) secreted by my DCs. What are the potential reasons? [13][14][15][16]
A: Variability in cytokine measurements is a common challenge in DC bioassays and can arise from multiple sources, including biological variability and technical inconsistencies in the assay procedure.
Potential Causes:
-
Biological Variability: There is inherent biological variability in cytokine production between donors and even within the same donor on different days.[14][17]
-
Cell Culture Conditions: The choice of culture media and supplements can significantly impact DC phenotype and function, including cytokine secretion.[18]
-
Assay Platform and Protocol: Different cytokine measurement platforms (e.g., ELISA, Luminex) have inherent variability, and there is often a lack of standardization among analytical methods.[13][15]
-
Sample Handling and Storage: The stability of cytokines can be affected by sample processing and storage conditions.[16] Quick processing and freezing of samples are recommended to avoid false positive results.[16]
Troubleshooting Solutions:
-
Standardize Cell Culture:
-
Use a consistent and optimized culture medium. For example, some studies have shown that specific commercial media supplemented with human AB serum can yield higher levels of maturation markers.[18]
-
-
Include Appropriate Controls:
-
Always include positive and negative controls in your experiments to assess the dynamic range of the assay and normalize results.
-
-
Consistent Assay Protocol:
-
Proper Sample Handling:
-
Process and freeze samples promptly after collection to maintain cytokine stability.[16]
-
Minimize freeze-thaw cycles, as they can degrade certain cytokines.
-
Data Summary Tables
Table 1: Recommended Reagent Concentrations for Mo-DC Differentiation and Maturation
| Reagent | Recommended Concentration | Reference |
| rhIL-4 | 10 ng/mL | [1] |
| rhGM-CSF | 100 ng/mL | [1] |
| LPS (for maturation) | 60 EU/ml | [18] |
| IFN-γ (for maturation) | 2000 IU/ml | [18] |
Table 2: Typical Cell Densities and Ratios for DC Bioassays
| Assay Parameter | Recommended Value | Reference |
| Mo-DC Differentiation Seeding Density | 3x10^6 cells/ml | [1] |
| Transwell Assay Seeding Density | 1 x 10^5 to 5 x 10^5 cells per insert | [3] |
| DC:T Cell Co-culture Ratio | 1:10 (can be optimized) | [4] |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol outlines the differentiation of moDCs from peripheral blood mononuclear cells (PBMCs).[1][7]
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using standard density gradient centrifugation.
-
Isolate CD14+ Monocytes: Isolate CD14+ monocytes from the PBMC population using magnetic bead separation.
-
Differentiate Monocytes:
-
Induce Maturation (Optional):
-
For maturation, on day 5, add a maturation stimulus such as LPS (e.g., 60 EU/ml) and IFN-γ (e.g., 2000 IU/ml) to the culture.[18]
-
Incubate for an additional 24-48 hours.
-
Protocol 2: Dendritic Cell Activation Assay using Flow Cytometry
This protocol describes the assessment of DC activation by measuring the expression of cell surface markers.[1][7]
-
Prepare Mo-DCs: Generate immature moDCs as described in Protocol 1.
-
Stimulate DCs:
-
Seed the immature moDCs in a 96-well plate.
-
Add the test compound (e.g., therapeutic antibody) or a positive control (e.g., KLH) at the desired concentration.
-
Incubate for 48 hours at 37°C and 5% CO2.[1]
-
-
Stain for Surface Markers:
-
Harvest the cells and wash them with a suitable buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with fluorochrome-conjugated antibodies against DC activation markers (e.g., CD40, CD80, CD86, CD83, DC-SIGN/CD209) for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Acquire and Analyze Data:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
-
Visualizations
Figure 1. Experimental Workflow for DC Activation Assay
Figure 2. Troubleshooting High Background in Flow Cytometry
Figure 3. Simplified CCL21/CCR7 Signaling Pathway in DC Migration
References
- 1. Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluation of in vitro Assays to Assess the Modulation of Dendritic Cells Functions by Therapeutic Antibodies and Aggregates [frontiersin.org]
- 7. Frontiers | Development and characterization of dendritic cell internalization and activation assays contributing to the immunogenicity risk evaluation of biotherapeutics [frontiersin.org]
- 8. Validation of a Dendritic Cell and CD4+ T Cell Restimulation Assay Contributing to the Immunogenicity Risk Evaluation of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. フローサイトメトリートラブルシューティングガイド [sigmaaldrich.com]
- 12. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Between-day reliability of cytokines and adipokines for application in research and practice [frontiersin.org]
- 15. Variability in the Laboratory Measurement of Cytokines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 16. Cytokines: From Clinical Significance to Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Optimizing parameters for clinical-scale production of high IL-12 secreting dendritic cells pulsed with oxidized whole tumor cell lysate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of DDAG and Andrographolide
For Immediate Release
This guide provides a detailed comparison of the anti-inflammatory properties of two prominent diterpenoid lactones derived from the plant Andrographis paniculata: 14-Deoxy-11,12-didehydroandrographolide (DDAG) and andrographolide (B1667393). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their mechanisms of action, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of DDAG and andrographolide on key inflammatory mediators. The half-maximal inhibitory concentration (IC50) values are presented to compare the potency of the two compounds.
| Inflammatory Mediator | DDAG (IC50) | Andrographolide (IC50) | Notes |
| Nitric Oxide (NO) | 94.12 ± 4.79 µM | 7.4 µM | Andrographolide is significantly more potent in inhibiting NO production in LPS-stimulated RAW 264.7 macrophages. |
| Tumor Necrosis Factor-alpha (TNF-α) | Data not available | 23.3 µM | Andrographolide's ability to inhibit TNF-α has been quantified. |
| Interleukin-6 (IL-6) | Data not available | ~3 µM - 12.2 µM | Andrographolide demonstrates potent inhibition of the pro-inflammatory cytokine IL-6. |
Mechanisms of Anti-inflammatory Action
Both DDAG and andrographolide exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Their primary mechanisms of action include the inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and cyclooxygenase-2 (COX-2). In an unstimulated state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
Both DDAG and andrographolide have been shown to inhibit the activation of NF-κB.[1] Andrographolide, in particular, has been reported to covalently modify the p50 subunit of NF-κB, thereby preventing its binding to DNA.[2]
NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1, which in turn processes the pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[3] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., LPS) that upregulates the expression of NLRP3 and pro-IL-1β, followed by an activation signal that triggers the assembly of the inflammasome complex.[3]
Both DDAG and andrographolide have been found to inhibit the activation of the NLRP3 inflammasome, thereby reducing the secretion of IL-1β and IL-18.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory effects of DDAG and andrographolide.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
Objective: To quantify the inhibitory effect of test compounds on lipopolysaccharide (LPS)-induced NO production in murine macrophages.
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of DDAG or andrographolide. The cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response and NO production. A set of wells without LPS serves as a negative control.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
50 µL of cell culture supernatant is transferred to a new 96-well plate.
-
50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) is added to each well and incubated for 10 minutes at room temperature, protected from light.
-
50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well and incubated for another 10 minutes.
-
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To assess the effect of test compounds on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Methodology:
-
Cell Treatment and Lysis:
-
Cells (e.g., RAW 264.7 or other suitable cell lines) are treated with DDAG or andrographolide followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α).
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software and normalized to the loading control.
-
NLRP3 Inflammasome Activation Assay
Objective: To evaluate the inhibitory effect of test compounds on the activation of the NLRP3 inflammasome.
Methodology:
-
Cell Culture and Priming:
-
Immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 monocytes (differentiated into macrophages with PMA) are commonly used.
-
Cells are primed with LPS (e.g., 1 µg/mL for 4 hours) to upregulate NLRP3 and pro-IL-1β expression.
-
-
Compound Treatment: Cells are treated with various concentrations of DDAG or andrographolide for a specified period before or during the activation step.
-
NLRP3 Activation: The inflammasome is activated with a second signal, such as ATP (5 mM) or nigericin (B1684572) (10 µM), for a short duration (e.g., 30-60 minutes).
-
Sample Collection: The cell culture supernatants are collected to measure secreted IL-1β, and the cell lysates are prepared to analyze intracellular protein levels.
-
IL-1β Measurement: The concentration of mature IL-1β in the supernatant is quantified using an ELISA kit according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates can be analyzed by Western blotting for the cleaved (active) form of caspase-1 (p20) and mature IL-1β (p17).
Conclusion
Both DDAG and andrographolide demonstrate significant anti-inflammatory properties through the modulation of key signaling pathways, including NF-κB and the NLRP3 inflammasome. Based on the available quantitative data, andrographolide appears to be a more potent inhibitor of nitric oxide production. Further quantitative studies are required to directly compare their inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6 to provide a more complete picture of their relative therapeutic potential. The detailed experimental protocols provided herein offer a standardized framework for conducting such comparative investigations.
References
A Head-to-Head Comparison of Octyl-D-2-Hydroxyglutarate and Dexamethasone in a Murine Asthma Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of a novel metabolic modulator, octyl-D-2-hydroxyglutarate (Octyl-D-2HG), and the corticosteroid standard-of-care, dexamethasone (B1670325), in preclinical murine models of allergic asthma. The information presented herein is based on available experimental data to assist researchers in evaluating their distinct mechanisms and therapeutic outcomes.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and eosinophilic inflammation. While corticosteroids like dexamethasone are potent and widely used anti-inflammatory agents, their long-term use is associated with significant side effects. This has spurred the search for novel therapeutic agents with different mechanisms of action. One such emerging candidate is D-2-hydroxyglutarate (D2HG), an endogenous metabolite that has been shown to regulate immune responses. This guide focuses on a cell-permeable form, octyl-D-2HG, and compares its efficacy with dexamethasone in preclinical asthma models.
Experimental Methodologies
The following protocols outline typical methodologies used in murine models of allergic asthma to evaluate the efficacy of therapeutic compounds. It is important to note that direct comparative studies between octyl-D-2HG and dexamethasone have not been extensively published; therefore, the protocols are based on separate studies.
Murine Model of Allergic Asthma
A common approach to induce an asthma-like phenotype in mice involves sensitization and challenge with an allergen.
1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation: This is a classic model for inducing a Th2-dominant inflammatory response.
-
Animals: BALB/c mice (female, 6-8 weeks old) are frequently used due to their robust Th2 response.[1]
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant like aluminum hydroxide (B78521) on days 0 and 14.[1][2]
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA (e.g., 1-6% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days (e.g., days 14-17 or 28-30).[1][2][3]
2. Alternaria-Induced Allergic Airway Inflammation: Alternaria alternata is a clinically relevant fungal allergen.
-
Sensitization and Challenge: Mice are exposed to Alternaria extract via intranasal administration to induce allergic sensitization.[4]
Treatment Administration
-
Octyl-D-2-Hydroxyglutarate (Octyl-D-2HG): In the Alternaria model, octyl-D-2HG was administered intranasally prior to allergen exposure.[4]
-
Dexamethasone: Dexamethasone is typically administered via intraperitoneal injection or oral gavage.[1] Treatment often commences one day before the first allergen challenge and continues throughout the challenge period at doses ranging from 1 to 5 mg/kg.[1][2][5]
Outcome Measures
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor like methacholine (B1211447) is measured using techniques such as whole-body plethysmography.[1]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The airways are lavaged to collect BALF. Total and differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes) are performed to assess airway inflammation.[1][2]
-
Cytokine Analysis: Levels of key cytokines (e.g., IL-4, IL-5, IL-13, IL-17) in BALF or lung homogenates are measured by ELISA.[2]
-
Immunoglobulin E (IgE) Levels: Allergen-specific IgE levels in the serum are quantified by ELISA.[2][4]
-
Lung Histology: Lung tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess pathological changes.[2]
Data Presentation: Head-to-Head Comparison
The following tables summarize the reported effects of octyl-D-2HG and dexamethasone on key asthma-related parameters.
Table 1: Effect on Airway Inflammation and Hyperresponsiveness
| Parameter | Octyl-D-2-Hydroxyglutarate (in Alternaria model) | Dexamethasone (in OVA and HDM models) |
| Airway Hyperresponsiveness (AHR) | Significantly attenuated.[4] | Abrogated.[5] |
| Total Cells in BALF | Not specified. | Significantly reduced.[1] |
| Eosinophils in BALF | Not specified, but reduces Th2 polarization which drives eosinophilia.[4] | Significantly reduced.[1][2] |
| Neutrophils in BALF | Not specified. | Significantly reduced or no effect depending on the model.[1][2] |
| Mucus Production | Not specified. | Reduced.[2] |
Table 2: Effect on Immune Cell Populations and Mediators
| Parameter | Octyl-D-2-Hydroxyglutarate | Dexamethasone |
| Th2 Cells (IL-4, IL-5, IL-13 producing) | Reduced polarization in mediastinal lymph nodes.[4] | Reduced levels of Th2 cytokines (IL-4, IL-5, IL-13) in BALF.[2] |
| Tfh13 and Tfh2 Cells | Reduced polarization.[4] | Not typically reported. |
| T Follicular Regulatory (Tfr) Cells | Promoted differentiation.[4] | Not typically reported. |
| IgE+ Germinal Center B Cells and Plasma Cells | Impaired differentiation.[4] | Not specified. |
| Antigen-Specific IgE | Reduced levels in the airway.[4] | Reduced serum levels.[2] |
| Mast Cell Degranulation | Indicated suppression (reduced MCPT-1).[4] | Not specified. |
Mechanisms of Action
The two compounds exert their anti-inflammatory effects through distinct signaling pathways.
Octyl-D-2-Hydroxyglutarate
Octyl-D-2HG is a cell-permeable form of D-2-hydroxyglutarate, a metabolite that acts as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases.[4] This inhibition can lead to epigenetic modifications that alter gene expression in immune cells. In the context of allergic asthma, D-2HG is thought to modulate the function of dendritic cells (DCs), leading to a reduction in the polarization of T helper 2 (Th2) and T follicular helper 13 (Tfh13) cells.[4] It also promotes the differentiation of T follicular regulatory (Tfr) cells, which can suppress IgE production.[4] This ultimately impairs the differentiation of IgE-producing B cells and reduces allergic sensitization.[4]
Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid. Its primary mechanism of action involves binding to cytosolic glucocorticoid receptors (GR).[6][7] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates gene expression.[6][8] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, such as IL-1, IL-6, and TNF-α.[6][8] Dexamethasone also inhibits phospholipase A2, an enzyme involved in the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6] In asthma, this broad anti-inflammatory action reduces airway inflammation, edema, and mucus production.[7]
Visualizations
Experimental Workflow for Murine Asthma Model
Caption: Generalized experimental workflow for a murine model of allergic asthma.
Signaling Pathway of Octyl-D-2-Hydroxyglutarate in Allergic Sensitization
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. D-2-hydroxyglutarate suppresses allergic sensitization in a murine model of experimental asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A combination of dexamethasone and anti-IL17A treatment can alleviate diesel exhaust particle (DEP)-induced steroid insensitive asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dexamethasone? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Validating the Anticancer Activity of 14-Deoxy-11,12-didehydroandrographolide in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer activity of 14-Deoxy-11,12-didehydroandrographolide (DDA), a derivative of andrographolide (B1667393), in the context of established chemotherapeutic agents. Due to the limited availability of direct comparative in vivo studies for DDA, this guide leverages data from its parent compound, andrographolide, and other derivatives, alongside robust data for standard anticancer drugs in xenograft models.
Comparative Efficacy in Xenograft Models
The following tables summarize the in vivo anticancer activity of andrographolide and standard chemotherapeutic agents across various cancer types. While specific quantitative data for DDA in these models is not extensively documented in publicly available literature, the data for andrographolide provides a relevant benchmark.
Table 1: Anticancer Activity in Colon Cancer Xenograft Models
| Compound | Cell Line | Dosage and Administration | Key Quantitative Outcomes |
| Andrographolide | HCT116 | Not specified | Suppressed tumor growth. |
| Cisplatin | LoVo | 3 mg/kg, intraperitoneal injection, every three days | Significant tumor growth inhibition. |
| Cisplatin | CT-26 | Not specified | Significantly inhibited tumor growth.[1] |
Table 2: Anticancer Activity in Breast Cancer Xenograft Models
| Compound | Cell Line | Dosage and Administration | Key Quantitative Outcomes |
| Andrographolide | 4T1 | Not specified | 2.0-4.3% decrease in tumor weight.[2] |
| Andrographolide | MDA-MB-231 | Not specified | Dramatically reduced tumor volume and weight.[3] |
| Paclitaxel | MDA-MB-231 | 40 mg/kg | Significant decrease in tumor volume compared to control.[2] |
Table 3: Anticancer Activity in Leukemia Xenograft Models
| Compound | Cell Line | Dosage and Administration | Key Quantitative Outcomes |
| Doxorubicin (B1662922) | MA9-NRas | 1.5 mg/kg doxorubicin with 50 mg/kg cytarabine | Greatly improved survival, with nearly half the mice remaining leukemia-free.[4] |
| Doxorubicin | EL4 | 4 mg/kg/week for 3 weeks | Significantly inhibited tumor growth.[5] |
Experimental Protocols
This section outlines a generalized experimental protocol for evaluating the anticancer activity of a test compound, such as DDA, in a subcutaneous xenograft model.
1. Cell Culture and Animal Models:
-
Cell Lines: Human cancer cell lines (e.g., HCT116 for colon cancer, MDA-MB-231 for breast cancer, U937 for leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice, such as athymic nude mice or SCID mice, typically 4-6 weeks old, are used for tumor implantation.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a sterile medium, often mixed with Matrigel, is injected subcutaneously into the flank of each mouse.
3. Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
The test compound (e.g., DDA) is administered according to a predetermined schedule, dosage, and route (e.g., intraperitoneal, oral).
-
Control groups receive the vehicle used to dissolve the test compound.
-
Positive control groups are treated with a standard chemotherapeutic agent (e.g., cisplatin, paclitaxel, doxorubicin).
4. Efficacy Evaluation:
-
Tumor Growth: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula: Tumor Volume = (Width² x Length) / 2 is commonly used.
-
Tumor Weight: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Body Weight: Animal body weights are monitored regularly as an indicator of systemic toxicity.
5. Statistical Analysis:
-
Statistical tests, such as t-tests or ANOVA, are used to determine the significance of the differences in tumor growth between the treatment and control groups.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Andrographolide and its derivatives, including DDA, are known to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways implicated are the PI3K/Akt/mTOR pathway and the NF-κB pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by DDA.
Caption: NF-κB Signaling Pathway Inhibition by DDA.
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft study to evaluate the anticancer activity of a test compound.
Caption: Xenograft Model Experimental Workflow.
References
- 1. Cytotoxic data of 14-deoxy-11, 12-didehydroandrographolide (14-DDA), double transfection and DDIT3 silencing data in T-47D breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anti-tumor effects of andrographolide in 4T1 breast cancer cells-challenged mice - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Andrographolide and 14-deoxy-11, 12-didehydroandrographolide inhibit cytochrome P450s in HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antiviral Spectrum of 3-Deazaguanine (DDAG) and Oseltamivir
A comprehensive review of the in vitro and in vivo antiviral activities of the broad-spectrum agent 3-Deazaguanine and the targeted influenza inhibitor oseltamivir (B103847), supported by experimental data and mechanistic insights.
This guide provides a detailed comparative analysis of the antiviral spectrum of 3-Deazaguanine (DDAG), a synthetic guanine (B1146940) analog, and oseltamivir, a widely used neuraminidase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at the efficacy, mechanisms of action, and experimental validation of these two antiviral compounds.
Executive Summary
3-Deazaguanine (DDAG) demonstrates a broad antiviral spectrum, exhibiting inhibitory activity against a range of both RNA and DNA viruses. In contrast, oseltamivir's activity is highly specific, targeting the neuraminidase enzyme of influenza A and B viruses. While oseltamivir is a cornerstone of influenza treatment and prophylaxis, the broad-spectrum nature of DDAG suggests its potential as a lead compound for the development of therapeutics against a wider array of viral pathogens. This comparison synthesizes available quantitative data, details the experimental protocols for antiviral assessment, and visualizes the distinct mechanisms of action of each compound.
Data Presentation: Antiviral Activity
The following tables summarize the in vitro antiviral activity of 3-Deazaguanine (DDAG) and oseltamivir against a panel of viruses. The 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) values are presented to quantify the potency of each compound. It is important to note that quantitative data for DDAG is less abundant in recent literature compared to the extensively studied oseltamivir.
Table 1: Antiviral Spectrum and Potency of 3-Deazaguanine (DDAG)
| Virus Family | Virus | Assay Type | Cell Line | EC₅₀ / IC₅₀ (µM) | Reference |
| Picornaviridae | Enterovirus D68 (2014 clinical isolate) | CPE Reduction | RD | 7-13 | [1] |
| Picornaviridae | Enterovirus D68 (1962 strain) | CPE Reduction | RD | 7-13 | [1] |
| Picornaviridae | Rhinovirus 87 | CPE Reduction | RD | 7-13 | [1] |
| Orthomyxoviridae | Influenza A | Not specified | In vitro | Qualitative | [2][3] |
| Orthomyxoviridae | Influenza B | Not specified | In vitro | Qualitative | [2][3] |
| Paramyxoviridae | Parainfluenza virus | Not specified | In vitro | Qualitative | [2][3] |
| Adenoviridae | Adenovirus | Not specified | In vitro | Qualitative | [2] |
| Herpesviridae | Herpes simplex virus | Not specified | In vitro | Qualitative | [2] |
| Poxviridae | Vaccinia virus | Not specified | In vitro | Qualitative | [2] |
Table 2: Antiviral Spectrum and Potency of Oseltamivir
| Virus Family | Virus Strain | Assay Type | IC₅₀ (nM) | Reference |
| Orthomyxoviridae | Influenza A/H1N1 | Neuraminidase Inhibition | 1.34 | [4] |
| Orthomyxoviridae | Influenza A/H3N2 | Neuraminidase Inhibition | 0.67 | [4] |
| Orthomyxoviridae | Influenza B | Neuraminidase Inhibition | 13.0 | [4] |
Mechanisms of Action
The antiviral mechanisms of DDAG and oseltamivir are fundamentally different, reflecting their respective broad-spectrum and targeted activities.
3-Deazaguanine (DDAG): A Multi-Targeted Approach
DDAG, as a guanine analog, is thought to interfere with multiple cellular and viral processes that are essential for viral replication. Its proposed mechanisms of action include:
-
Inhibition of DNA and Protein Synthesis: Early studies indicated that DDAG can inhibit the synthesis of both DNA and proteins within host cells, thereby creating an unfavorable environment for viral replication.[5]
-
Inhibition of Translation Initiation: DDAG has been shown to alter polyribosome sedimentation profiles, suggesting an inhibition of the initiation of protein translation.[5]
-
Interference with Viral RNA Capping: More recent research on its activity against SARS-CoV-2 suggests that the triphosphate form of 3-deazaguanosine (B53920) (a derivative of DDAG) may inhibit the 5'-capping of viral RNA, a critical step for RNA stability and translation.[6][7]
Oseltamivir: A Specific Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. Its mechanism is highly specific to influenza viruses:
-
Neuraminidase Inhibition: Oseltamivir carboxylate is a competitive inhibitor of the viral neuraminidase enzyme.[8] This enzyme is crucial for the release of newly formed viral particles from the surface of infected cells.
-
Halting Viral Spread: By blocking neuraminidase, oseltamivir prevents the budding of new virions, thus limiting the spread of the infection to other cells in the respiratory tract.[8]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures, the following diagrams were generated using Graphviz.
Experimental Protocols
The antiviral activity data presented in this guide are primarily derived from in vitro cell-based assays. The following are detailed methodologies for two common assays used to evaluate antiviral efficacy.
Plaque Reduction Assay
This assay is a standard method to determine the ability of a compound to inhibit the lytic cycle of a virus.
1. Cell Seeding:
-
Appropriate host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) are seeded in 6-well or 12-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
2. Virus Infection:
-
The cell monolayer is washed with phosphate-buffered saline (PBS).
-
A standardized amount of virus (e.g., 100 plaque-forming units, PFU) is added to each well.
-
The plates are incubated for 1 hour to allow for viral adsorption to the cells.
3. Compound Treatment and Overlay:
-
After the adsorption period, the virus inoculum is removed.
-
The cell monolayer is washed with PBS to remove unadsorbed virus.
-
A semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel) is added to each well. This medium contains various concentrations of the test compound (e.g., DDAG or oseltamivir). Control wells receive the overlay medium without the compound. The semi-solid nature of the overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized areas of cell death (plaques).
4. Incubation:
-
The plates are incubated for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
5. Plaque Visualization and Quantification:
-
The overlay is removed, and the cell monolayer is fixed with a solution such as 4% formaldehyde.
-
The cells are then stained with a dye like crystal violet, which stains viable cells. Plaques appear as clear zones where cells have been lysed by the virus.
-
The number of plaques in each well is counted. The percent inhibition for each compound concentration is calculated relative to the virus control (no compound). The IC₅₀ value is then determined by regression analysis of the dose-response curve.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
1. Cell Seeding:
-
Host cells are seeded in 96-well microtiter plates and incubated to form a semi-confluent monolayer.
2. Compound and Virus Addition:
-
The culture medium is removed, and serial dilutions of the test compound are added to the wells.
-
A standardized amount of virus, known to cause significant CPE within a few days, is then added to each well (except for cell control wells).
3. Incubation:
-
The plates are incubated for a period that allows for the development of CPE in the virus control wells (typically 3-5 days).
4. Assessment of Cell Viability:
-
Cell viability is assessed using a variety of methods. A common method is the addition of a tetrazolium salt dye (e.g., MTT or MTS), which is converted by metabolically active (viable) cells into a colored formazan (B1609692) product.
-
The absorbance of the colored product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
5. Data Analysis:
-
The percent protection for each compound concentration is calculated relative to the cell control (100% viability) and virus control (0% protection). The EC₅₀ value is determined by regression analysis of the dose-response curve.
Conclusion
This comparative analysis highlights the distinct antiviral profiles of 3-Deazaguanine (DDAG) and oseltamivir. Oseltamivir is a highly effective and specific inhibitor of influenza A and B viruses, acting through the well-characterized mechanism of neuraminidase inhibition. Its narrow spectrum is a testament to its targeted design.
In contrast, DDAG exhibits a much broader spectrum of antiviral activity, with reported efficacy against a variety of RNA and DNA viruses. Its multi-targeted mechanism, likely involving the disruption of fundamental cellular and viral processes such as nucleic acid and protein synthesis, as well as viral RNA capping, underpins its wide-ranging effects. However, the available quantitative data for DDAG is limited, particularly in recent literature, which underscores the need for further modern, standardized in vitro and in vivo studies to fully characterize its antiviral potential.
For drug development professionals, oseltamivir serves as a model for a successful, targeted antiviral therapy. DDAG, on the other hand, represents a class of broad-spectrum antiviral candidates that, with further investigation and optimization to improve specificity and reduce potential host cell toxicity, could form the basis for developing countermeasures against a wider range of existing and emerging viral threats.
References
- 1. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of 3-Deazaguanine, 3-Deazaguanosine, and 3-Deazaguanylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral activity of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Changes within Conserved Region III of the Herpes Simplex Virus and Human Cytomegalovirus DNA Polymerases Confer Resistance to 4-Oxo-Dihydroquinolines, a Novel Class of Herpesvirus Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Susceptibility of Variant Influenza A(H3N2)v Viruses Isolated in the United States from 2011 to 2013 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and HPTLC Methods for the Quantification of 1,2-Diacyl-sn-glycerol (DDAG)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of 1,2-diacyl-sn-glycerol (DDAG), a key lipid second messenger and an important intermediate in metabolic pathways. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantitative data in research, development, and quality control settings. This document outlines the experimental protocols and presents a summary of validation parameters to aid in the selection of the most suitable methodology for specific analytical needs.
Introduction to DDAG Quantification
1,2-Diacyl-sn-glycerols (DDAGs) are crucial signaling molecules involved in a multitude of cellular processes.[1] Their accurate quantification is essential for understanding various physiological and pathological conditions. Both HPLC and HPTLC are powerful chromatographic techniques suitable for the quantification of lipids like DDAG.[2][3] HPLC offers high resolution and sensitivity, while HPTLC provides high throughput and cost-effectiveness.[4][5] A cross-validation of these methods is crucial to ensure the accuracy and reliability of the data, especially when transferring methods between laboratories or for different stages of drug development.
Experimental Workflow for Method Cross-Validation
The process of cross-validating HPLC and HPTLC methods for DDAG quantification involves several key stages, from sample preparation to statistical comparison of the results. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for the cross-validation of HPLC and HPTLC methods for DDAG analysis.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of diacylglycerols using HPLC and HPTLC.
HPLC Method Protocol
This protocol outlines a general procedure for the analysis of DDAGs, which may require derivatization for UV detection.[6]
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable method, such as the Bligh and Dyer or Folch method.
-
Derivatization (for UV/Vis Detection): To enhance detection, the hydroxyl group of DDAGs can be derivatized. For example, using 3,5-dinitrobenzoyl chloride to introduce a chromophore.[6]
-
Chromatographic Conditions:
-
Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm) is often used for separating lipid classes.[6] Reversed-phase columns (e.g., C18) can also be used, especially for separating molecular species.[7]
-
Mobile Phase: A gradient of hexane (B92381) and isopropanol (B130326) or another suitable solvent system. For reversed-phase, a gradient of acetonitrile (B52724) and isopropanol with additives like formic acid and ammonium (B1175870) acetate (B1210297) might be used.[7]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.
-
-
Detection:
-
UV/Vis: At a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for 3,5-dinitrobenzoyl derivatives).[6]
-
Evaporative Light Scattering Detector (ELSD): Suitable for non-derivatized lipids.
-
Mass Spectrometry (MS): Provides high sensitivity and specificity, allowing for the identification of different DDAG molecular species.[7][8]
-
-
Quantification: Create a calibration curve using a certified DDAG standard, plotting peak area against concentration.
HPTLC Method Protocol
This protocol describes a general approach for the quantification of DDAGs using HPTLC with densitometric analysis.[9]
-
Lipid Extraction: As with the HPLC method, extract total lipids from the sample.
-
Sample Application: Apply the extracted lipid samples and DDAG standards as bands onto an HPTLC silica gel plate (e.g., silica gel 60 F254) using an automated applicator.
-
Chromatogram Development: Develop the plate in a twin-trough chamber saturated with a suitable mobile phase, such as a mixture of hexane, diethyl ether, and acetic acid.[10]
-
Post-Chromatographic Derivatization: After development, dry the plate and visualize the separated lipid bands by spraying with a reagent like primuline (B81338) and viewing under UV light.[11]
-
Densitometric Scanning: Quantify the DDAG bands by scanning the plate with a densitometer at a specific wavelength.
-
Quantification: Generate a calibration curve by plotting the peak area of the DDAG standards against their concentrations.
Comparison of Method Performance
The cross-validation of analytical methods involves comparing key performance parameters to ensure that both methods provide equivalent results within acceptable limits. The following table summarizes typical validation parameters for HPLC and HPTLC methods for diacylglycerol quantification, compiled from various sources.
| Parameter | HPLC | HPTLC | Comments |
| Principle | Separation in a packed column based on partitioning between a stationary and a mobile phase.[2][12] | Separation on a thin layer of adsorbent material through adsorption chromatography.[2][3] | The different separation mechanisms (partition vs. adsorption) make these techniques complementary.[4] |
| Linearity (R²) | Typically > 0.99 | Typically > 0.99 | Both methods can provide excellent linearity over a defined concentration range. |
| Precision (%RSD) | < 5% | < 10% | HPLC generally offers higher precision due to full automation of the injection and separation process.[6] |
| Accuracy (% Recovery) | 95-105% | 90-110% | Both methods can achieve high accuracy, with HPTLC recovery being satisfactory for many applications.[9] |
| Limit of Quantification (LOQ) | Low ng to pg range, especially with MS detection.[1] | Low to mid ng range. | HPLC coupled with MS offers superior sensitivity compared to HPTLC with densitometry. |
| Sample Throughput | Sequential analysis, one sample at a time. | Multiple samples can be analyzed simultaneously on a single plate. | HPTLC has a significant advantage in sample throughput. |
| Solvent Consumption | Higher per sample. | Lower per sample. | HPTLC is considered a more environmentally friendly "green" technique. |
| Cost | Higher initial instrument cost and maintenance. | Lower initial instrument cost. | HPTLC can be a more cost-effective option, particularly for screening large numbers of samples. |
Conclusion
Both HPLC and HPTLC are viable and robust techniques for the quantification of DDAG. The choice between the two methods depends on the specific requirements of the analysis.
-
HPLC is the preferred method when high sensitivity, precision, and resolution are paramount, especially for complex matrices or when analyzing individual molecular species of DDAG. The coupling of HPLC with mass spectrometry provides unparalleled specificity and low detection limits.[1][8]
-
HPTLC is an excellent alternative when high sample throughput and cost-effectiveness are the primary considerations.[3] It is particularly well-suited for screening large numbers of samples, for quality control applications, and in laboratories with limited budgets.
A thorough cross-validation is essential to ensure that an alternative method (e.g., HPTLC) can produce results that are statistically comparable to an established reference method (e.g., HPLC). This process ensures data integrity and reliability across different analytical platforms.
References
- 1. benchchem.com [benchchem.com]
- 2. saapjournals.org [saapjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 6. An HPLC assay for sn-1,2-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 8. HPLC-MS/MS Methods for Diacylglycerol and Sphingolipid Molecular Species in Skeletal Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a High-Performance Thin-Layer Chromatography Method for the Quantification of Alkyl Glycerolipids and Alkenyl Glycerolipids from Shark and Chimera Oils and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. jst.org.in [jst.org.in]
A Comparative Analysis of DDAG and Other NF-κB Inhibitors in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Mechanism
The transcription factor nuclear factor-kappa B (NF-κB) is a cornerstone of the inflammatory response, making it a critical target for therapeutic intervention in a host of inflammatory diseases.[1][2][3] Its activation triggers the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][4] Consequently, a diverse array of inhibitors targeting the NF-κB signaling pathway has been developed and investigated. This guide provides a comparative overview of the efficacy of Dehydroxymethylepoxyquinomicin (DDAG), also known as DHMEQ, against other prominent NF-κB inhibitors—TPCA-1, BAY 11-7082, and SC75741—in various inflammatory models.
Mechanism of Action: A Diverse Approach to NF-κB Inhibition
The inhibitors discussed herein target different nodes within the NF-κB signaling cascade, leading to varied specificities and potential off-target effects.
-
DDAG (DHMEQ): This compound uniquely inhibits NF-κB by directly binding to the Rel homology domain of NF-κB proteins, such as p65, thereby preventing their nuclear translocation and DNA binding.[5][6][7][8] This direct interaction with the transcription factor itself represents a distinct mechanism compared to inhibitors that act on upstream kinases.[8]
-
TPCA-1: As a selective inhibitor of IκB kinase β (IKKβ), TPCA-1 prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[9][10][11] This action effectively sequesters NF-κB in the cytoplasm, blocking its transcriptional activity.[12][13]
-
BAY 11-7082: This compound irreversibly inhibits the phosphorylation of IκBα, thus preventing the activation of NF-κB.[14][15][16][17] It has also been reported to inhibit the NLRP3 inflammasome, suggesting a broader anti-inflammatory profile.[14][15]
-
SC75741: This inhibitor acts by impairing the DNA binding of the NF-κB subunit p65.[18] This mechanism, similar to DDAG, targets the final step of NF-κB activation.
Below is a diagram illustrating the canonical NF-κB signaling pathway and the points of intervention for these inhibitors.
Caption: Canonical NF-κB signaling pathway and inhibitor targets.
Comparative Efficacy in Inflammatory Models
The following tables summarize the quantitative data on the efficacy of DDAG and other NF-κB inhibitors in various in vitro and in vivo inflammatory models.
In Vitro Studies
| Inhibitor | Cell Line | Inflammatory Stimulus | Assay | IC50 / Effective Concentration | Reference |
| DDAG (DHMEQ) | Human T-cell leukemia Jurkat cells | TNF-α | κB-luciferase | Inhibited NF-κB activity | [8] |
| Human liver cancer cells (HA22T/VGH, HuH-6) | - | NF-κB p65 DNA-binding | Dose-dependent decrease | [19] | |
| Anaplastic thyroid cancer cells | Taxanes | NF-κB nuclear translocation | Inhibition | [7] | |
| TPCA-1 | Human monocytes | LPS | Cytokine production | 170–320 nM | [10] |
| HNSCC cell lines (PCI1, PCI9, etc.) | TNF-α | IL-8 secretion | Blocked at IC10 | [11] | |
| RAW264.7 macrophages | LPS | Pro-inflammatory cytokine secretion | Downregulated | [12] | |
| BAY 11-7082 | - | TNF-α | IκBα phosphorylation | IC50 = 10 µM | [16] |
| Type-II alveolar epithelial cells | TNF-α | p65 nuclear translocation | Prevented | [17] | |
| SC75741 | - | Influenza virus | Cytokine/chemokine expression | Reduced | [18] |
In Vivo Studies
| Inhibitor | Animal Model | Inflammatory Condition | Dosage | Key Findings | Reference |
| DDAG (DHMEQ) | Mice | Collagen-induced rheumatoid arthritis | IP administration | Ameliorated arthritis | [8] |
| Nude mice | Anaplastic thyroid cancer xenograft | - | Greater inhibition of tumor growth (with taxanes) | [7] | |
| SCID mice | - | 4 or 12 mg/kg (IP) | Increased survival rate | [6] | |
| TPCA-1 | DBA/1 mice | Collagen-induced arthritis | 3–20 mg/kg (prophylactic) | Delayed disease onset | [10] |
| Mice | Chronic periodontitis | Intravenous injection | Inhibited inflammation and osteoclastogenesis | [9] | |
| BAY 11-7082 | C57BL/6 mice | Imiquimod-induced psoriasis-like dermatitis | 20 mg/kg (IP) | Reduced epidermal thickness and inflammation | [14] |
| Rat | Adjuvant arthritis | - | Decreased paw swelling | [20] | |
| SC75741 | Mice | Highly pathogenic avian influenza A (H5N1, H7N7) | 5 mg/kg/day (IV) or 15 mg/kg/day (IP) | Significantly protected against infection | [21] |
| Mice | H5N1 influenza | - | Reduced viral replication and cytokine expression | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter)
-
Cell Culture and Transfection: Human T-cell leukemia Jurkat cells are cultured under standard conditions.[8] Cells are then transfected with a κB-luciferase reporter plasmid, which contains multiple NF-κB binding sites upstream of the luciferase gene.
-
Inhibitor Treatment and Stimulation: Cells are pre-treated with varying concentrations of the NF-κB inhibitor (e.g., DDAG) for a specified duration. Subsequently, inflammation is induced by adding a stimulus like TNF-α.[8]
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in inhibitor-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB transcriptional activity.
In Vivo Collagen-Induced Arthritis Model
-
Induction of Arthritis: DBA/1 mice, which are susceptible to collagen-induced arthritis, are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant.[10] A booster injection is typically given after 21 days.
-
Inhibitor Administration: Prophylactic treatment with an NF-κB inhibitor (e.g., TPCA-1 at 3–20 mg/kg) or a vehicle control is initiated before the onset of clinical signs of arthritis.[10]
-
Clinical Assessment: The severity of arthritis is monitored regularly by scoring paw swelling and inflammation.
-
Histological Analysis: At the end of the study, joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
The following diagram outlines a general experimental workflow for evaluating the efficacy of NF-κB inhibitors.
Caption: General workflow for evaluating NF-κB inhibitors.
Conclusion
The available data indicates that DDAG, TPCA-1, BAY 11-7082, and SC75741 are all effective inhibitors of the NF-κB pathway, demonstrating anti-inflammatory properties in a range of preclinical models. DDAG and SC75741 stand out for their direct targeting of the NF-κB protein, while TPCA-1 and BAY 11-7082 act on the upstream IKK complex. The choice of inhibitor for a specific research or therapeutic application will depend on the desired specificity, the inflammatory context, and the potential for off-target effects. This guide provides a foundational comparison to aid researchers in their selection and experimental design. Further head-to-head studies would be beneficial for a more definitive comparative assessment of their therapeutic potential.
References
- 1. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Cellular and Animal Inflammatory Disease Models by NF-κB Inhibitor DHMEQ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. Inhibition of NF-κB by Dehydroxymethylepoxyquinomicin Suppresses Invasion and Synergistically Potentiates Temozolomide and γ-Radiation Cytotoxicity in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dehydroxymethylepoxyquinomicin, a novel nuclear Factor-kappaB inhibitor, enhances antitumor activity of taxanes in anaplastic thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. TPCA-1 negatively regulates inflammation mediated by NF-κB pathway in mouse chronic periodontitis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 11. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Treatment of Uncontrolled Inflammation through the Targeted Delivery of TPCA-1-Loaded Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portlandpress.com [portlandpress.com]
- 15. invivogen.com [invivogen.com]
- 16. BAY 11-7082 [sigmaaldrich.com]
- 17. BAY11-7082 inhibits the expression of tissue factor and plasminogen activator inhibitor-1 in type-II alveolar epithelial cells following TNF-α stimulation via the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antitumor effects of dehydroxymethylepoxyquinomicin, a novel nuclear factor-kappaB inhibitor, in human liver cancer cells are mediated through a reactive oxygen species-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. The NF-kappaB inhibitor SC75741 protects mice against highly pathogenic avian influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioavailability Study of Three Novel DDAG Formulations for Oral Administration
Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the bioavailability of three distinct oral formulations of the investigational compound DDAG: an immediate-release (IR) tablet, an extended-release (ER) capsule, and a lipid-based oral solution (LOS). The objective of this study is to elucidate the pharmacokinetic profiles of these formulations to inform future clinical development. The experimental data presented herein is derived from a randomized, crossover, single-dose study in healthy human volunteers.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of DDAG following a single oral administration of the three different formulations.
| Pharmacokinetic Parameter | Immediate-Release (IR) Tablet | Extended-Release (ER) Capsule | Lipid-Based Oral Solution (LOS) |
| Cmax (ng/mL) | 850 ± 150 | 450 ± 90 | 1100 ± 200 |
| Tmax (hr) | 1.5 ± 0.5 | 6.0 ± 1.2 | 0.8 ± 0.3 |
| AUC0-t (ng·hr/mL) | 4200 ± 800 | 5500 ± 1100 | 4800 ± 950 |
| AUC0-∞ (ng·hr/mL) | 4350 ± 820 | 5800 ± 1150 | 4900 ± 980 |
| t1/2 (hr) | 4.2 ± 0.8 | 8.5 ± 1.5 | 4.0 ± 0.7 |
| Relative Bioavailability (%) | 94.6 | 126.1 | 106.5 |
Data are presented as mean ± standard deviation. Relative bioavailability is calculated with the IR tablet as the reference formulation.
Experimental Protocols
A detailed methodology was followed for the key experiments cited in this guide.
1. Bioavailability Study Design
A single-center, open-label, randomized, single-dose, three-way crossover study was conducted in 24 healthy adult male and female volunteers. Each subject received a single oral dose of the DDAG IR tablet, ER capsule, and LOS in a randomized sequence, with a washout period of 7 days between each administration.
2. Dosing and Sample Collection
Following an overnight fast, subjects were administered a single dose of one of the three DDAG formulations with 240 mL of water. Blood samples (5 mL) were collected into K2EDTA tubes at pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma was separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
3. Bioanalytical Method
Plasma concentrations of DDAG were determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. The method involved a liquid-liquid extraction of DDAG and an internal standard from plasma, followed by chromatographic separation on a C18 column. The mass spectrometer was operated in multiple reaction monitoring (MRM) mode. The lower limit of quantification (LLOQ) was 1 ng/mL.
4. Pharmacokinetic Analysis
Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data. The maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax) were obtained directly from the observed data. The area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t) was calculated using the linear trapezoidal rule. The area under the curve from time zero to infinity (AUC0-∞) was calculated as AUC0-t + (Clast / λz), where Clast is the last quantifiable concentration and λz is the terminal elimination rate constant. The terminal half-life (t1/2) was calculated as 0.693 / λz.
Visualization of Pathways and Workflows
DDAG Signaling Pathway
The hypothetical mechanism of action of DDAG involves the activation of the Protein Kinase C (PKC) signaling pathway, a crucial regulator of various cellular processes.
Caption: DDAG-mediated activation of the Protein Kinase C (PKC) signaling cascade.
Experimental Workflow for Bioavailability Study
The following diagram outlines the key stages of the clinical bioavailability study.
Caption: Cross-over design for the comparative bioavailability study of DDAG formulations.
Validating the Inhibitory Effect of DDAG on Specific Cytokine Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel, hypothetical small molecule inhibitor, DDAG, against established biologic alternatives for the inhibition of key pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). The data presented is based on representative in vitro experimental findings for compounds with similar mechanisms of action.
Mechanism of Action at a Glance
DDAG is a conceptual small molecule designed to penetrate the cell membrane and inhibit intracellular signaling pathways, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) and IκB Kinase (IKK). These kinases are crucial for the activation of transcription factors like AP-1 and NF-κB, which drive the production of various pro-inflammatory cytokines. In contrast, the biologic alternatives are monoclonal antibodies that act extracellularly by either directly neutralizing the target cytokine or blocking its receptor.
dot
Caption: Comparative mechanisms of DDAG and biologic inhibitors.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of DDAG (represented by proxy small molecule inhibitors) and its biologic comparators against their respective target cytokines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the cytokine's activity or production by 50%.
Table 1: Inhibition of TNF-α Production
| Inhibitor | Mechanism of Action | Cell Type | Stimulant | IC50 |
| DDAG (p38 MAPK Inhibitor Proxy) | Intracellular p38 MAPK Inhibition | Human Monocytes | LPS | 1 µM[1] |
| Adalimumab | Extracellular TNF-α Neutralization | L929 cells | Human TNF-α | 80.9 pM[2] |
Table 2: Inhibition of IL-6 Production/Signaling
| Inhibitor | Mechanism of Action | Cell Type | Stimulant/Assay | IC50 |
| DDAG (IKK Inhibitor Proxy) | Intracellular IKK Inhibition | THP-1 Cells | LPS | 326 µM[3] |
| Tocilizumab | IL-6 Receptor Blockade | DS-1 cells | IL-6 | 812 pM[4] |
Table 3: Inhibition of IL-1β Production/Signaling
| Inhibitor | Mechanism of Action | Cell Type | Stimulant/Assay | IC50 |
| DDAG (p38 MAPK Inhibitor Proxy) | Intracellular p38 MAPK Inhibition | Human Monocytes | LPS | 1 µM[1] |
| Canakinumab | Extracellular IL-1β Neutralization | Human Primary Fibroblasts | Human IL-1β | ~40 pM[4] |
Experimental Protocols
The following is a standardized in vitro protocol for assessing the inhibitory effect of compounds on cytokine production in a human monocytic cell line.
dot
Caption: In vitro cytokine inhibition assay workflow.
Detailed Methodology: LPS-Induced Cytokine Production in THP-1 Cells
-
Cell Culture and Differentiation:
-
Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
To differentiate the monocytic THP-1 cells into a macrophage-like phenotype, they are treated with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.
-
-
Cell Plating:
-
Following differentiation, the adherent macrophage-like THP-1 cells are washed with phosphate-buffered saline (PBS), detached, and seeded into 96-well flat-bottom culture plates at a density of 5 x 10^4 cells per well in fresh, PMA-free RPMI-1640 medium. The cells are allowed to adhere for 24 hours.
-
-
Inhibitor Treatment:
-
A serial dilution of the test inhibitor (DDAG or monoclonal antibody) is prepared in the culture medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. The cells are pre-incubated for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Lipopolysaccharide (LPS) from E. coli is added to each well (except for the unstimulated control wells) to a final concentration of 1 µg/mL to induce an inflammatory response and cytokine production.
-
The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection and Cytokine Quantification:
-
After the incubation period, the plates are centrifuged to pellet any detached cells.
-
The cell culture supernatants are carefully collected for the measurement of TNF-α, IL-6, and IL-1β levels using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
The absorbance is read using a microplate reader at the appropriate wavelength.
-
A standard curve is generated using recombinant cytokine standards.
-
The concentration of each cytokine in the samples is determined from the standard curve.
-
The percentage of cytokine inhibition is calculated for each inhibitor concentration relative to the LPS-stimulated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Signaling Pathway of Cytokine Production
The production of TNF-α, IL-6, and IL-1β in response to stimuli like LPS is primarily regulated by the NF-κB and MAPK signaling pathways. DDAG is designed to inhibit key kinases within these pathways, thereby preventing the transcription of cytokine genes.
dot
Caption: LPS-induced cytokine production pathway and DDAG's points of inhibition.
Conclusion
This guide demonstrates that while the hypothetical small molecule inhibitor DDAG shows efficacy in inhibiting the production of key pro-inflammatory cytokines in vitro, its potency, as represented by the IC50 values of proxy molecules, is in the micromolar range. In contrast, the established biologic alternatives, Adalimumab, Tocilizumab, and Canakinumab, exhibit significantly higher potency with IC50 values in the picomolar range.
The key distinction lies in their mechanism of action. DDAG acts intracellularly on signaling cascades, potentially affecting the production of a broader range of inflammatory mediators. Biologics, on the other hand, offer highly specific extracellular targeting of a single cytokine or its receptor. The choice between these therapeutic strategies would depend on the specific disease context, the desired breadth of immunosuppression, and the required potency. The experimental protocols and data presented here provide a framework for the initial in vitro validation and comparison of such anti-inflammatory compounds.
References
- 1. materialneutral.info [materialneutral.info]
- 2. The effect of IL-1β inhibitor canakinumab (Ilaris®) on IL-6 production in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and Pharmacodynamic Properties of Canakinumab, a Human Anti-Interleukin-1β Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Oncology: Dianhydrogalactitol (DDAG) vs. Doxorubicin in Cancer Cell Cytotoxicity
In the relentless pursuit of effective cancer therapeutics, researchers continually evaluate novel compounds against established chemotherapeutic agents. This guide provides a side-by-side comparison of the in vitro cytotoxicity of Dianhydrogalactitol (DAG), a bifunctional alkylating agent, and Doxorubicin, a widely used anthracycline antibiotic, against various cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals to offer a comprehensive overview based on available experimental data.
It is important to note that the initial query referred to "DDAG." Following extensive database searches, it was concluded that this was likely a typographical error, and the intended compound was Dianhydrogalactitol, commonly abbreviated as DAG.
Comparative Cytotoxicity: A Quantitative Analysis
The efficacy of a cytotoxic agent is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values for Dianhydrogalactitol and Doxorubicin across several cancer cell lines as reported in various studies.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as cell culture medium, incubation time, and specific assay protocols can influence the results.
Table 1: Cytotoxicity of Dianhydrogalactitol (DAG) on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| U251 | Glioblastoma | <5 | 72 | Not Specified |
| SF188 | Glioblastoma | <5 | 72 | Not Specified |
| T98G | Glioblastoma | <5 | 72 | Not Specified |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed significant growth inhibition | 72 | Not Specified |
| H460 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed significant growth inhibition | 72 | Not Specified |
Table 2: Cytotoxicity of Doxorubicin on Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A549 | Non-Small Cell Lung Cancer | > 20[1] | 24 | MTT Assay |
| A549 | Non-Small Cell Lung Cancer | 0.23[2] | 72 | MTT Assay |
| U87-MG | Glioblastoma | Data not available in µM | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 12.2[1] | 24 | MTT Assay |
| MCF-7 | Breast Cancer | 2.5[1] | 24 | MTT Assay |
| HeLa | Cervical Cancer | 2.9[1] | 24 | MTT Assay |
Mechanisms of Action: Distinct Pathways to Cell Death
Dianhydrogalactitol and Doxorubicin employ different strategies to induce cancer cell death. Understanding these mechanisms is crucial for designing effective therapeutic regimens and overcoming drug resistance.
Dianhydrogalactitol (DAG): As a bifunctional alkylating agent, DAG's primary mode of action is the induction of interstrand DNA crosslinks. This process involves the alkylation of the N7 position of guanine, leading to the formation of covalent bonds between the two strands of the DNA double helix. These crosslinks physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting the progression of topoisomerase II, an enzyme essential for DNA replication. This leads to the accumulation of DNA double-strand breaks. Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative stress and damage to cellular components, including DNA, proteins, and lipids, further contributing to its cytotoxic effects.
Experimental Protocols: Assessing Cytotoxicity
The following provides a detailed methodology for a common in vitro cytotoxicity assay, the MTT assay, which is frequently used to determine the IC50 values of anticancer compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Culture and Seeding:
-
Cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a density of 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Stock solutions of Dianhydrogalactitol and Doxorubicin are prepared in a suitable solvent, such as DMSO.
-
A series of dilutions of each compound are prepared in the cell culture medium.
-
The medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. Control wells containing medium with the vehicle (e.g., DMSO) and untreated cells are also included.
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
The medium containing MTT is carefully removed from the wells.
-
150 µL of a solubilization solution, such as DMSO, is added to each well to dissolve the formazan crystals.
-
The absorbance of the solution in each well is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated for each concentration relative to the untreated control cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
Replicating published findings on the neuroprotective effects of 14-Deoxy-11,12-didehydroandrographolide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of 14-Deoxy-11,12-didehydroandrographolide (DDAG), a key bioactive diterpenoid from Andrographis paniculata. Its efficacy is evaluated alongside its more studied analogue, Andrographolide (B1667393) (AGP), and other prominent neuroprotective agents. The information is compiled from published preclinical studies, offering a resource for replicating and expanding upon these findings.
Executive Summary
This compound (DDAG) demonstrates significant neuroprotective properties, primarily attributed to its potent anti-inflammatory and antioxidant activities. Experimental data indicates that DDAG effectively reduces the production of pro-inflammatory cytokines and markers of oxidative stress, key drivers of neuronal damage in various neuropathological conditions. Its mechanism of action is strongly linked to the modulation of two critical signaling pathways: the inhibition of Nuclear Factor-kappa B (NF-κB) and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide synthesizes quantitative data, outlines detailed experimental protocols for assessing neuroprotection, and visualizes the underlying molecular pathways to facilitate further research and development.
Data Presentation: Comparative Efficacy
The neuroprotective effects of DDAG have been quantified in various preclinical models. Below, we compare its performance with Andrographolide (AGP) in a model of chemotherapy-induced cognitive impairment and with other agents in models of ischemic stroke.
Table 1: DDAG vs. Andrographolide in a Model of Chemotherapy-Induced Cognitive Impairment
Data sourced from a study on docetaxel-induced cognitive impairment in rats.[1]
| Parameter | Treatment Group (1.0 mg/kg) | % Reduction vs. Toxin Control |
| Pro-inflammatory Cytokines | ||
| IL-1β | DDAG | 91% |
| AGP | 78% | |
| IL-6 | DDAG | 75% |
| AGP | 55% | |
| TNF-α | DDAG | 73% |
| AGP | 63% | |
| Oxidative Stress Markers | ||
| TBARS (Lipid Peroxidation) | DDAG | 83% |
| AGP | 52% | |
| ROS (Reactive Oxygen Species) | DDAG | 50% |
| AGP | 22% |
Table 2: Performance of Alternative Neuroprotective Agents in Ischemic Stroke Models
This table presents data for various agents from different studies to provide a broad comparative landscape. Direct comparison is limited by variations in experimental models and protocols.
| Compound | Animal Model | Dosage | Key Outcome | Reference |
| Andrographolide | Rat (pMCAO) | 0.1 mg/kg | ~50% reduction in infarct volume | [2][3] |
| Edaravone | Rat (MCAO) | 3 mg/kg | Significant reduction in infarct size & neurological deficit | [4][5] |
| Butylphthalide (NBP) | Multiple RCTs | Varies | Improved long-term neurological outcomes (90-day mRS & NIHSS) | [5][6] |
| Resveratrol | Rat (MCAO) | 30 mg/kg | Significant reduction in infarct volume | [4] |
| Sulforaphane | Rat Organotypic Cultures | 5 µM | Mitigated dopaminergic cell loss against 6-OHDA toxicity | [7] |
| TAT-NBD (NF-κB Inhibitor) | Neonatal Rat (Hypoxia-Ischemia) | Varies | >80% reduction in brain damage | [8] |
Experimental Protocols
Replicating published findings requires meticulous adherence to experimental methods. The following are detailed protocols for key in vitro and in vivo models relevant to the study of DDAG and other neuroprotective agents.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in PC12 Cells
This model simulates ischemic/reperfusion injury in cultured neuronal cells.
-
Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified atmosphere at 37°C with 5% CO2.[9]
-
Pre-treatment: Cells are seeded onto plates and pre-treated with various concentrations of the test compound (e.g., DDAG) for a specified duration (e.g., 24 hours) before OGD induction.[9]
-
OGD Induction: The culture medium is replaced with glucose-free DMEM. The cells are then transferred to a hypoxic incubator with an atmosphere of 5% CO2, 94% N2, and 1% O2 at 37°C for a duration determined by the experimental design (e.g., 2-6 hours).[9][10]
-
Reperfusion: Following the deprivation period, the glucose-free medium is replaced with the original, complete culture medium, and the cells are returned to normoxic conditions (standard incubator) for 24 hours.[9][10]
-
Assessment of Cell Viability: Cell viability is quantified using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Trypan Blue exclusion.[10] A significant reduction in cell viability is expected in the OGD control group, which neuroprotective compounds are expected to mitigate.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rodents
The MCAO model is a widely used and clinically relevant method for inducing focal cerebral ischemia to mimic stroke.
-
Animal Preparation: A rodent (typically a rat or mouse) is anesthetized. The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are surgically exposed.
-
Occlusion: A specialized filament (e.g., a nylon monofilament with a coated tip) is introduced into the ECA, advanced past the carotid bifurcation into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Ischemia Duration: For transient MCAO, the filament is left in place for a specific period (e.g., 60-90 minutes) before being withdrawn to allow reperfusion. For permanent MCAO (pMCAO), the filament is left in place permanently.[2]
-
Drug Administration: The test compound (e.g., DDAG) can be administered at various time points (before, during, or after MCAO) via routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.[3]
-
Outcome Assessment (24-72h post-MCAO):
-
Neurological Deficit Scoring: Animals are assessed using a standardized neurological scoring system to evaluate motor and sensory deficits.
-
Infarct Volume Measurement: The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white. The infarct volume is then quantified using image analysis software.[4]
-
Mandatory Visualizations
Signaling Pathway Diagrams
The neuroprotective effects of DDAG are primarily mediated by its influence on the NF-κB and Nrf2 signaling pathways.
Caption: DDAG's dual neuroprotective mechanism.
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for evaluating a potential neuroprotective compound using both in vitro and in vivo models.
References
- 1. Frontiers | Protective effect of andrographolides against docetaxel-induced cognitive impairment in rats bearing mammary tumours [frontiersin.org]
- 2. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis [frontiersin.org]
- 6. Comparative efficacy of neuroprotective agents for improving neurological function and prognosis in acute ischemic stroke: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Cell culture and oxygen-glucose deprivation/ reoxygenation (OGD/R) [bio-protocol.org]
- 10. Oxygen glucose deprivation model of cerebral stroke in PC-12 cells: glucose as a limiting factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 14-Deoxy-11,12-didehydroandrographolide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of investigational compounds like 14-Deoxy-11,12-didehydroandrographolide (B31429) are paramount to ensuring laboratory safety and environmental protection. While specific safety data and disposal protocols for this compound are not extensively documented, a cautious approach based on guidelines for the closely related compound, andrographolide, and general principles of chemical waste management provides a clear path forward.[1][2] This guide offers essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and regulatory compliance.
Core Safety and Handling Precautions
Although this compound is not classified as a hazardous substance, a cautious approach is recommended due to the limited availability of specific safety data.[1] Adherence to standard laboratory safety protocols is crucial.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Always wear safety glasses with side shields or goggles to protect against dust particles.
-
Skin Protection: Chemical-resistant gloves (such as nitrile) and a standard lab coat are required to protect the skin and clothing.[1]
-
Respiratory Protection: When handling the powder outside of a ventilated enclosure, a dust mask or respirator is recommended to prevent the inhalation of fine particles.[2]
General Handling:
-
All weighing and transfer operations of the solid compound should be performed within a chemical fume hood to minimize inhalation risk.
-
Avoid the creation of dust during handling.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Prevent the substance from entering sewers or surface and ground water.[1][2] Do not dispose of it with household garbage.[1]
Quantitative Data Summary for Related Compound
While no specific quantitative disposal data exists for this compound, the following table summarizes key information for the related compound, Andrographolide, which can be used as a cautious reference.
| Property | Value | Reference Compound |
| GHS Classification | Not a hazardous substance or mixture | Andrographolide |
| Acute Toxicity (Oral TDLo) | 50 ml/kg (mouse) | Andrographolide[3] |
| Acute Toxicity (Intraperitoneal LD50) | 11,460 mg/kg (mouse) | Andrographolide[3] |
| Primary Irritant Effect | Irritant to skin and mucous membranes; Irritating effect on the eye | Andrographolide[3] |
| Sensitization | No sensitizing effects known | Andrographolide[3] |
Disclaimer: This information is provided as a guide and is based on the best available data for a related compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is to treat it as non-hazardous chemical waste, following all local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Designate a specific, clearly labeled waste container for this compound waste.[1]
-
The container should be made of a material compatible with the waste (e.g., glass or high-density polyethylene) and any solvents if it is in solution.[1]
-
Do not mix this waste with other chemical waste streams to avoid unintended reactions.[4]
Step 2: Labeling
-
Clearly label the waste container with the full chemical name: "this compound".[1]
-
Include any known solvents and their approximate concentrations.
-
Indicate that it is "non-hazardous chemical waste for disposal".[1]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[1]
-
This area, often known as a Satellite Accumulation Area (SAA), should be at or near the point of generation and under the control of laboratory personnel.[2]
-
Keep the container away from incompatible materials.[1]
Step 4: Disposal
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[2]
-
Complete any required chemical waste disposal forms as per your institution's procedures.[2]
-
Do not attempt to dispose of this compound down the drain or in the regular trash.[2] The EHS department will ensure the waste is transported and disposed of in accordance with all regulations, which typically involves incineration for investigational compounds.[2]
Disposal of Contaminated Materials:
-
Disposable items such as gloves, absorbent pads, and labware contaminated with this compound should be collected in a suitable, closed container for disposal.[4]
-
Handle uncleaned or empty containers as you would the product itself. Contaminated packaging should be disposed of as unused product.[4]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 14-Deoxy-11,12-didehydroandrographolide
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 14-Deoxy-11,12-didehydroandrographolide. This information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Core Safety and Hazard Information
While specific hazard classification for this compound is not extensively documented, a cautious approach is recommended based on guidelines for the closely related compound, andrographolide, and general principles of chemical safety. The compound is an analogue of Andrographolide and is not classified as a hazardous substance[1][2]. However, due to limited data, adherence to standard laboratory safety protocols is crucial.
Key Safety Precautions:
-
Avoid inhalation of dust or aerosols[2].
-
Prevent contact with skin and eyes[3].
-
Do not ingest.
-
Avoid prolonged or repeated exposure[1].
-
Handle in a well-ventilated area, preferably within a chemical fume hood[2].
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended when handling this compound to minimize exposure.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to protect against dust particles and splashes[2][3]. |
| Face Shield | Recommended when there is a significant risk of splashing[3][4]. | |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are required. Thicker gloves generally offer better protection. It is advisable to wear two pairs of gloves, especially during compounding, administering, and disposing of the compound. Change gloves regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged[2][3][5]. |
| Laboratory Coat | A standard lab coat is required to protect skin and clothing. For more extensive handling, a disposable gown made of low-permeability fabric with a solid front and long sleeves is recommended[2][5]. | |
| Respiratory Protection | Dust Mask or Respirator | A dust mask or a NIOSH-approved respirator (e.g., N95) is recommended when handling the powder outside of a ventilated enclosure to prevent inhalation of fine particles[2][4]. Surgical masks offer little to no protection from chemical exposure[3][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical for safety and experimental integrity.
Step 1: Preparation and Area Setup
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment and materials, including PPE, before starting.
-
Post warning signs to restrict access to unauthorized personnel[5].
Step 2: Weighing and Transfer
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood to minimize inhalation risk[2].
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Avoid creating dust during handling.
Step 3: Solution Preparation
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing[2].
-
This compound has low water solubility but is soluble in organic solvents like ethanol[6][7].
Step 4: Post-Handling
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of PPE as described in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves[5].
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste powder in a designated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, use a container made of a material compatible with the solvent.
-
Contaminated PPE: Dispose of used gloves, gowns, and other disposable items in a designated hazardous waste container. Outer gloves should be removed and placed in a sealable bag after each task to limit contamination[5].
Labeling:
-
Clearly label all waste containers with the full chemical name: "this compound"[1].
-
Indicate that it is "non-hazardous chemical waste for disposal" unless institutional policy dictates otherwise[1][2].
-
Include the names and approximate concentrations of any solvents present.
Storage and Disposal:
-
Store sealed waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials[1].
-
Do not dispose of the compound down the drain or in regular trash[2].
-
Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures, which typically involve incineration for investigational compounds[2].
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference Compound |
| Molecular Formula | C20H28O4 | N/A |
| Molecular Weight | 332.43 g/mol | N/A |
| CAS Number | 42895-58-9 | N/A |
| Appearance | Solid powder | N/A |
| Solubility | Poorly soluble in water; soluble in ethanol (B145695) and other organic solvents.[6][7] | Andrographolide |
| Melting Point | 229 - 232 °C | Andrographolide |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling and disposing of this compound.
Caption: Workflow for handling this compound.
Caption: Disposal plan for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjpmsonline.com [wjpmsonline.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
